N,N-diethyl-4-fluorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGFTBHFBGGZPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395366 | |
| Record name | N,N-diethyl-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10366-88-8 | |
| Record name | N,N-diethyl-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N,N-diethyl-4-fluorobenzamide
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for N,N-diethyl-4-fluorobenzamide, a tertiary amide with applications in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core chemical principles, detailed experimental protocols, and critical safety considerations. The primary focus is on the robust and widely utilized Schotten-Baumann reaction, beginning with the synthesis of the key intermediate, 4-fluorobenzoyl chloride, from 4-fluorobenzoic acid. Furthermore, this guide explores modern alternative amide bond formation techniques, offers detailed product characterization, and presents a thorough analysis of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
This compound is an aromatic amide whose structure is of significant interest in the development of novel chemical entities. The incorporation of a fluorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, while the N,N-diethylamide group is a common pharmacophore and a powerful directing group in ortho-metalation reactions.
The synthesis of this target molecule is most classically and efficiently achieved through a two-step process. This primary pathway, which forms the core of this guide, involves:
-
Activation of the Carboxylic Acid: Conversion of 4-fluorobenzoic acid into the more reactive acyl chloride derivative, 4-fluorobenzoyl chloride.
-
Amide Bond Formation: Acylation of diethylamine with the prepared 4-fluorobenzoyl chloride via the Schotten-Baumann reaction.
This guide will first detail the experimental protocols for this primary pathway, including reagent choices and reaction mechanisms. Subsequently, alternative direct coupling methods that bypass the need for an isolated acyl chloride intermediate will be discussed, providing a comparative perspective for process optimization.
Logical Workflow for Synthesis
The following diagram illustrates the overarching synthetic strategy from the starting material to the final product.
Caption: Mechanism of the Schotten-Baumann reaction.
Experimental Protocol for this compound
-
Reactants:
-
4-Fluorobenzoyl chloride (1.0 eq)
-
Diethylamine (1.05 eq)
-
Sodium hydroxide (NaOH) (1.1-2.0 eq)
-
Dichloromethane (DCM) or diethyl ether as the organic solvent
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve diethylamine (1.05 eq) in DCM.
-
Add an aqueous solution of sodium hydroxide (e.g., 10% w/v, containing 1.1-2.0 eq of NaOH). [1] 3. Cool the resulting biphasic mixture to 0-5 °C in an ice bath with vigorous stirring. [1] 4. Dissolve 4-fluorobenzoyl chloride (1.0 eq) in a small amount of DCM and add it dropwise to the vigorously stirred, cooled mixture over 15-30 minutes. [1] 5. After the addition is complete, remove the ice bath and allow the reaction to stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the acyl chloride is consumed (typically 1-4 hours). [1] 6. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product, this compound, can be purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Alternative Synthetic Pathways: Direct Amide Coupling
Modern synthetic chemistry offers several direct coupling methods that avoid the isolation of the often moisture-sensitive acyl chloride. These one-pot procedures utilize coupling reagents to activate the carboxylic acid in situ.
Rationale for Using Coupling Reagents
Direct coupling is advantageous when:
-
The starting materials are sensitive to the harsh conditions of acyl chloride formation.
-
A one-pot procedure is desired for operational simplicity and to minimize handling of hazardous intermediates.
-
Minimizing racemization of chiral centers (not applicable here, but crucial in peptide synthesis) is a priority.
Common Coupling Reagents and Protocols
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent that creates a reactive OAt-active ester. [2][3][4][5]
-
General Protocol using HATU:
-
Dissolve 4-fluorobenzoic acid (1.0 eq), HATU (1.05 eq), and the amine (1.1 eq) in an anhydrous aprotic solvent like DMF. [2][6] 2. Cool the solution to 0 °C.
-
Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), dropwise to the stirred solution. [2][4][6] 4. Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring by TLC or LC-MS. [2] 5. Perform a standard aqueous workup by diluting with an organic solvent (e.g., ethyl acetate), washing with aqueous acid, bicarbonate, and brine, then drying and concentrating. [2] COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation coupling reagent prized for its high efficiency and improved safety profile, as its byproducts are non-explosive and water-soluble, simplifying purification. [7][8][9][10]
-
-
General Protocol using COMU:
-
To a mixture of 4-fluorobenzoic acid (1.0 eq), diethylamine (1.0 eq), and a base (e.g., DIPEA, 2.0 eq) in DMF at 0 °C, add COMU (1.0 eq). [9] 2. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours. [9]The reaction progress can often be monitored visually by a color change. [8] 3. Workup involves diluting with ethyl acetate and washing with aqueous acid, bicarbonate, and brine. [9]The water-soluble byproducts are easily removed during these washes.
-
Caption: Alternative direct coupling pathways.
Quantitative Data and Characterization
| Parameter | Pathway 1: Acyl Chloride | Pathway 2: Direct Coupling (HATU) |
| Starting Material | 4-Fluorobenzoyl chloride | 4-Fluorobenzoic acid |
| Key Reagents | Diethylamine, NaOH | Diethylamine, HATU, DIPEA |
| Solvent | DCM / Water | DMF |
| Temperature | 0 °C to RT | 0 °C to RT |
| Typical Reaction Time | 1-4 hours | 1-18 hours |
| Typical Yield | High (often >90%) | Good to Excellent (often >85%) |
| Purity | High after purification | High after purification |
| Reference | [11][1] | [2][3][5] |
Characterization Data for this compound [12]
-
Molecular Formula: C₁₁H₁₄FNO
-
Molecular Weight: 195.23 g/mol
-
Appearance: Expected to be a colorless to pale yellow oil or low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz) - Expected Chemical Shifts: Based on analogous structures, the following proton signals are anticipated:
-
δ ~7.4 ppm (m, 2H): Aromatic protons ortho to the carbonyl group.
-
δ ~7.1 ppm (m, 2H): Aromatic protons meta to the carbonyl group.
-
δ ~3.5 ppm (br q, 2H): Methylene protons (-CH₂-) of one ethyl group.
-
δ ~3.2 ppm (br q, 2H): Methylene protons (-CH₂-) of the other ethyl group (signals may be broad or coalesce due to restricted rotation around the C-N amide bond).
-
δ ~1.2 ppm (br t, 3H): Methyl protons (-CH₃) of one ethyl group.
-
δ ~1.1 ppm (br t, 3H): Methyl protons (-CH₃) of the other ethyl group.
-
-
¹³C NMR (CDCl₃, 100 MHz) - Expected Chemical Shifts:
-
δ ~170 ppm: Carbonyl carbon (C=O).
-
δ ~163 ppm (d, J_CF ≈ 250 Hz): Aromatic carbon bearing the fluorine atom.
-
δ ~132 ppm (d): Aromatic ipso-carbon attached to the carbonyl group.
-
δ ~129 ppm (d): Aromatic carbons ortho to the carbonyl.
-
δ ~115 ppm (d): Aromatic carbons meta to the carbonyl.
-
δ ~43 ppm & ~40 ppm: Methylene carbons (-CH₂-). Two distinct signals may be observed due to restricted amide bond rotation.
-
δ ~14 ppm & ~13 ppm: Methyl carbons (-CH₃).
-
-
Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 195. Other significant fragments would likely correspond to the loss of ethyl groups and the formation of the 4-fluorobenzoyl cation (m/z = 123). [12]
Safety and Hazard Analysis
The synthesis of this compound involves several hazardous reagents. A thorough risk assessment must be conducted before commencing any experimental work. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Fluorobenzoic Acid: Causes skin and serious eye irritation. [13][1][14][15][16]Avoid inhalation of dust.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to produce toxic gases (HCl and SO₂). Causes severe skin burns and eye damage. [17]Must be handled with extreme care under anhydrous conditions.
-
Oxalyl Chloride ((COCl)₂): Toxic by inhalation, in contact with skin, and if swallowed. [18][19][20][21]Causes severe burns and reacts violently with water. [18][19][20][21]* 4-Fluorobenzoyl Chloride: Causes severe skin burns and eye damage. [22][11][17][23][24]It is a combustible liquid and is moisture-sensitive. [23][24]* Diethylamine: Highly flammable liquid and vapor. [25][26][27][28][29]Toxic if swallowed or in contact with skin. [27][28]Causes severe skin burns and eye damage. [26][27][28][29]* HATU/COMU and Bases (DIPEA): These reagents can be irritants. Anhydrous solvents like DMF and DCM are hazardous and should be handled appropriately.
Conclusion
This technical guide has detailed the primary and alternative synthetic pathways for this compound. The classical two-step approach via the formation of 4-fluorobenzoyl chloride followed by a Schotten-Baumann reaction remains a robust, high-yielding, and cost-effective method. For scenarios requiring milder conditions or operational simplicity, direct amide coupling using modern reagents like HATU or COMU presents a powerful alternative. By understanding the mechanisms, experimental protocols, and safety considerations outlined herein, researchers can confidently and effectively synthesize this valuable chemical building block for applications in drug discovery and materials science.
References
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- ChemicalBook. (2025). 4-Fluorobenzoyl chloride - Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Diethylamine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Oxalyl Chloride, 98%.
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- NIH. (2023). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
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An In-depth Technical Guide to the Mechanism of Action of N,N-diethyl-4-fluorobenzamide and its Derivatives in Melanoma
A Senior Application Scientist's Synthesis of Current Research for Drug Development Professionals
Preamble: Re-contextualizing the Role of Benzamides in Melanoma
Malignant melanoma remains one of the most aggressive and deadly forms of skin cancer. While significant strides have been made in targeted therapies focusing on signaling pathways like MAPK/ERK and PI3K/AKT, a parallel and critical area of research involves the development of agents that can selectively target melanoma cells for diagnostic and potentially therapeutic purposes.[1][2][3][4] The benzamide class of molecules, particularly N,N-diethyl-4-fluorobenzamide and its close structural analogs, has emerged not as a direct cytotoxic agent that modulates core signaling cascades, but as a highly specific ligand for a key biomarker of melanoma: melanin .
This guide provides a comprehensive overview of the scientifically validated mechanism of action for this compound class in melanoma. It clarifies that its primary role, as established in the literature, is a melanin-targeting vector for diagnostic imaging. We will delve into the causality behind this mechanism, the experimental frameworks used to validate it, and the potential future applications this specificity may unlock.
Part 1: The Foundational Principle: Melanin Affinity as a Targeting Vector
The core mechanism of action for this compound derivatives in the context of melanoma is their high binding affinity for melanin.[5][6] Melanin is a pigment produced and stored in organelles called melanosomes, which are abundant in most melanoma cells. This biological feature provides a unique and highly specific target that is absent in most other cell types in the body, offering a distinct advantage for targeted applications.
Most benzamide derivatives investigated for this purpose share a common structural element, Ph-CONH(CH2)mNR2, which is crucial for this interaction.[1] The mechanism is not one of signal pathway inhibition or induction of apoptosis, but rather a specific molecular recognition and binding process within the tumor microenvironment. This understanding has led to the development of radiolabeled benzamides as probes for Positron Emission Tomography (PET), a powerful in-vivo imaging technique.
The Role of the Melanogenesis Pathway
The specificity of these benzamide probes for melanoma is intrinsically linked to the melanogenesis pathway. The uptake of these compounds is significantly enhanced when melanoma cells are stimulated with L-tyrosine, a key precursor in the synthesis of melanin.[1][5][6] This provides compelling evidence that the compound's target is directly related to the machinery of pigment production.
Below is a diagram illustrating the simplified melanogenesis pathway and the proposed point of interaction for benzamide-based agents.
Caption: Melanin synthesis pathway and benzamide interaction.
Part 2: In Vitro and In Vivo Validation of the Mechanism
The melanin-targeting mechanism has been rigorously validated through a series of preclinical studies using radiolabeled derivatives, most notably N-(2-diethylaminoethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]-DAFBA) and N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide (¹⁸F-DMFB).[1][5]
In Vitro Cellular Uptake Studies
The foundational experiments involve incubating melanoma cell lines (e.g., B16F10 murine melanoma) with the radiolabeled compound.[1][5] The key finding from these studies is that cellular uptake is dramatically increased—by more than 18-fold in some cases—when the cells are pre-treated with L-tyrosine.[5][6] This directly supports the hypothesis that the compound binds to a product of the melanogenesis pathway. Furthermore, studies have shown temperature-dependent uptake, suggesting an active biological process is involved in the probe's internalization or binding.[7]
In Vivo Biodistribution and PET Imaging
Animal models are critical for validating this mechanism in a whole-body system. Xenograft models, where human or murine melanoma tumors are grown in mice, are commonly used.[6][7]
-
High Tumor-Specific Accumulation: Following intravenous injection, biodistribution studies consistently show that the radiolabeled benzamides rapidly and preferentially accumulate in melanoma tumors.[7][8][9]
-
Clearance from Background Tissues: Equally important is the rapid clearance of the probe from non-target tissues like the liver, lungs, and muscle.[7][9] This results in a high tumor-to-background ratio, which is essential for clear imaging.
-
Specificity Confirmed: The uptake is significantly lower in non-melanoma tumors (e.g., colorectal adenocarcinoma) and amelanotic (non-pigmented) melanoma tumors, further cementing the melanin-specific nature of the binding.[7][8]
Quantitative Data Summary
The following table summarizes representative biodistribution data from preclinical studies, demonstrating the high tumor uptake and favorable clearance profile of these agents.
| Compound | Model | Organ/Tissue | % Injected Dose per Gram (%ID/g) at 1-2h Post-Injection | Reference |
| ¹⁸F-DMFB | B16F10 Xenograft | Tumor | 13.0 ± 3.9 | [9] |
| Liver | 2.47 ± 0.9 | [9] | ||
| Muscle | < 0.5 | [5][9] | ||
| 4-[¹⁸F]FEBZA | B16F1 Xenograft | Tumor | 8.66 ± 1.02 | [7][8] |
| Liver | 3.25 ± 0.34 | [7] | ||
| HT-29 (Non-melanoma) | Tumor | 3.68 ± 0.47 | [7][8] | |
| C-32 (Amelanotic) | Tumor | 3.91 ± 0.23 | [7][8] |
Data are presented as mean ± standard deviation where available.
Part 3: Experimental Protocols for Mechanistic Validation
To ensure trustworthiness and reproducibility, the protocols used to validate the mechanism of action must be robust. Below are detailed, step-by-step methodologies for the key experiments.
Protocol: In Vitro Melanoma Cell Uptake Assay
Objective: To quantify the specific uptake of a radiolabeled benzamide derivative in melanoma cells and to confirm its dependence on melanogenesis.
-
Cell Culture:
-
Culture B16F10 mouse melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Stimulation (Self-Validation Step):
-
Seed 1x10⁶ cells per well in a 6-well plate.
-
For the "stimulated" group, supplement the culture medium with L-tyrosine 24-48 hours prior to the experiment to upregulate melanin production. The "control" group receives no supplement.
-
-
Incubation with Radiotracer:
-
Remove media and wash cells with PBS.
-
Add 1 mL of fresh media containing the radiolabeled benzamide probe (e.g., 3.7 kBq / 0.1 µCi of [¹⁸F]-DAFBA) to each well.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C. To test for active transport, a parallel experiment can be run at 4°C.[1]
-
-
Washing and Lysis:
-
Remove the radioactive medium.
-
Wash the cells three times with ice-cold PBS to remove unbound tracer.
-
Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well.
-
-
Quantification:
-
Collect the cell lysate.
-
Measure the radioactivity in the lysate using a gamma counter.
-
Calculate the uptake as a percentage of the initial added dose (%ID).
-
Causality Check: A significantly higher %ID in the L-tyrosine-stimulated group compared to the control group validates that uptake is dependent on the melanin synthesis pathway.
-
Protocol: Murine Xenograft Biodistribution Study
Objective: To determine the in-vivo biodistribution, tumor-targeting efficacy, and clearance profile of the radiolabeled benzamide.
-
Animal Model:
-
Implant 5-10 million B16F10 melanoma cells subcutaneously into the flank of C57BL/6 mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Radiotracer Administration:
-
Administer a known quantity (e.g., 370 kBq / 10 µCi) of the radiolabeled compound via tail vein injection.
-
-
Time-Course Analysis:
-
At predefined time points (e.g., 10, 30, 60, 120 minutes) post-injection, euthanize a cohort of mice (n=3-5 per time point).
-
-
Organ Harvesting and Measurement:
-
Immediately dissect and collect major organs (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
-
Data Analysis:
-
Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).
-
Causality Check: High %ID/g in the tumor relative to other organs, especially muscle and blood, demonstrates successful and specific in-vivo targeting. Comparing these results to a control group with non-melanoma tumors provides a self-validating system for specificity.
-
The logical workflow for developing and validating such a probe is depicted below.
Caption: Experimental workflow for validating a melanoma-targeting PET probe.
Part 4: Future Outlook: From Diagnostics to Theranostics
While the current body of evidence firmly establishes the mechanism of this compound derivatives as being centered on melanin-targeted imaging, this very specificity opens intriguing possibilities for therapeutic applications. The concept of "theranostics" involves using a molecular targeting agent for both diagnosis and therapy.
-
Targeted Radionuclide Therapy: The same benzamide ligand could be chelated with a therapeutic radioisotope (e.g., Lutetium-177 or Actinium-225) instead of a diagnostic one. This would deliver cytotoxic radiation directly to melanin-containing melanoma cells, minimizing off-target toxicity.
-
Drug Conjugation: The benzamide molecule could serve as a homing device, conjugated to a potent cytotoxic drug. This would create a melanoma-specific antibody-drug conjugate (ADC)-like molecule, concentrating the therapeutic payload within the tumor.
It must be emphasized that these are currently speculative applications for this specific compound class. Significant further research, including studies on cellular processing after binding, long-term retention, and non-radioactive cytotoxic effects, would be required to validate any therapeutic potential.
Conclusion
The mechanism of action of this compound and its derivatives in melanoma is a compelling example of leveraging a unique biological feature of a cancer cell for targeted purposes. Its action is not through the modulation of common oncogenic signaling pathways but via high-fidelity binding to melanin. This mechanism has been robustly validated through in vitro and in vivo studies, establishing this class of molecules as highly promising agents for the PET imaging of primary and metastatic melanoma. The insights gained from these diagnostic agents provide a strong foundation and a validated targeting vector for the future development of novel theranostic strategies against this devastating disease.
References
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Garg, P. K., et al. (2009). N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide for imaging melanoma. National Center for Biotechnology Information. Available at: [Link]
-
Pyo, A., et al. (2019). N-(2-(Dimethylamino)Ethyl)-4-18F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma. Journal of Nuclear Medicine, 60(7), 924-929. Available at: [Link]
-
Pyo, A., et al. (2018). N-(2-(Dimethylamino)Ethyl)-4-18F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma. Journal of Nuclear Medicine. Available at: [Link]
-
Pyo, A., et al. (2018). N-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamide: A Novel Molecular Probe for High- Contrast PET Imaging of Malignant Melanoma. Journal of Nuclear Medicine. Available at: [Link]
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Garg, S., et al. (2017). Selective targeting of melanoma using N-(2-diethylaminoethyl) 4-[18F]fluoroethoxy benzamide (4-[18F]FEBZA): a novel PET imaging probe. PubMed. Available at: [Link]
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National Center for Biotechnology Information. This compound. PubChem. Available at: [Link]
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Pyo, A., et al. (2019). N-(2-(Dimethylamino)Ethyl)-4-18F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma. National Institutes of Health. Available at: [Link]
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AOBChem USA. This compound. Available at: [Link]
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Wang, M., et al. (2023). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO. Available at: [Link]
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Vashistha, S., et al. (2023). Molecular Susceptibility and Treatment Challenges in Melanoma. PubMed Central. Available at: [Link]
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Turos-Korgul, L., et al. (2024). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. PubMed Central. Available at: [Link]
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Rageb, M. F., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PubMed Central. Available at: [Link]
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Rageb, M. F., et al. (2024). (PDF) Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ResearchGate. Available at: [Link]
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Royal Society of Chemistry. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. Available at: [Link]
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Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central. Available at: [Link]
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Zhang, X., et al. (2022). Signal pathways of melanoma and targeted therapy. PubMed Central. Available at: [Link]
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Satyamoorthy, K., et al. (2005). Understanding Signaling Cascades in Melanoma. PubMed Central. Available at: [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of N,N-diethyl-4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for the chemical compound N,N-diethyl-4-fluorobenzamide. As a tertiary amide with a fluorinated aromatic ring, its structural elucidation through modern spectroscopic techniques is fundamental for its application in research and development, particularly in the fields of medicinal chemistry and material science. This document, crafted from the perspective of a Senior Application Scientist, delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound, offering not just the data itself, but the rationale behind the spectral features and the experimental methodologies employed.
Molecular Structure and Properties
This compound possesses the molecular formula C₁₁H₁₄FNO and a molecular weight of approximately 195.23 g/mol [1]. Its structure, characterized by a 4-fluorobenzoyl group attached to a diethylamine moiety, gives rise to a unique spectroscopic fingerprint that is invaluable for its identification and characterization.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural confirmation of this compound.
¹H NMR Spectroscopy
Experimental Protocol:
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00). The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.
Data Interpretation:
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the two ethyl groups. Due to the restricted rotation around the amide C-N bond at room temperature, the two ethyl groups can be diastereotopic, leading to more complex signals than a simple quartet and triplet. However, at higher temperatures, or if rotation is fast on the NMR timescale, these signals may coalesce. For the purpose of this guide, we will consider the scenario where the ethyl groups are equivalent.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | Multiplet | 2H | Aromatic protons ortho to the carbonyl group |
| ~7.1 | Multiplet | 2H | Aromatic protons meta to the carbonyl group |
| ~3.4 | Quartet | 4H | Methylene protons (-CH₂-) of the ethyl groups |
| ~1.2 | Triplet | 6H | Methyl protons (-CH₃) of the ethyl groups |
Causality of Signal Characteristics:
-
Aromatic Protons: The protons on the fluorinated benzene ring exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The protons ortho to the carbonyl group are typically shifted downfield due to the electron-withdrawing nature of the amide.
-
Ethyl Group Protons: The methylene protons (-CH₂-) appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift of the methylene protons is downfield due to the deshielding effect of the adjacent nitrogen atom.
¹³C NMR Spectroscopy
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired on the same sample used for ¹H NMR analysis. Proton decoupling is employed to simplify the spectrum, resulting in single lines for each unique carbon atom.
Data Interpretation:
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the fluorine atom will cause splitting of the signals for the aromatic carbons due to carbon-fluorine coupling.
| Chemical Shift (δ) (ppm) | Assignment |
| ~170 | Carbonyl carbon (C=O) |
| ~165 (d, ¹JCF ≈ 250 Hz) | Aromatic carbon attached to fluorine (C-F) |
| ~132 (d, ⁴JCF ≈ 3 Hz) | Aromatic carbon ipso to the carbonyl group |
| ~129 (d, ³JCF ≈ 8 Hz) | Aromatic carbons ortho to the carbonyl group |
| ~115 (d, ²JCF ≈ 22 Hz) | Aromatic carbons meta to the carbonyl group |
| ~43 | Methylene carbons (-CH₂-) of the ethyl groups |
| ~14 | Methyl carbons (-CH₃) of the ethyl groups |
Causality of Signal Characteristics:
-
Carbonyl Carbon: The carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbon directly attached to the fluorine atom shows a large one-bond coupling constant (¹JCF). The other aromatic carbons exhibit smaller, through-bond couplings to the fluorine atom.
-
Ethyl Group Carbons: The methylene and methyl carbons of the ethyl groups appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
Experimental Protocol:
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded.
Data Interpretation:
The IR spectrum provides information about the functional groups present in the molecule. For this compound, the key absorption bands are associated with the carbonyl group, the aromatic ring, and the C-N and C-F bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1630 | Strong | C=O stretching (amide I band) |
| ~1600, ~1500 | Medium | C=C stretching in the aromatic ring |
| ~1250 | Strong | C-N stretching |
| ~1220 | Strong | C-F stretching |
| ~850 | Strong | C-H out-of-plane bending for a 1,4-disubstituted benzene ring |
Causality of Signal Characteristics:
-
Amide I Band: The strong absorption around 1630 cm⁻¹ is a characteristic feature of the C=O stretching vibration in a tertiary amide.
-
Aromatic Ring Vibrations: The absorptions in the 1600-1500 cm⁻¹ region are typical for the stretching vibrations of the carbon-carbon bonds within the benzene ring.
-
C-N and C-F Stretching: The strong bands in the fingerprint region correspond to the stretching vibrations of the C-N and C-F bonds.
Mass Spectrometry (MS)
Experimental Protocol:
The mass spectrum is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI) at 70 eV. The sample, dissolved in a volatile solvent, is injected into the GC, where it is separated from any impurities before entering the mass spectrometer.
Data Interpretation:
The mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern upon ionization.
Key Fragmentation Pathways:
Caption: Proposed key fragmentation pathways for this compound in EI-MS.
Tabulated Mass Spectral Data:
| m/z | Relative Intensity | Proposed Fragment |
| 195 | Moderate | Molecular ion [M]⁺˙ |
| 166 | Moderate | [M - C₂H₅]⁺ |
| 123 | High | [FC₆H₄CO]⁺ (4-fluorobenzoyl cation) |
| 95 | Moderate | [C₆H₄F]⁺ |
| 72 | High | [N(CH₂CH₃)₂]⁺ |
Causality of Fragmentation:
-
Molecular Ion: The peak at m/z 195 corresponds to the intact molecule with one electron removed.
-
α-Cleavage: A common fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group, leading to the formation of the stable 4-fluorobenzoyl cation at m/z 123. This is often the base peak in the spectrum.
-
McLafferty Rearrangement: While less common for tertiary amides lacking a gamma-hydrogen on the N-alkyl chain, other rearrangements can occur.
-
Loss of Ethyl Group: Loss of an ethyl radical from the molecular ion can lead to the fragment at m/z 166.
-
Formation of the Diethylaminyl Cation: Cleavage of the amide bond can also result in the formation of the diethylaminyl cation at m/z 72.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a robust and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the atoms, with the fluorine atom providing an additional layer of structural information through C-F coupling. The IR spectrum clearly identifies the key functional groups, particularly the tertiary amide and the fluorinated aromatic ring. Finally, the mass spectrum confirms the molecular weight and provides characteristic fragmentation patterns that are consistent with the proposed structure. This comprehensive spectroscopic dataset serves as a critical reference for any researcher working with this compound, ensuring its identity and purity in various applications.
References
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The Strategic Utility of N,N-diethyl-4-fluorobenzamide: A Technical Guide for Advanced Chemical Synthesis
Abstract
N,N-diethyl-4-fluorobenzamide has emerged as a pivotal fluorinated building block in contemporary organic synthesis. Its unique electronic properties, conferred by the interplay between the strongly electron-withdrawing fluorine atom and the robust N,N-diethylamide directing group, offer a versatile platform for the strategic construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of this compound, with a focus on its utility in directed ortho-metalation and as a precursor for bioactive molecules and advanced materials. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively leverage this valuable synthetic tool.
Introduction: The Ascendancy of Fluorinated Building Blocks
The incorporation of fluorine into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties.[1] The unique attributes of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Consequently, the demand for versatile fluorinated building blocks has surged across the pharmaceutical, agrochemical, and materials science sectors.[3][4]
This compound stands out within this class of reagents due to its dual functionality. The fluorine atom at the para position provides a site for potential nucleophilic aromatic substitution (SNAr) and imparts the characteristic electronic effects of fluorination. Simultaneously, the N,N-diethylamide moiety serves as a powerful directing group for ortho-lithiation, enabling regioselective functionalization of the aromatic ring.[5] This guide will dissect these features, providing a comprehensive technical overview for the effective application of this multifaceted building block.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a building block's physical and spectral properties is fundamental to its successful application in synthesis.
Physical Properties
This compound is typically a white powder at room temperature.[6] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄FNO | [7] |
| Molecular Weight | 195.23 g/mol | [7] |
| CAS Number | 10366-88-8 | [7] |
| Appearance | White powder | [6] |
Spectroscopic Analysis
Detailed spectroscopic analysis is crucial for confirming the identity and purity of this compound.
The 1H and 13C NMR spectra of this compound exhibit characteristic signals that are influenced by the fluorine atom and the amide group.
-
1H NMR Spectroscopy: The aromatic region typically shows two multiplets corresponding to the protons ortho and meta to the amide group. The fluorine atom at the para position will introduce additional coupling. The ethyl groups of the amide will present as a quartet and a triplet, though hindered rotation around the C-N amide bond at room temperature can lead to broadening or even distinct signals for the two ethyl groups.[8]
-
13C NMR Spectroscopy: The 13C NMR spectrum is characterized by signals for the aromatic carbons, the carbonyl carbon, and the two carbons of the ethyl groups. The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant (¹JCF), and smaller two- and three-bond couplings will be observed for the other aromatic carbons.
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 195. The fragmentation pattern is typically dominated by α-cleavage adjacent to the nitrogen atom and cleavage of the C-N bond of the amide.[2][9] Common fragments would include the loss of an ethyl radical to give an ion at m/z 166, and the formation of the 4-fluorobenzoyl cation at m/z 123.
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the acylation of diethylamine with 4-fluorobenzoyl chloride. This method is efficient and scalable.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-Fluorobenzoyl chloride
-
Diethylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to afford this compound as a pure product.
Key Reactions and Mechanistic Insights
The synthetic utility of this compound is primarily derived from its participation in two key reaction types: Directed ortho-Metalation and Nucleophilic Aromatic Substitution.
Directed ortho-Metalation (DoM)
The N,N-diethylamide group is a powerful Directed Metalation Group (DMG) that facilitates the regioselective deprotonation of the ortho position by a strong organolithium base.[5] This generates a nucleophilic aryllithium species that can be trapped with a wide variety of electrophiles.
The mechanism involves the coordination of the organolithium reagent (e.g., sec-butyllithium) to the Lewis basic carbonyl oxygen of the amide. This pre-coordination brings the base into close proximity to the ortho proton, leading to its facile abstraction. The presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and enhance the basicity of the reagent, accelerating the reaction.[10]
Caption: Mechanistic pathway of Directed ortho-Metalation.
The N,N-diethylamide group is considered a strong DMG. In competitive studies, it has been shown to be more effective than a methoxy group but less powerful than an O-carbamate group.[11]
| Directing Group | Relative Directing Ability |
| -OCONEt₂ | Strongest |
| -CONEt₂ | Strong |
| -OMe | Moderate |
| -F | Weak |
This table provides a qualitative comparison based on literature precedence.[3][11]
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., iodomethane, benzaldehyde, trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (1.2 equivalents) followed by the dropwise addition of s-BuLi (1.1 equivalents).
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
Add the desired electrophile (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the ortho-substituted this compound.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom of this compound is susceptible to nucleophilic aromatic substitution, particularly when the aromatic ring is further activated by electron-withdrawing groups or under forcing conditions.[12] This reactivity provides a complementary approach to functionalization at the C4 position.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.[13] The rate of this reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Materials:
-
This compound
-
Piperidine (or other secondary amine)
-
Potassium carbonate
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a sealable reaction vessel, combine this compound (1.0 equivalent), piperidine (2.0 equivalents), and potassium carbonate (2.0 equivalents) in DMSO.
-
Seal the vessel and heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford N,N-diethyl-4-(piperidin-1-yl)benzamide.
Applications in Drug Discovery and Materials Science
The unique reactivity profile of this compound makes it a valuable precursor in several areas of chemical research and development.
Medicinal Chemistry and PET Imaging
A significant application of this compound and its derivatives is in the development of Positron Emission Tomography (PET) imaging agents, particularly for the detection of melanoma.[14] The benzamide scaffold has shown an affinity for melanin, and the incorporation of the positron-emitting isotope ¹⁸F allows for non-invasive imaging of metastatic melanoma.[14]
| Derivative | Application | Key Findings |
| [¹⁸F]-DAFBA | Melanoma PET Imaging | High uptake in melanoma cells and favorable in vivo distribution.[11] |
| [¹⁸F]-DMFB | Melanoma PET Imaging | High melanin-targeting ability and tumor-specific uptake.[14] |
Agrochemical Synthesis
Fluorinated compounds are of great interest in the agrochemical industry due to their enhanced biological activity.[3] While specific examples directly utilizing this compound are not as prevalent in publicly available literature, its structural motifs are relevant. The fluorinated benzamide core is present in various herbicides and fungicides, where the fluorine atom contributes to improved efficacy and metabolic stability.[15]
Materials Science
Fluorinated aromatic diamines and diacids are key monomers in the synthesis of high-performance polymers such as polyamides and polyimides.[16] The incorporation of fluorine enhances thermal stability, lowers the dielectric constant, and improves the solubility of these materials, making them suitable for applications in electronics and aerospace.[16] While this compound is not a direct monomer, its derivatives, accessible through the reactions described above, can serve as precursors to such specialized monomers.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It may cause skin and eye irritation. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a versatile and powerful fluorinated building block that offers synthetic chemists a reliable platform for the construction of complex aromatic molecules. Its ability to undergo regioselective ortho-functionalization via directed metalation, coupled with the potential for nucleophilic substitution at the fluorine-bearing carbon, provides a dual-pronged approach to molecular design. The applications of this compound and its derivatives, particularly in the development of PET imaging agents for melanoma, underscore its significance in medicinal chemistry. As the demand for sophisticated fluorinated molecules continues to grow, the strategic application of this compound is poised to play an increasingly important role in advancing drug discovery, agrochemical development, and materials science.
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The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update . PubMed Central. Available at: [Link]
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Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group . ResearchGate. Available at: [Link]
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Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes . ResearchGate. Available at: [Link]
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N,N-Diethyl-3-methylbenzamide . MDPI. Available at: [Link]
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4-Fluorobenzamide | C7H6FNO | CID 71572 . PubChem. Available at: [Link]
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Question: what are the reaction conditions for a nucleophilic substitution of a haloalkane to form an alcohol? . Reddit. Available at: [Link]
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- 15. uwindsor.ca [uwindsor.ca]
- 16. mdpi.com [mdpi.com]
Introduction: The Rationale for Investigating N,N-diethyl-4-fluorobenzamide
An In-Depth Technical Guide to the Potential Biological Targets of N,N-diethyl-4-fluorobenzamide
This guide provides a comprehensive exploration of the potential biological targets of this compound, a synthetic amide with potential applications in drug discovery. Given the limited direct research on this specific molecule, this document synthesizes information from structurally related compounds to propose and rationalize a series of high-probability biological targets. It is intended for researchers, scientists, and drug development professionals seeking to initiate or advance research programs centered on this and similar chemical scaffolds.
The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities. The incorporation of a fluorine atom, as seen in this compound, can significantly modulate a molecule's physicochemical properties, including its metabolic stability, binding affinity, and membrane permeability. This makes fluorinated benzamides particularly attractive for the development of novel therapeutics. While this compound itself is not extensively studied, the known biological activities of its structural analogs provide a strong foundation for hypothesizing its potential targets and therapeutic applications. This guide will explore these hypotheses and provide a roadmap for their experimental validation.
Hypothesized Biological Targets and Mechanisms of Action
Based on the pharmacological profiles of structurally similar compounds, we can postulate several potential biological targets for this compound.
Neuromodulatory Activity: Ion Channels and G-Protein Coupled Receptors
The N,N-diethylamide moiety is a common feature in compounds active in the central nervous system. The insect repellent N,N-diethyl-meta-toluamide (DEET), a close structural analog, has been shown to exert its effects through the modulation of octopaminergic synapses in insects and by blocking voltage-gated sodium and potassium channels in mammalian neurons.[1] This suggests that this compound may possess similar neuromodulatory properties.
-
Potential Targets:
-
Voltage-Gated Sodium (Nav) and Potassium (Kv) Channels: Blockade of these channels can lead to a reduction in neuronal excitability, a mechanism relevant for conditions such as epilepsy, neuropathic pain, and cardiac arrhythmias.
-
Octopamine Receptors: In invertebrates, these receptors are crucial for various physiological processes. Targeting them could have applications in the development of novel pesticides or antiparasitic agents.
-
Opioid Receptors: The potent and selective delta-opioid receptor agonism of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide highlights the potential for the N,N-diethylbenzamide scaffold to interact with this class of receptors.[2] Agonism at the delta-opioid receptor is a promising strategy for the development of novel analgesics with a reduced side-effect profile compared to traditional mu-opioid agonists.
-
-
Proposed Signaling Pathway (Opioid Receptor Agonism):
Caption: Proposed signaling pathway for delta-opioid receptor agonism.
Antimicrobial Activity: Targeting Bacterial Cell Division
Derivatives of fluorinated benzamides have demonstrated potent antibacterial activity by inhibiting the bacterial cell division protein FtsZ.[3] FtsZ is a highly conserved and essential protein in most bacteria, making it an attractive target for the development of new antibiotics.
-
Potential Target:
-
Filamenting temperature-sensitive mutant Z (FtsZ): Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to filamentation and eventual cell death.
-
Experimental Validation Workflows
A systematic approach is required to validate the hypothesized biological targets of this compound. The following experimental workflows provide a comprehensive strategy for target identification and characterization.
Overall Target Validation Strategy
Caption: A stepwise workflow for target validation and lead optimization.
Detailed Experimental Protocols
Protocol 1: In Silico Molecular Docking
-
Objective: To predict the binding affinity and mode of this compound to the crystal structures of hypothesized targets (e.g., human delta-opioid receptor, Staphylococcus aureus FtsZ).
-
Procedure:
-
Obtain the 3D structure of this compound and perform energy minimization.
-
Retrieve the crystal structures of the target proteins from the Protein Data Bank.
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Define the binding site based on known ligands or active site prediction algorithms.
-
Perform molecular docking using software such as AutoDock Vina or Glide.
-
Analyze the resulting poses and docking scores to predict binding affinity and key interactions.
-
Protocol 2: Radioligand Binding Assay for Opioid Receptors
-
Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors.
-
Materials:
-
Membranes from cells expressing recombinant human opioid receptors.
-
Radioligands (e.g., [3H]DAMGO for mu, [3H]Naltrindole for delta, [3H]U-69,593 for kappa).
-
This compound.
-
Assay buffer, scintillation fluid, and a microplate scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of radioligand and varying concentrations of this compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To investigate the effect of this compound on voltage-gated sodium and potassium currents in cultured neurons.
-
Procedure:
-
Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y).
-
Establish a whole-cell patch-clamp recording configuration.
-
Apply voltage protocols to elicit sodium and potassium currents.
-
Perfuse the cells with varying concentrations of this compound and record the changes in current amplitude and kinetics.
-
Construct concentration-response curves to determine the IC50 for channel block.
-
Protocol 4: Bacterial Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of bacteria.
-
Procedure:
-
Prepare a serial dilution of this compound in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus).
-
Incubate the plate under appropriate conditions.
-
Determine the MIC as the lowest concentration of the compound that prevents visible growth.
-
Synthesis and Structure-Activity Relationship (SAR) Studies
A robust synthetic route is essential for generating analogs to explore the structure-activity relationship.
General Synthesis of this compound
This compound can be synthesized via the acylation of diethylamine with 4-fluorobenzoyl chloride.[4]
-
Reaction: 4-fluorobenzoyl chloride is added dropwise to a cooled solution of diethylamine and a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane.
-
Workup: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or distillation to yield the final product.
Proposed SAR Strategy
To optimize the activity of this compound, systematic modifications of its structure should be undertaken.
| Modification Site | Proposed Analogs | Rationale |
| N,N-diethyl Group | - N-ethyl-N-methyl, - N,N-dimethyl- Pyrrolidine, Piperidine | To probe the steric and electronic requirements of the amide nitrogen substituents for target binding. |
| Fluorine Position | - 2-fluoro, 3-fluoro isomers | To assess the impact of the fluorine atom's position on activity and selectivity. |
| Aromatic Ring | - Replacement of fluorine with other halogens (Cl, Br)- Addition of other substituents (e.g., methoxy, trifluoromethyl) | To explore the influence of electronic and steric effects on the phenyl ring. |
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutic agents. The structural similarity to compounds with known neuromodulatory and antimicrobial activities provides a strong rationale for investigating its potential biological targets. The experimental workflows outlined in this guide offer a clear path for the identification and validation of these targets. Future research should focus on a comprehensive pharmacological profiling of this compound, followed by systematic SAR studies to optimize its potency, selectivity, and pharmacokinetic properties. Such a program could lead to the discovery of new lead compounds for a variety of therapeutic areas, from pain management to infectious diseases.
References
-
4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem. [Link][5]
-
N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide for imaging melanoma - NCBI. [Link][6]
-
Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed. [Link][3]
-
N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed. [Link][2]
-
Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) | PLOS One. [Link][1]
Sources
- 1. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) | PLOS One [journals.plos.org]
- 2. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide for imaging melanoma - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Compass of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of N,N-diethyl-4-fluorobenzamide Derivatives
Foreword: Decoding the Benzamide Blueprint
In the landscape of modern medicinal chemistry, the benzamide scaffold stands as a testament to structural elegance and functional versatility. Its derivatives have yielded a rich harvest of therapeutic agents, acting on a diverse array of biological targets. Among these, the N,N-diethyl-4-fluorobenzamide core represents a particularly intriguing starting point for drug discovery. The strategic placement of a fluorine atom on the phenyl ring, coupled with the N,N-diethyl substitution on the amide, imparts a unique combination of physicochemical properties that can profoundly influence pharmacokinetic and pharmacodynamic profiles.
This technical guide is crafted for the discerning researcher, scientist, and drug development professional. It eschews a rigid, templated approach in favor of a narrative that delves into the causal relationships between molecular structure and biological activity. We will not merely list facts; we will explore the "why" behind the "what," offering field-proven insights into the experimental choices that drive the optimization of this promising class of compounds. Our journey will be grounded in scientific integrity, with every protocol and mechanistic claim substantiated by authoritative sources.
The this compound Core: A Privileged Scaffold
The this compound molecule is more than a mere collection of atoms; it is a carefully balanced architecture. The lipophilic N,N-diethyl group can facilitate passage across biological membranes, while the amide linkage provides a crucial hydrogen bond acceptor and a metabolically stable connection. The 4-fluoro substituent is a key modulator. Fluorine's high electronegativity can alter the electronic properties of the phenyl ring, influencing pKa and modifying interactions with protein targets.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, often enhancing metabolic stability by blocking sites of oxidative metabolism.[1]
dot graph "core_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [label="C", pos="0,1!", color="#202124", fontcolor="#202124"]; "C2" [label="C", pos="-0.866,0.5!", color="#202124", fontcolor="#202124"]; "C3" [label="C", pos="-0.866,-0.5!", color="#202124", fontcolor="#202124"]; "C4" [label="C", pos="0,-1!", color="#202124", fontcolor="#202124"]; "C5" [label="C", pos="0.866,-0.5!", color="#202124", fontcolor="#202124"]; "C6" [label="C", pos="0.866,0.5!", color="#202124", fontcolor="#202124"]; "C7" [label="C", pos="1.866,1!", color="#202124", fontcolor="#202124"]; "O1" [label="O", pos="2.366,1.866!", color="#EA4335", fontcolor="#202124"]; "N1" [label="N", pos="2.732,0.5!", color="#4285F4", fontcolor="#FFFFFF"]; "C8" [label="CH2", pos="3.598,1!", color="#202124", fontcolor="#202124"]; "C9" [label="CH3", pos="4.464,0.5!", color="#202124", fontcolor="#202124"]; "C10" [label="CH2", pos="3.598,0!", color="#202124", fontcolor="#202124"]; "C11" [label="CH3", pos="4.464,-0.5!", color="#202124", fontcolor="#202124"]; "F1" [label="F", pos="0,-2!", color="#34A853", fontcolor="#FFFFFF"];
edge [color="#5F6368"]; "C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C6" -- "C7"; "C7" -- "O1" [style=double]; "C7" -- "N1"; "N1" -- "C8"; "C8" -- "C9"; "N1" -- "C10"; "C10" -- "C11"; "C4" -- "F1"; }
Core structure of this compound.
Navigating the Structure-Activity Landscape: A Tale of Three Regions
The exploration of the structure-activity relationship (SAR) of this compound derivatives can be systematically approached by considering modifications to three key regions of the molecule:
-
Region A: The Benzamide Ring
-
Region B: The N,N-diethylamino Group
-
Region C: The Amide Linker
Region A: The Influence of Phenyl Ring Substitution
The substitution pattern on the benzamide phenyl ring is a critical determinant of biological activity. The position and nature of substituents can dramatically alter affinity and efficacy.
-
The Role of the 4-Fluoro Substituent: The fluorine atom at the para-position is not merely a placeholder. Its electron-withdrawing nature can influence the acidity of the amide proton (in related primary or secondary amides) and modulate the overall electronic character of the ring system. This can be crucial for establishing specific interactions within a receptor binding pocket. In a broader context, halogenation of benzamides has been shown to significantly impact receptor affinity. For instance, in the realm of dopamine D2 receptor ligands, halogenated benzamides like raclopride exhibit higher affinity compared to their non-halogenated counterparts.[4]
-
Other Substituents: The introduction of other substituents on the phenyl ring can further refine activity. For instance, in a series of benzamide derivatives targeting the 5-HT4 receptor, the presence of amino and chloro groups on the phenyl ring, in addition to a methoxy group, was found to be crucial for high affinity.[2] While these are not direct analogs of this compound, they underscore the principle that additional substitutions on the phenyl ring can profoundly impact biological activity.
Region B: The N,N-dialkylamino Moiety - A Lipophilic Anchor
The N,N-diethyl group plays a significant role in defining the lipophilicity and steric profile of the molecule.
-
Alkyl Chain Length: The length and branching of the N-alkyl chains can have a substantial impact on receptor binding. While direct studies on this compound are limited, research on other receptor systems has shown that there is often an optimal alkyl chain length for activity. For example, in a series of cannabimimetic indoles, high-affinity binding to cannabinoid receptors required an alkyl chain of at least three carbons, with optimal binding observed with a five-carbon chain.[5] This suggests that for a given target, the N,N-diethyl groups of our core structure may be near-optimal, or that exploration of other small alkyl groups (e.g., dipropyl, dibutyl) could be a fruitful avenue for optimization.
-
Cyclic Analogs: Replacing the N,N-diethyl group with a cyclic amine, such as a piperidine or pyrrolidine ring, can introduce conformational rigidity. This can be advantageous if the constrained conformation is favorable for receptor binding.
Region C: The Amide Linker - More Than Just a Connection
While the amide bond itself is a relatively stable and common feature in drug molecules, modifications in this region can still influence activity. Conversion of the carbonyl group to a hydroxyl or sulfoxide has been shown in some benzamide series to retain binding affinity for the 5-HT4 receptor, although it reduced the functional effect on defecation.[2] This indicates that while the carbonyl oxygen may not be essential for binding in all cases, it can be critical for eliciting a functional response.
Experimental Protocols: The Foundation of Reliable SAR
The integrity of any SAR study rests upon the robustness and reproducibility of its experimental protocols. Here, we provide detailed, self-validating methodologies for the synthesis of this compound derivatives and their evaluation at the 5-HT4 receptor.
Synthesis of this compound Derivatives
A common and reliable method for the synthesis of N,N-disubstituted benzamides is the reaction of a substituted benzoyl chloride with the corresponding dialkylamine.[6]
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-fluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Amine Addition: Cool the solution to 0 °C in an ice bath. To this, add a solution of diethylamine (1.2 eq) and triethylamine (1.5 eq) in DCM dropwise over 15 minutes. The triethylamine acts as a base to quench the HCl byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#202124"];
"Start" [label="4-Fluorobenzoyl Chloride\n+ Diethylamine"]; "Reaction" [label="DCM, Triethylamine\n0°C to RT, 12-18h"]; "Workup" [label="Aqueous Wash\n(HCl, NaHCO3, Brine)"]; "Purification" [label="Column Chromatography"]; "Product" [label="this compound"];
"Start" -> "Reaction" -> "Workup" -> "Purification" -> "Product"; }
Generalized workflow for the synthesis of this compound.
Biological Evaluation: Unmasking 5-HT4 Receptor Activity
The biological evaluation of this compound derivatives as potential 5-HT4 receptor agonists typically involves a two-tiered approach: a primary binding assay to determine affinity for the receptor, followed by a functional assay to assess agonist activity.
Protocol 2: 5-HT4 Receptor Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the 5-HT4 receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT4 receptor.
-
[3H]-GR113808 (a high-affinity 5-HT4 antagonist radioligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membrane suspension, [3H]-GR113808, and either buffer (for total binding), a saturating concentration of a known 5-HT4 ligand (for non-specific binding), or the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to remove unbound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds.[7]
-
Protocol 3: 5-HT4 Receptor Functional Assay (cAMP Accumulation)
This assay quantifies the ability of a test compound to stimulate the production of cyclic AMP (cAMP), the second messenger for the Gs-coupled 5-HT4 receptor.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor.
-
Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Seed the cells in a 96-well plate.
-
Replace the culture medium with stimulation buffer containing various concentrations of the test compound or a reference agonist (e.g., serotonin).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Generate concentration-response curves and calculate the EC50 and Emax values for the test compounds.[7]
-
dot graph "signaling_pathway" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#34A853", fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [color="#202124"];
"Agonist" [label="Benzamide Derivative"]; "Receptor" [label="5-HT4 Receptor", shape=ellipse, color="#4285F4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "G_Protein" [label="Gs Protein"]; "AC" [label="Adenylyl Cyclase"]; "ATP_cAMP" [label="ATP -> cAMP"]; "PKA" [label="Protein Kinase A"]; "Response" [label="Cellular Response"];
"Agonist" -> "Receptor" [label="Binds"]; "Receptor" -> "G_Protein" [label="Activates"]; "G_Protein" -> "AC" [label="Activates"]; "AC" -> "ATP_cAMP" [label="Catalyzes"]; "ATP_cAMP" -> "PKA" [label="Activates"]; "PKA" -> "Response"; }
Canonical Gs-cAMP signaling pathway of the 5-HT4 receptor.
Data Presentation: Synthesizing the SAR Narrative
To effectively communicate the SAR, quantitative data should be presented in a clear and comparative manner. The following tables provide a template for summarizing the data from the proposed biological assays.
Table 1: 5-HT4 Receptor Binding Affinity of this compound Derivatives
| Compound ID | R1 | R2 | R3 | R4 | Ki (nM) |
| Core | H | F | H | H | Value |
| 1a | OCH3 | F | H | H | Value |
| 1b | Cl | F | H | H | Value |
| 1c | H | F | OCH3 | H | Value |
| ... | ... | ... | ... | ... | ... |
Table assumes R1-R4 are substituents on the phenyl ring.
Table 2: 5-HT4 Receptor Functional Activity of this compound Derivatives
| Compound ID | EC50 (nM) | Emax (%) |
| Serotonin | Value | 100 |
| Core | Value | Value |
| 1a | Value | Value |
| 1b | Value | Value |
| 1c | Value | Value |
| ... | ... | ... |
Concluding Remarks and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly those targeting the 5-HT4 receptor. A systematic exploration of the SAR, guided by the principles and protocols outlined in this guide, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this class of compounds.
Future investigations should focus on expanding the diversity of substituents on the phenyl ring and exploring a wider range of N-alkyl groups. The synthesis of conformationally restricted analogs could also provide valuable insights into the bioactive conformation. By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be unlocked.
References
- A Comparative Assessment of Halogenated Benzamides in Drug Discovery. (2025). BenchChem.
- Application Notes and Protocols for 5-HT4 Receptor Agonists: A Focus on the Benzamide Scaffold. (2025). BenchChem.
- Synthesis of N,N-Diethylbenzamide. (n.d.). PrepChem.com.
- Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(10), 2737-2747.
- Sonda, S., et al. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & Medicinal Chemistry, 15(5), 2031-2042.
- Lee, H., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Bioorganic & Medicinal Chemistry Letters, 26(4), 1315-1319.
- The role of fluorine in medicinal chemistry. (2025). Journal of Fluorine Chemistry.
- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis.
- Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding. (2000). Drug and Alcohol Dependence, 60(2), 133-140.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
N,N-Diethyl-4-fluorobenzamide: A Privileged Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and versatile biological activity is paramount. The N,N-diethyl-4-fluorobenzamide core has emerged as a compelling scaffold, strategically combining the robustness of the benzamide functionality with the unique modulatory effects of a para-fluorine substituent. This guide provides a comprehensive technical overview of the this compound scaffold, detailing its synthesis, key physicochemical attributes, metabolic considerations, and its application in the design of novel therapeutic agents. By synthesizing established chemical principles with field-proven insights, this document serves as a resource for medicinal chemists and drug development professionals seeking to leverage this scaffold in their research endeavors.
Introduction: The Strategic Value of the this compound Core
The benzamide moiety is a well-established pharmacophore present in a multitude of approved drugs, valued for its ability to form key hydrogen bonds and its overall stability.[1][2] The addition of a fluorine atom at the 4-position of the phenyl ring is a strategic design choice in medicinal chemistry. Fluorine, with its high electronegativity and small atomic size, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3] The N,N-diethylamide group further refines the scaffold's properties, influencing its solubility, lipophilicity, and metabolic profile. The confluence of these three components—the benzamide linker, the 4-fluoro substituent, and the N,N-diethyl group—creates a scaffold with a desirable balance of properties for developing novel drug candidates across various therapeutic areas.
Synthesis of the this compound Scaffold
The synthesis of this compound is typically achieved through the formation of an amide bond between a 4-fluorobenzoic acid derivative and diethylamine. The most common and reliable method involves the conversion of 4-fluorobenzoic acid to the more reactive 4-fluorobenzoyl chloride, followed by its reaction with diethylamine.
Key Synthetic Pathways
The primary route to this compound is a two-step process that is both efficient and scalable. This process is outlined below.
Caption: General synthetic route to this compound.
Detailed Experimental Protocol: Representative Synthesis
This protocol describes a standard laboratory-scale synthesis of this compound from 4-fluorobenzoyl chloride and diethylamine. This method is analogous to the synthesis of other N,N-diethylbenzamides and is known for its high yield and purity.[4]
Step 1: Preparation of 4-Fluorobenzoyl Chloride (if not commercially available)
-
To a solution of 4-fluorobenzoic acid (1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or toluene, a catalytic amount of N,N-dimethylformamide (DMF) is added.
-
A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), (1.2-1.5 eq.) is added dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure complete conversion.
-
The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield crude 4-fluorobenzoyl chloride, which can often be used in the next step without further purification.
Step 2: Amidation to form this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylamine (1.2 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in an anhydrous solvent like dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of 4-fluorobenzoyl chloride (1.0 eq.) in anhydrous DCM dropwise over 15-30 minutes. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the complete consumption of the 4-fluorobenzoyl chloride.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amines, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation to afford the final product as a pure oil or solid.
Physicochemical Properties and Their Implications
The this compound scaffold possesses a unique combination of physicochemical properties that are highly advantageous in drug design.
| Property | Value (Computed) | Implication in Drug Discovery |
| Molecular Weight | 195.23 g/mol [3] | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP (Octanol-Water Partition Coefficient) | 1.4[3] | Indicates moderate lipophilicity, which is often correlated with good membrane permeability and balanced solubility. |
| Hydrogen Bond Acceptors | 2 (Oxygen and Fluorine) | The carbonyl oxygen is a strong hydrogen bond acceptor, crucial for target binding. The fluorine atom is a weak hydrogen bond acceptor. |
| Hydrogen Bond Donors | 0 | The tertiary amide lacks a hydrogen bond donor, which can reduce its susceptibility to certain metabolic enzymes. |
The Role of the 4-Fluoro Substituent
The introduction of a fluorine atom at the para-position of the benzamide ring has several profound effects:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Placing the fluorine at the 4-position, a common site for oxidative metabolism (para-hydroxylation) by cytochrome P450 enzymes, effectively blocks this metabolic pathway, thereby increasing the compound's half-life.
-
Enhanced Binding Interactions: The electronegative fluorine atom can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with the target protein, such as dipole-dipole or multipolar interactions.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can subtly influence the basicity of nearby functional groups, which can be critical for optimizing a compound's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.
The Influence of the N,N-Diethyl Group
The N,N-diethyl substitution on the amide nitrogen also plays a crucial role:
-
Lipophilicity and Solubility: The two ethyl groups contribute to the overall lipophilicity of the scaffold, which can be fine-tuned to achieve the desired balance for optimal absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Stability: While the ethyl groups themselves can be sites of metabolism (N-dealkylation), the tertiary amide is generally more stable than a secondary amide. The steric bulk of the diethyl groups can also shield the amide bond from enzymatic hydrolysis.
Biological Applications and Structure-Activity Relationship (SAR) Insights
While extensive research specifically on this compound as a central scaffold is still emerging, the broader class of fluorinated benzamides has shown significant promise in a variety of therapeutic areas. These examples provide a strong rationale for the potential applications of the this compound core.
Case Study: Fluorobenzamides in Oncology
A series of N-benzyl-2-fluorobenzamide derivatives have been identified as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), which are implicated in the progression of triple-negative breast cancer.[5] In these compounds, the fluorobenzamide moiety plays a critical role in chelating with the zinc ion in the active site of HDAC3. This highlights the potential for the fluorobenzamide core to be a key pharmacophoric element in the design of enzyme inhibitors.
Case Study: Fluorobenzamides in Neurodegenerative Disease
Derivatives of fluorobenzamides are being explored as imaging agents and potential therapeutics for neurodegenerative diseases. For example, fluorinated benzamide structures have been developed as ligands for the translocator protein (TSPO), a biomarker for neuroinflammation. The fluorine atom in these molecules is often a site for the introduction of a positron-emitting isotope (¹⁸F) for use in Positron Emission Tomography (PET) imaging.
Postulated Structure-Activity Relationships
Based on the known biological activities of related benzamides, a hypothetical SAR exploration starting from the this compound scaffold can be envisioned.
Caption: Hypothetical SAR exploration of the this compound scaffold.
Metabolic Considerations
The metabolic fate of a drug candidate is a critical determinant of its clinical success. Based on studies of structurally related compounds like N,N-diethyl-m-toluamide (DEET), the primary metabolic pathways for this compound are likely to involve:
-
N-Dealkylation: The oxidative removal of one or both ethyl groups from the amide nitrogen to form N-ethyl-4-fluorobenzamide and subsequently 4-fluorobenzamide.
-
Oxidation of the N-Alkyl Chains: Hydroxylation of the ethyl groups, which can lead to further oxidation products.
As previously mentioned, the 4-fluoro substituent is expected to block aromatic hydroxylation, a common metabolic pathway for many phenyl-containing drugs. This is a key advantage of this scaffold.
Caption: Postulated metabolic pathways for this compound.
Conclusion and Future Directions
The this compound scaffold represents a strategically designed building block for modern medicinal chemistry. Its straightforward synthesis, coupled with the advantageous physicochemical properties conferred by the 4-fluoro and N,N-diethyl groups, makes it an attractive starting point for the development of novel therapeutics. The inherent metabolic stability at the para-position of the phenyl ring is a particularly valuable feature.
Future research should focus on the systematic exploration of the biological activity of derivatives of this scaffold against a wide range of therapeutic targets. Detailed structure-activity relationship studies will be crucial to unlock the full potential of this privileged core. As our understanding of the interplay between chemical structure and biological function continues to grow, scaffolds like this compound will undoubtedly play an important role in the discovery of the next generation of medicines.
References
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Al-Balas, Q., Sowaileh, M., Hassan, M., Qandil, A., Alzoubi, K. H., Mhaidat, N., Almaaytah, A., & Khabour, O. F. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 129–163. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3710899, this compound. Retrieved from [Link]
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Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]
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Wang, J., et al. (2025). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. Bioorganic & Medicinal Chemistry Letters, 128, 130362. [Link]
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Zhang, T., et al. (2025). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. PubMed. [Link]
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Methodological & Application
Application Note and Protocol for the Synthesis of [18F]-DAFBA
Title: A Comprehensive Guide to the Radiosynthesis of N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide ([18F]-DAFBA) for PET Imaging of Melanoma
Affiliation: Google AI
Introduction and Strategic Overview
N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide, abbreviated as [18F]-DAFBA, is a promising radiopharmaceutical for Positron Emission Tomography (PET) imaging of malignant melanoma.[1][2][3] Its utility stems from a high affinity for melanin, leading to significant accumulation in melanoma cells and enabling sensitive and specific tumor visualization.[2][4] This application note provides a detailed protocol for the synthesis of [18F]-DAFBA, intended for researchers, scientists, and professionals in drug development.
It is a common misconception that the synthesis of [18F]-DAFBA begins with the non-radioactive N,N-diethyl-4-fluorobenzamide. Instead, the radiosynthesis involves a multi-step process where the radioactive fluorine-18 isotope is introduced onto a precursor molecule. This guide will detail a well-established two-step radiosynthesis route. This process begins with the production of 4-[18F]fluorobenzoic acid, which is then chemically joined (coupled) with N,N-diethylethylenediamine to form the final [18F]-DAFBA product.[1][4]
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAAr)
The introduction of the fluorine-18 atom onto the aromatic ring is the most critical step in this synthesis. This transformation is achieved through a Nucleophilic Aromatic Substitution (SNAAr) reaction.[5][6][7][8] In this reaction, the electron-rich [18F]fluoride ion acts as a nucleophile, attacking an electron-deficient aromatic ring and displacing a suitable leaving group.
For the SNAAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of electron-withdrawing groups positioned ortho or para to the leaving group.[8] In the synthesis of 4-[18F]fluorobenzoic acid, a trimethylammonium group serves as an excellent leaving group, and the carboxylate group (in its ester form during this step) helps to activate the ring for nucleophilic attack.[1]
The general mechanism involves the formation of a transient, negatively charged intermediate known as a Meisenheimer complex.[5][7][8] The stability of this complex is crucial for the reaction to proceed, and it is enhanced by the presence of electron-withdrawing substituents.
Synthesis of the Radiolabeling Precursor
The successful radiosynthesis of [18F]-DAFBA hinges on the availability of a high-quality precursor. The most commonly used precursor for the 18F-fluorination step is ethyl-4-(N,N,N-trimethylammonium trifluoromethanesulfonyl)benzoate.[1]
Protocol for Precursor Synthesis: Ethyl-4-(N,N,N-trimethylammonium trifluoromethanesulfonyl)benzoate
This protocol is adapted from established methods with minor modifications.[1]
Materials:
-
Ethyl 4-(dimethylamino)benzoate
-
Dichloromethane (DCM)
-
Methyl trifluoromethanesulfonate (Methyl triflate)
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve ethyl 4-(dimethylamino)benzoate (0.5 g) in dichloromethane (20 mL) in a round bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add methyl trifluoromethanesulfonate (methyl triflate) to the solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold dichloromethane to remove any unreacted starting materials.
-
Dry the resulting white solid, the ethyl-4-(N,N,N-trimethylammonium trifluoromethanesulfonyl)benzoate precursor, under vacuum.
Automated Radiosynthesis of [18F]-DAFBA
The radiosynthesis of [18F]-DAFBA is typically performed in an automated synthesis module to minimize radiation exposure and ensure reproducibility. The process can be divided into three main stages: preparation of [18F]fluoride, 18F-fluorination to produce 4-[18F]fluorobenzoic acid, and the coupling reaction to form [18F]-DAFBA.
Stage 1: Preparation of [18F]Fluoride
-
Production: [18F]Fluoride is produced in a cyclotron via the 18O(p,n)18F nuclear reaction in 18O-enriched water.[9]
-
Trapping: The aqueous [18F]fluoride solution is passed through a quaternary ammonium anion exchange (QMA) cartridge to trap the [18F]fluoride ions.[9][10]
-
Elution: The trapped [18F]fluoride is then eluted from the QMA cartridge into the reaction vessel using a solution of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K222), and a weak base like potassium carbonate in a mixture of acetonitrile and water.[11]
-
Azeotropic Drying: The water is removed by azeotropic distillation with acetonitrile under a stream of nitrogen or argon. This drying step is crucial as water can hinder the nucleophilicity of the fluoride ion.[11][12]
Stage 2: 18F-Fluorination to Synthesize 4-[18F]Fluorobenzoic Acid
Materials:
-
Dried [18F]fluoride/K222/K2CO3 complex
-
Ethyl-4-(N,N,N-trimethylammonium trifluoromethanesulfonyl)benzoate precursor
-
Dimethyl sulfoxide (DMSO) or other suitable high-boiling point aprotic solvent
-
Automated synthesis module
Procedure:
-
Dissolve the precursor in DMSO and add it to the reaction vessel containing the dried [18F]fluoride complex.
-
Heat the reaction mixture at a high temperature (typically 120-150°C) for a specified time (e.g., 10-20 minutes).
-
During this step, the [18F]fluoride displaces the trimethylammonium leaving group to form ethyl 4-[18F]fluorobenzoate.
-
Following the fluorination, the ester group is hydrolyzed to the carboxylic acid by adding a base (e.g., NaOH) and heating.
-
Neutralize the reaction mixture with an acid (e.g., HCl) to obtain 4-[18F]fluorobenzoic acid.
Stage 3: Coupling Reaction to Form [18F]-DAFBA
Materials:
-
4-[18F]fluorobenzoic acid solution
-
N,N-diethylethylenediamine
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as a coupling agent[1][4]
-
Suitable solvent (e.g., DMSO or DMF)
Procedure:
-
To the solution of 4-[18F]fluorobenzoic acid, add N,N-diethylethylenediamine and the coupling agent, EDC.
-
Allow the reaction to proceed at room temperature or with gentle heating for a short period (e.g., 10-15 minutes).
-
The EDC facilitates the formation of an amide bond between the carboxylic acid of 4-[18F]fluorobenzoic acid and the primary amine of N,N-diethylethylenediamine, yielding [18F]-DAFBA.
Purification of [18F]-DAFBA
After the synthesis, the crude reaction mixture contains the desired [18F]-DAFBA, unreacted starting materials, and byproducts. Purification is essential to ensure the final product is suitable for in vivo use. High-performance liquid chromatography (HPLC) is the standard method for this purification.[13]
HPLC System:
-
Column: A semi-preparative reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.
-
Detection: A UV detector (to monitor the cold standard) and a radioactivity detector are used in series.
Procedure:
-
Inject the crude reaction mixture onto the HPLC column.
-
Elute the components with the chosen mobile phase.
-
Collect the fraction corresponding to the [18F]-DAFBA peak, as identified by the retention time of a co-injected non-radioactive DAFBA standard.
-
The collected fraction is then typically reformulated into a physiologically compatible solution (e.g., saline with a small amount of ethanol) for injection. This often involves passing the HPLC fraction through a C18 Sep-Pak cartridge, washing with water, and then eluting the final product with ethanol, followed by dilution with saline.[10][14]
Quality Control
Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical.[10][15][16] The following tests should be performed on the final [18F]-DAFBA product:
-
Radionuclidic Identity and Purity: Confirmed by measuring the half-life of the product and using a gamma-ray spectrometer to identify the characteristic 511 keV annihilation photons of fluorine-18.[10][15]
-
Radiochemical Purity (RCP): Determined by radio-TLC or analytical radio-HPLC to ensure that the radioactivity is predominantly associated with the desired chemical form ([18F]-DAFBA).[10][15] The RCP should typically be >95%.
-
Specific Activity (SA): This is a measure of the radioactivity per unit mass of the compound (in GBq/µmol or Ci/µmol). High specific activity is crucial for receptor-based imaging to avoid saturation of the target sites with the non-radioactive compound.[4]
-
pH: The pH of the final formulation should be within a physiologically acceptable range (typically 4.5-7.5).[15]
-
Residual Solvents: The levels of any residual solvents from the synthesis (e.g., acetonitrile, ethanol, DMSO) must be below the limits specified by pharmacopeial standards.
-
Sterility and Endotoxin Testing: The final product must be sterile and free of bacterial endotoxins to be safe for intravenous injection.[15]
Data Summary
The following table summarizes typical parameters for the synthesis of [18F]-DAFBA, as reported in the literature.[4]
| Parameter | Value |
| Radiochemical Yield (decay-corrected) | 54 ± 18% |
| Radiochemical Purity | 97 ± 2% |
| Specific Activity | >37 GBq/µmol (>1,000 mCi/µmol) |
| Total Synthesis Time | 175 ± 15 min |
Diagrams
Overall Workflow for [18F]-DAFBA Synthesis
Caption: Overall workflow for the synthesis of [18F]-DAFBA.
Chemical Reaction Scheme for [18F]-DAFBA Synthesis
Caption: Chemical reaction pathway for [18F]-DAFBA synthesis.
References
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Garg, P. K., et al. (2009). Design, synthesis and preliminary in vitro and in vivo evaluation of 4-[18F]fluoro-N-(2-diethylaminoethyl)benzamide ([18F]-DAFBA): A novel potential PET probe to image melanoma tumors. Bioconjugate Chemistry, 20(3), 583-590. [Link]
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Schimler, S. D., et al. (2017). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 552(7683), 94-98. [Link]
-
Ritter, T., et al. (2017). Concerted Nucleophilic Aromatic Substitution with 19F− and 18F−. Harvard University. [Link]
-
Garg, P. K., et al. (2009). Design, synthesis, and preliminary in vitro and in vivo evaluation of N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide ([18F]-DAFBA): a novel potential PET probe to image melanoma tumors. PubMed. [Link]
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Schimler, S. D., et al. (2017). Concerted nucleophilic aromatic substitution with 19F− and 18F. ResearchGate. [Link]
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Becaud, E., et al. (2012). Direct One-Step(18)F-Labeling of Peptides via Nucleophilic Aromatic Substitution. ResearchGate. [Link]
-
Tredwell, M., et al. (2017). Asymmetric 18F-fluorination for applications in positron emission tomography. PMC. [Link]
-
Zhang, X., et al. (2018). A simple and efficient automated microvolume radiosynthesis of [18F]Florbetaben. EJNMMI Radiopharmacy and Chemistry. [Link]
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Wikipedia. Nucleophilic aromatic substitution. [Link]
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Dolle, F. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]
-
Zarrad, F., et al. (2019). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. PMC. [Link]
-
Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. PMC. [Link]
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Garg, P. K., et al. (2009). N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide for imaging melanoma. NCBI. [Link]
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Gouverneur, V. (2018). Closing the gap between 19F and 18F chemistry. PMC. [Link]
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Garg, S., et al. (2011). Rapid and efficient synthesis of [18F]fluoronicotinamides, [18F]fluoroisonicotinamides and [18F]fluorobenzamides as potential pet radiopharmaceuticals for melanoma imaging. ResearchGate. [Link]
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Lu, S., et al. (2015). Radiosynthesis and Preclinical Evaluation of [18F]F-DPA, A Novel Pyrazolo[1,5a]pyrimidine Acetamide TSPO Radioligand, in Healthy Sprague Dawley Rats. PubMed. [Link]
-
Tu, Z., et al. (2007). Fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography. PubMed. [Link]
-
IAEA. (2008). Production and Quality Control of [18F]FDG. IAEA. [Link]
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Al-rumayan, F. I., et al. (2021). Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. Omics Online. [Link]
-
Kilor, V., et al. (2021). An Automated Radiosynthesis of [18F]DPA-714 on a Commercially Available Radiosynthesizer, Elixys Flex/Chem. PMC. [Link]
-
Wang, C., et al. (2022). Automated Radiosynthesis of [18F]FluoFAPI and Its Dosimetry and Single Acute Dose Toxicological Evaluation. PMC. [Link]
-
Zhang, M. R., et al. (2014). A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use. NIH. [Link]
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PubChem. This compound. NIH. [Link]
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IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]
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Wuest, F., et al. (2006). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. PubMed. [Link]
-
Füchtner, F., et al. (2002). Aspects of 6-[18F]fluoro-L-DOPA preparation: precursor synthesis, preparative HPLC purification and determination of radiochemical purity. PubMed. [Link]
-
MICAD. (2009). [Table, N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide for imaging melanoma]. NCBI. [Link]
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Application Notes and Protocols: N,N-diethyl-4-fluorobenzamide as a Chemical Probe
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of N,N-diethyl-4-fluorobenzamide and its derivatives as chemical probes. The primary focus is on the well-established use of its radiolabeled analog, N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide, in Positron Emission Tomography (PET) imaging for malignant melanoma. While the direct application of this compound as a standalone chemical probe is not extensively documented, this guide will also explore its potential applications based on the broader utility of the fluorinated benzamide scaffold in medicinal chemistry and target discovery. Protocols and theoretical frameworks are provided for both established and potential uses, aimed at researchers, scientists, and drug development professionals.
Introduction: The Benzamide Scaffold in Chemical Biology
The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its prevalence stems from its ability to form key hydrogen bonds with biological targets, its metabolic stability, and its synthetic tractability. The introduction of a fluorine atom, particularly on the phenyl ring, can significantly enhance a molecule's pharmacokinetic properties. Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity, and membrane permeability[1][2][3]. This compound represents a simple yet potent example of this scaffold, which has been leveraged to create highly specific molecular probes.
While the direct biological targets of this compound are not widely characterized, its derivatives have shown significant promise. The most notable application is in the development of radiolabeled probes for PET imaging, where the 4-fluorobenzamide core serves as a recognition element for melanin[4].
Established Application: A Probe for Malignant Melanoma Imaging
The most significant application of the this compound scaffold is in the PET imaging of malignant melanoma. A close derivative, N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide ([18F]-DAFBA), has been developed as a radiotracer that targets melanin with high specificity[4].
Mechanism of Action
[18F]-DAFBA functions by binding to melanin, a pigment that is abundant in most melanoma cells. This specificity allows for the visualization of both primary and metastatic melanotic melanoma lesions with high contrast[4]. The presence of the fluorine-18 isotope allows for detection by PET scanners, providing a non-invasive method for diagnosis and staging of the disease. The diethylaminoethyl side chain enhances the molecule's affinity and pharmacokinetic properties, leading to high tumor uptake and relatively rapid clearance from non-target tissues[4].
Workflow for [18F]-DAFBA Synthesis and PET Imaging
The overall process involves the synthesis of the radiotracer followed by its administration and subsequent imaging.
Protocol: In Vitro Uptake Assay in Melanoma Cells
This protocol describes a foundational experiment to validate the specific uptake of a benzamide-based probe in melanoma cells.
Objective: To determine the in vitro uptake and specificity of a benzamide probe in a melanoma cell line (e.g., B16F10).
Materials:
-
B16F10 murine melanoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
L-tyrosine
-
Benzamide probe (e.g., [18F]-DAFBA or a fluorescently labeled analog)
-
Cell scraper
-
Gamma counter or fluorescence plate reader
Procedure:
-
Cell Culture: Culture B16F10 cells to ~80% confluency in a 24-well plate.
-
Pre-treatment (Optional): For some studies, pre-treating cells with L-tyrosine for 24 hours can enhance melanin production and subsequent probe uptake[4].
-
Probe Incubation:
-
Prepare a working solution of the benzamide probe in a cell culture medium.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the wells. A typical concentration for radiotracers is in the low nanomolar range.
-
Incubate for a defined period (e.g., 2 hours) at 37°C and 4°C to assess temperature-dependent uptake[4].
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells three times with ice-cold PBS to remove unbound probe.
-
-
Cell Lysis and Measurement:
-
Lyse the cells in each well using a suitable lysis buffer (e.g., 1N NaOH).
-
Collect the lysate and measure the radioactivity using a gamma counter or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the counts/fluorescence to the protein content of each well.
-
Compare the uptake at 37°C and 4°C.
-
To demonstrate specificity, perform a competition assay by co-incubating with a large excess of a known melanin-binding compound.
-
Expected Outcome: Higher uptake of the probe at 37°C compared to 4°C, and reduced uptake in the presence of a competitor, would indicate specific, active uptake.
| Parameter | [18F]-DAFBA (Example Data) |
| Tumor Uptake (in vivo) | 5.6 ± 1.2 %ID/g[4] |
| Radiochemical Purity | >95%[4] |
| In Vitro Cell Uptake (B16F10) | 0.49 ± 0.03% ID (4°C), 0.52 ± 0.1% ID (37°C)[4] |
Potential Applications of this compound as a General Chemical Probe
While not as well-defined as its radiolabeled counterpart, the this compound scaffold holds potential for broader applications in chemical biology due to the favorable properties conferred by the fluorobenzamide group[1][5].
As a Scaffold for Fragment-Based Drug Discovery (FBDD)
This compound can serve as a starting fragment in FBDD campaigns. Its relatively low molecular weight and simple structure make it an ideal candidate for screening against a variety of protein targets. The fluorine atom can act as a sensitive reporter for binding events in 19F-NMR screening, a powerful technique for hit identification.
Development of Probes for Target Identification
This compound can be modified to create probes for target identification, for example, through photoaffinity labeling. By incorporating a photo-reactive group (e.g., a diazirine) and an enrichment handle (e.g., an alkyne for click chemistry), this probe could be used to covalently label its binding partners in a cellular context.
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- 5. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-diethyl-4-fluorobenzamide in the Development of Targeted Cancer Therapies
Introduction: The Benzamide Scaffold as a Privileged Structure in Oncology
The landscape of cancer therapeutics is in a perpetual state of evolution, driven by the urgent need for more selective and effective treatments.[1][2] Targeted therapies, which are designed to interfere with specific molecules essential for cancer cell growth and survival, represent a paradigm shift from traditional cytotoxic chemotherapies.[1][2] Within the vast chemical space explored for novel anticancer agents, the benzamide scaffold has emerged as a particularly fruitful starting point for the development of targeted therapies.[3][4][5][6] The versatility of the benzamide core allows for facile chemical modifications, enabling the fine-tuning of pharmacological properties and the targeting of a diverse array of cancer-associated proteins.[3][4] Notably, benzamide derivatives have been successfully developed as potent inhibitors of histone deacetylases (HDACs) and various protein kinases, both of which are critical regulators of cancer cell proliferation and survival.[3][4][7]
This document provides a comprehensive guide to the investigation of N,N-diethyl-4-fluorobenzamide , a specific benzamide derivative, as a potential candidate for targeted cancer therapy. While direct studies on this particular compound are nascent, its structural features—specifically the fluorinated phenyl ring and the diethylamide group—suggest a strong potential for interaction with key oncogenic targets. Based on the established activities of structurally related fluorobenzamides, we hypothesize that this compound may exert its anticancer effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[7][8][9] EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in a variety of solid tumors, leading to uncontrolled cell growth and proliferation.[8][9]
These application notes will provide a logical workflow and detailed protocols for the initial characterization and validation of this compound as a putative EGFR inhibitor. The methodologies described herein are designed to be self-validating and are grounded in established best practices in cancer drug discovery.
Hypothesized Mechanism of Action: Inhibition of the EGFR Signaling Pathway
We propose that this compound acts as a small molecule inhibitor of EGFR. The fluorobenzamide moiety is hypothesized to interact with the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation and activation of downstream signaling molecules. This inhibition is expected to block the pro-proliferative and anti-apoptotic signals mediated by the EGFR pathway, ultimately leading to a reduction in cancer cell viability.
Caption: Hypothesized EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Target Validation
The following diagram outlines a typical workflow for the initial assessment of a novel compound like this compound in a cancer research setting.
Caption: Experimental workflow for validating this compound as a targeted cancer therapy agent.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a panel of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1][2][10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells.[10]
Materials:
-
Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, both known to express EGFR)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[2][11]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.[11]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of recombinant EGFR.
Principle: This protocol utilizes a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction.[12] The luminescent signal is inversely proportional to the kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate peptide (e.g., a poly(Glu, Tyr) 4:1 peptide)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[12]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10-point serial dilution of this compound in DMSO.[12]
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[12]
-
Add 2.5 µL of the EGFR kinase to each well and incubate for 10 minutes at room temperature.[12]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.[12]
-
Incubate the plate at 30°C for 60 minutes.[12]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]
-
Incubate for 40 minutes at room temperature.[12]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]
-
Incubate for 30 minutes at room temperature.[12]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.[12]
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for kinase inhibition.
| Target Kinase | Hypothetical IC50 (this compound) | Positive Control (Gefitinib) IC50 |
| EGFR | 50 nM | 25 nM |
| ABL1 | >10,000 nM | 30 nM (Imatinib) |
| SRC | >10,000 nM | 15 nM (Dasatinib) |
| Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases. |
Protocol 3: Western Blot Analysis of EGFR Pathway Modulation
Objective: To assess the effect of this compound on the phosphorylation status of EGFR and its downstream targets (e.g., AKT, ERK) in cancer cells.
Principle: Western blotting is a technique used to detect specific proteins in a sample.[13][14] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.[13][14]
Materials:
-
Cancer cells treated with this compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[14][15]
-
Wash the membrane three times with TBST.[15]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST.[15]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[15]
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total proteins.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein activation.
Protocol 4: In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors.[16][17] The mice are then treated with the test compound, and tumor growth is monitored over time to assess the compound's efficacy.[16][17]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cells (e.g., A549)
-
Matrigel®
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) and the vehicle control according to a predetermined dosing schedule.
-
-
Tumor Measurement and Data Collection:
-
Endpoint:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
| Treatment Group | Mean Tumor Volume (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1200 mm³ | - |
| This compound (50 mg/kg) | 550 mm³ | 54.2% |
| Table 2: Hypothetical in vivo efficacy of this compound in an A549 xenograft model. |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial investigation of this compound as a targeted cancer therapeutic. Based on the established anticancer properties of the benzamide scaffold, there is a strong rationale for exploring this compound's potential. The proposed workflow, centered on the hypothesis of EGFR inhibition, allows for a systematic and rigorous evaluation of its biological activity. Positive results from these studies would warrant further investigation, including comprehensive kinase profiling, ADME/Tox studies, and evaluation in additional preclinical models. Ultimately, the exploration of novel chemical entities like this compound is crucial for the continued advancement of targeted cancer therapies.
References
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Cleveland Clinic. (n.d.). Targeted Therapy for Cancer. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Al-Oqail, M. M., El-Sayed, M. A., & Al-Yahya, M. A. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
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Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712. Retrieved from [Link]
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Asgari, M., et al. (2021). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1653. Retrieved from [Link]
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Li, Y., et al. (2021). Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor. Bioorganic & Medicinal Chemistry Letters, 47, 128203. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of the benzamide HDACIs. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of benzamide scaffold as HDAC1 ligands. Retrieved from [Link]
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Wang, H., et al. (2018). Design, synthesis and bioevalution of novel benzamides derivatives as HDAC inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4339-4347. Retrieved from [Link]
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Bio-protocol. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
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Stanford Medicine. (n.d.). In vivo tumor models. Retrieved from [Link]
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OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
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Shapiro, A. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Chen Lab, University of Hawaii Cancer Center. (n.d.). Western blotting. Retrieved from [Link]
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El-Damasy, D. A., et al. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Scientific Reports, 11(1), 1-17. Retrieved from [Link]
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Garg, S., et al. (2009). N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide for imaging melanoma. Molecular Imaging and Biology, 11(6), 428-438. Retrieved from [Link]
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ResearchGate. (n.d.). A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives. Retrieved from [Link]
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Kim, J. Y., et al. (2019). N-(2-(Dimethylamino)Ethyl)-4-18F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma. Journal of Nuclear Medicine, 60(7), 924-929. Retrieved from [Link]
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Kim, J. Y., et al. (2019). 4-18F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma. Journal of Nuclear Medicine, 60(7), 924-929. Retrieved from [Link]
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AOBChem USA. (n.d.). This compound. Retrieved from [Link]
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El-Sayed, M. A., et al. (2021). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1432-1447. Retrieved from [Link]
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Ali, A., & Ali, A. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure, 1249, 131599. Retrieved from [Link]
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Garg, S., et al. (2009). Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma. Journal of Medicinal Chemistry, 52(22), 7386-7395. Retrieved from [Link]
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SciELO - Infomed. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N,N-Diethylbenzamide. Retrieved from [Link]
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Application Note: High-Performance Purification of N,N-diethyl-4-fluorobenzamide using Reversed-Phase HPLC
Abstract
This application note presents a detailed protocol for the purification of N,N-diethyl-4-fluorobenzamide, a key intermediate in pharmaceutical and materials science research. Leveraging the principles of reversed-phase high-performance liquid chromatography (RP-HPLC), this guide provides a comprehensive, step-by-step methodology from initial analytical method development to preparative-scale isolation. We detail the causal reasoning behind critical experimental choices, including stationary phase selection, mobile phase optimization, and detection parameter setting. The protocol is designed to be a self-validating system, ensuring researchers, scientists, and drug development professionals can achieve high purity and recovery rates, facilitating downstream applications.
Introduction and Scientific Principle
This compound is a substituted aromatic amide whose purity is critical for its intended application. Synthesis of such molecules often results in a crude mixture containing starting materials, by-products, and other impurities. High-performance liquid chromatography (HPLC) is a premier technique for the purification of small organic molecules.[1] Specifically, reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is exceptionally well-suited for separating compounds of intermediate polarity like this compound.
The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The hydrophobic C18 alkyl chains of the stationary phase interact with the non-polar regions of the analyte (the diethylamino and fluorobenzyl groups), while the polar mobile phase (typically a mixture of water and acetonitrile or methanol) elutes the compounds.[2] By gradually increasing the proportion of the organic solvent in the mobile phase (a technique known as gradient elution), compounds are eluted in order of increasing hydrophobicity. This allows for the effective separation of this compound from more polar or less polar impurities.
Compound Properties: this compound
A foundational understanding of the target molecule's physicochemical properties is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄FNO | [3][4] |
| Molecular Weight | 195.23 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Calculated XLogP3 | 1.4 | [3] |
| Appearance | Expected to be a solid or oil | - |
Scientist's Note (Expertise & Experience): The XLogP3 value of 1.4 indicates moderate lipophilicity, making the compound an ideal candidate for reversed-phase chromatography. It is sufficiently non-polar to retain on a C18 column but polar enough to be eluted with common aqueous-organic mobile phases.
Experimental Workflow and Protocol
The purification process follows a logical progression from small-scale method development to large-scale isolation and final processing.
Sources
Application Notes and Protocols: Radiolabeling of N,N-diethyl-4-fluorobenzamide for Molecular Imaging
Introduction: A Targeted Probe for Visualizing Melanin in Melanoma
Malignant melanoma, a cancer originating from melanin-producing melanocytes, poses a significant diagnostic and therapeutic challenge due to its aggressive nature and propensity for metastasis.[1] Positron Emission Tomography (PET) has emerged as a powerful molecular imaging modality for oncology, offering high sensitivity in detecting diseased tissue. While [¹⁸F]FDG is a widely used PET tracer, its utility in melanoma can be limited by physiological uptake in various organs, potentially masking smaller lesions.[2] This has driven the development of more specific imaging agents that target the unique biological characteristics of melanoma cells.
One such promising target is melanin, the pigment produced by these cells.[1][3] Benzamide derivatives have been identified as a class of molecules with a high affinity for melanin.[2][3][4] This affinity is thought to be mediated by a combination of electrostatic forces between a protonated tertiary amine on the molecule and carboxylate groups in melanin, along with π-π stacking interactions between the aromatic rings.[5]
This application note provides a comprehensive guide to the synthesis, quality control, and application of [¹⁸F]N,N-diethyl-4-fluorobenzamide (often referred to as [¹⁸F]-DAFBA in literature), a potent PET radiotracer for imaging melanin-positive melanoma.[3][4][6] By leveraging the favorable decay characteristics of Fluorine-18 (t½ ≈ 110 minutes), [¹⁸F]this compound allows for high-resolution imaging of primary and metastatic melanoma lesions, offering a valuable tool for researchers, clinicians, and professionals in drug development.[7]
Part 1: Radiosynthesis of [¹⁸F]this compound
The radiosynthesis of [¹⁸F]this compound is typically achieved through a two-stage process: first, the synthesis of a suitable precursor molecule, followed by the radiolabeling reaction with [¹⁸F]fluoride via nucleophilic aromatic substitution. An alternative and often preferred route for amide formation involves the synthesis of an activated ester intermediate, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), which is then coupled with N,N-diethylethylenediamine.[8][9][10][11]
Rationale for Synthetic Strategy
The choice of a nucleophilic substitution reaction is dictated by the high specific activity achievable with cyclotron-produced [¹⁸F]fluoride.[6] For the aromatic substitution to proceed efficiently, the benzene ring must be "activated" by a strong electron-withdrawing group positioned ortho or para to a suitable leaving group.[6][12] Common leaving groups include nitro (-NO₂), or a trialkylammonium salt (-N⁺(CH₃)₃).[6][13][14] The amide bond is generally stable under these radiolabeling conditions. The two-step approach using [¹⁸F]SFB is advantageous as [¹⁸F]SFB is a versatile and widely used prosthetic group for labeling various biomolecules.[8][10]
Precursor Synthesis: N,N-diethylethylenediamine
N,N-diethylethylenediamine is a commercially available reagent. If synthesis is required, it can be prepared through standard organic chemistry methods.
Radiosynthesis of the Intermediate: N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)
A common and efficient method for producing [¹⁸F]this compound involves the initial synthesis of the prosthetic group N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). This is a multi-step, "one-pot" synthesis that can be automated.[9][10]
dot graph "SFB_Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} केंद Caption: Workflow for the one-pot synthesis of [¹⁸F]SFB.
Detailed Protocol for [¹⁸F]SFB Synthesis
| Step | Procedure | Key Parameters & Rationale |
| 1. [¹⁸F]Fluoride Trapping & Drying | Transfer cyclotron-produced aqueous [¹⁸F]fluoride to a reaction vessel. Add a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water. | Rationale: [¹⁸F]Fluoride from the cyclotron is in an aqueous solution and must be dehydrated for the nucleophilic substitution to be efficient. K₂₂₂ is a cryptand that complexes the potassium ion, increasing the nucleophilicity of the "naked" fluoride anion. |
| 2. Azeotropic Drying | Heat the mixture under a stream of nitrogen to evaporate the water. Add acetonitrile and repeat the evaporation process two more times. | Rationale: Azeotropic drying with acetonitrile ensures the removal of residual water, which would otherwise hinder the reaction. |
| 3. [¹⁸F]Fluorination | Add a solution of ethyl 4-(trimethylammonium triflate)benzoate precursor in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex. Heat the sealed reaction vessel. | Reaction: The highly nucleophilic [¹⁸F]fluoride displaces the trimethylammonium triflate leaving group on the aromatic ring. Temp/Time: Typically 90-110°C for 10-15 minutes. |
| 4. Saponification | Cool the reaction vessel and add an aqueous solution of tetrapropylammonium hydroxide. Re-heat the mixture. | Reaction: The ethyl ester is hydrolyzed to the corresponding carboxylate salt (4-[¹⁸F]fluorobenzoate). |
| 5. Succinimidylation | After cooling, add O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) in acetonitrile. | Reaction: TSTU is an activating agent that facilitates the formation of the N-succinimidyl ester from the carboxylate. |
| 6. Purification | The resulting [¹⁸F]SFB is then purified, typically by solid-phase extraction (SPE) or semi-preparative HPLC. | Rationale: Purification is essential to remove unreacted [¹⁸F]fluoride, the precursor, and other reaction byproducts. |
Final Coupling Reaction: [¹⁸F]SFB with N,N-diethylethylenediamine
dot graph "Final_Coupling_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} केंद Caption: Final coupling and purification workflow.
Detailed Protocol for Final Coupling
| Step | Procedure | Key Parameters & Rationale |
| 1. Coupling Reaction | To the purified and dried [¹⁸F]SFB, add a solution of N,N-diethylethylenediamine in an aprotic solvent like dimethyl sulfoxide (DMSO). Heat the mixture. | Reaction: The primary amine of N,N-diethylethylenediamine attacks the activated carbonyl carbon of [¹⁸F]SFB, displacing the N-hydroxysuccinimide group to form the stable amide bond. Temp/Time: Typically 50-60°C for 15-30 minutes. |
| 2. HPLC Purification | The crude reaction mixture is diluted and injected onto a semi-preparative reversed-phase HPLC column. | Rationale: HPLC is crucial for separating the final product from unreacted starting materials and byproducts to ensure high radiochemical and chemical purity. |
| 3. Formulation | The collected HPLC fraction containing the pure product is trapped on a C18 Sep-Pak cartridge. The cartridge is washed with sterile water to remove the HPLC solvents. The final product is then eluted from the cartridge with a small volume of ethanol and diluted with sterile saline for injection. | Rationale: This step removes the organic solvents used in HPLC, which are not suitable for injection, and formulates the radiotracer in a biocompatible solution. |
Automated Synthesis
The entire radiosynthesis process can be adapted for use on commercially available automated synthesis modules.[7][15][16][17][18] These systems offer significant advantages in terms of radiation safety, reproducibility, and compliance with Good Manufacturing Practices (GMP). The one-pot synthesis of [¹⁸F]SFB followed by the coupling reaction is particularly amenable to automation. The module controls the precise delivery of reagents, heating and cooling cycles, and the transfer of the product through purification cartridges.
Part 2: Quality Control
Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration.[19] The key QC tests for [¹⁸F]this compound are summarized below.
Table of Quality Control Specifications
| Parameter | Method | Acceptance Criteria | Rationale |
| Radionuclidic Identity | Gamma-ray spectroscopy | Principal gamma photon at 511 keV | Confirms the presence of a positron-emitting radionuclide. |
| Radionuclidic Purity | Half-life measurement | 105-115 minutes | Confirms that the radionuclide is Fluorine-18. |
| Radiochemical Purity | Radio-TLC / Radio-HPLC | ≥ 95% | Ensures that the radioactivity is primarily from the desired compound and not from radioactive impurities like free [¹⁸F]fluoride.[19][20][21][22][23] |
| Chemical Purity | Analytical HPLC (UV detector) | Peak corresponding to the non-radioactive standard should be the main peak. | Ensures the absence of chemical impurities, such as the precursor or reaction byproducts. |
| pH | pH meter or pH paper | 4.5 - 7.5 | Ensures the final product is suitable for intravenous injection. |
| Specific Activity | Calculated from HPLC data | > 37 GBq/µmol (>1 Ci/µmol) at end of synthesis | A high specific activity is crucial to avoid pharmacological effects from the non-radioactive compound and to ensure sensitive imaging. |
| Residual Solvents | Gas Chromatography (GC) | As per USP/Ph. Eur. limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm) | Limits the amount of organic solvents remaining from the synthesis. |
| Sterility | Incubation in culture media | No microbial growth | Ensures the final product is free from microbial contamination. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (where V is the maximum recommended dose in mL) | Ensures the absence of fever-inducing pyrogens. |
Protocol for Radio-TLC
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 95:5 v/v) is often effective.[19]
-
Spotting: Apply a small spot (1-2 µL) of the final product onto the TLC plate.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Analysis: Scan the plate using a radio-TLC scanner.
-
Expected Results: Free [¹⁸F]fluoride will remain at the origin (Rf ≈ 0), while the more lipophilic [¹⁸F]this compound will migrate up the plate (Rf > 0.4).
Protocol for Analytical Radio-HPLC
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[24][25][26]
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium formate or phosphate buffer, pH > 5) is typically used. It is critical to maintain a pH above 5 to ensure the elution of free [¹⁸F]fluoride from the column for accurate quantification.[25]
-
Detectors: A UV detector (for chemical purity) in series with a radioactivity detector.
-
Analysis: The retention time of the radioactive peak should match that of the co-injected, non-radioactive this compound standard.
Part 3: Application in Molecular Imaging
[¹⁸F]this compound is a valuable tool for the non-invasive imaging of melanin-positive melanoma. In preclinical studies using mouse models with melanoma xenografts, the tracer has demonstrated high and specific uptake in tumors.[3][6]
Key Findings from Preclinical Studies:
-
High Tumor Uptake: Significant accumulation of the tracer in melanoma tumors is observed.[3][6]
-
Favorable Biodistribution: Low uptake in most normal tissues, leading to high tumor-to-background ratios and clear image contrast.[6]
-
In Vivo Stability: The tracer shows resistance to in vivo defluorination, as evidenced by low bone uptake of [¹⁸F]fluoride.[3][6]
These characteristics make [¹⁸F]this compound a promising candidate for clinical translation for applications such as:
-
Initial staging of melanoma.
-
Detection of metastatic disease.
-
Monitoring response to therapy.
The development of such targeted radiotracers, including various benzamide, nicotinamide, and picolinamide derivatives, continues to be an active area of research for both imaging and targeted radionuclide therapy of melanoma.[3][5][27]
References
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Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. Nature Protocols, 1(4), 1655–1661. [Link]
-
Hou, S., Phung, D. L., Lin, W.-Y., Wang, M.-w., Liu, K., & Shen, C. K.-F. (2022). Microwave-assisted One-pot Synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB). Journal of Visualized Experiments. [Link]
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Miller, P. W., Long, N. J., Vilar, R., & Gee, A. D. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews, 115(1), 1–86. [Link]
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Wuest, M., & Wuest, F. (2008). Facile synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) for protein labeling. Journal of Labelled Compounds and Radiopharmaceuticals, 51(12), 445–449. [Link]
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Morigi, M., Koelewijn, S. J., & Windhorst, A. D. (2019). One-Step Synthesis of N-Succinimidyl-4-[18F]Fluorobenzoate ([18F]SFB). Molecules, 24(19), 3436. [Link]
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Wang, Y., Li, J., & Wang, J. (2024). Melanin-Targeting Radiotracers and Their Preclinical, Translational, and Clinical Status: From Past to Future. Journal of Nuclear Medicine, 65(5), 683-690. [Link]
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Rbah-Vidal, L., Papon, J., & Vidal, A. (2021). Benzamide derivative radiotracers targeting melanin for melanoma imaging and therapy: Preclinical/clinical development and combination with other treatments. Pharmacology & Therapeutics, 224, 107829. [Link]
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Rbah-Vidal, L., Papon, J., & Vidal, A. (2021). Benzamide derivative radiotracers targeting melanin for melanoma imaging and therapy: Preclinical/clinical development and combination with other treatments. Pharmacology & Therapeutics, 224, 107829. [Link]
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Lee, S. J., Oh, S. J., & Chi, D. Y. (2011). Automated synthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]-FMAU) using a one reactor radiosynthesis module. Applied Radiation and Isotopes, 69(8), 1101–1106. [Link]
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Chemistry World. (2020). Fully automated synthesis of fluorine-18 PET tracers. [Link]
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Bécaud, J., Coenen, H. H., & Ermert, J. (2009). Direct One-Step 18F-Labeling of Peptides via Nucleophilic Aromatic Substitution. Bioconjugate Chemistry, 20(11), 2181–2188. [Link]
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Wang, Y., Li, J., & Wang, J. (2024). Melanin-Targeting Radiotracers and Their Preclinical, Translational, and Clinical Status: From Past to Future. Journal of Nuclear Medicine. [Link]
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Bécaud, J., Coenen, H. H., & Ermert, J. (2009). Direct one-step 18F-labeling of peptides via nucleophilic aromatic substitution. Bioconjugate Chemistry, 20(11), 2181-2188. [Link]
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Miller, P. W., Long, N. J., Vilar, R., & Gee, A. D. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews, 115(1), 1-86. [Link]
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Zlatopolskiy, E., Zischler, J., & Krapf, P. (2019). A simple and efficient automated microvolume radiosynthesis of [18F]Florbetaben. EJNMMI Radiopharmacy and Chemistry, 4(1), 1. [Link]
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Khan, M. A. U. D., & Kim, S. J. (2021). Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. Journal of Nuclear Medicine & Radiation Therapy, 12(3), 1-7. [Link]
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Pretze, M., Wenzel, B., & Steinbach, J. (2020). A general [18F]AlF radiochemistry procedure on two automated synthesis platforms. EJNMMI Radiopharmacy and Chemistry, 5(1), 1-13. [Link]
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Pyo, A., Kim, H. S., & Kim, H. S. (2019). 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. PLoS ONE, 14(12), e0226043. [Link]
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Henderson, T. L., & van Dam, R. M. (2023). Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC. Analytical Methods, 15(1), 23-29. [Link]
-
AlJammaz, I., Al-Otaibi, B., & Al-Zahrani, A. (2014). Direct One-Step(18)F-Labeling of Peptides via Nucleophilic Aromatic Substitution. Journal of Radioanalytical and Nuclear Chemistry, 301(2), 375-381. [Link]
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Alves, F., Martins, C., & Prata, M. G. (2021). Advances in the automated synthesis of 6-[18F]Fluoro-L-DOPA. Molecules, 26(6), 1599. [Link]
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Henderson, T. L., & van Dam, R. M. (2023). A rapid and systematic approach for the optimization of radio-TLC resolution. EJNMMI Radiopharmacy and Chemistry, 8(1), 1-13. [Link]
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Henderson, T. L., & van Dam, R. M. (2023). Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC. Analytical Methods, 15(1), 23-29. [Link]
-
Janoki, G., Fekete, A., & Pöstényi, Z. (2016). Determination of Total Radiochemical Purity of [18F]FDG and [18F]FET by High‐Performance Liquid Chromatography Avoiding. Journal of Pharmaceutical and Biomedical Analysis, 128, 203-208. [Link]
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Henderson, T. L., & van Dam, R. M. (2023). Detrimental impact of aqueous mobile phases on 18F-labelled radiopharmaceutical analysis via radio-TLC. Analytical Methods, 15(1), 23-29. [Link]
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Zhang, Y., Li, Q., & Zhu, L. (2021). A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Frontiers in Neurology, 12, 642656. [Link]
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Kim, D. Y., Kim, H. S., & Park, S. H. (2012). Synthesis and characterization of a (68)Ga-labeled N-(2-diethylaminoethyl)benzamide derivative as potential PET probe for malignant melanoma. Bioorganic & Medicinal Chemistry, 20(18), 5288–5292. [Link]
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De Goeyse, J., Van den Brande, J., & Bormans, G. (2015). Retention of [(18)F]fluoride on reversed phase HPLC columns. Journal of Pharmaceutical and Biomedical Analysis, 111, 239–244. [Link]
-
Aglan, H., Kandil, S. A., & El-Kafrawy, A. F. (2016). Synthesis of N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-2-methoxybenzamide (desiodo-MIP-1145) by coupling technique and its radioiodination: a potential melanoma imaging agent. Journal of Labelled Compounds and Radiopharmaceuticals, 59(9), 372–374. [Link]
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Zhang, L., Chen, P., & Wang, X. (2021). Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control. Frontiers in Neurology, 12, 642656. [Link]
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Aglan, H., Kandil, S. A., & El-Kafrawy, A. F. (2016). Synthesis of N -(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-2-methoxybenzamide (desiodo-MIP-1145) by coupling technique and its radioiodination: a potential melanoma imaging agent. Journal of Labelled Compounds and Radiopharmaceuticals, 59(9), 372-374. [Link]
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Shan, L. (2009). Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
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de Souza, A. C. C., de Barros, A. L. B., & da Silva, J. L. (2014). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). International Nuclear Atlantic Conference. [Link]
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Chezal, J.-M., Papon, J., & Labarre, P. (2008). Evaluation of radiolabeled (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and targeted radionuclide therapy of melanoma. Journal of Medicinal Chemistry, 51(12), 3423–3432. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N,N-diethyl-4-fluorobenzamide
Welcome to the technical support center dedicated to the synthesis of N,N-diethyl-4-fluorobenzamide. This guide is structured to provide drug development professionals, researchers, and scientists with actionable insights and robust solutions to common challenges encountered during this specific amide bond formation. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a deeper understanding and fostering a proactive approach to troubleshooting.
Section 1: Troubleshooting Guide for Common Synthesis Issues
This section is designed as a first line of defense when your synthesis does not proceed as expected. The question-and-answer format directly addresses specific problems, providing potential causes and validated solutions.
Q1: My reaction yield is significantly low or I've isolated no product. What are the primary causes and how can I fix this?
Low or no yield is the most frequent issue in amide synthesis. The root cause often lies in one of three areas: reagent integrity, reaction conditions, or the fundamental reactivity of the starting materials.
Potential Causes & Recommended Actions:
-
Hydrolysis of 4-Fluorobenzoyl Chloride: Acyl chlorides are highly susceptible to hydrolysis from atmospheric moisture or residual water in the solvent, converting them into the unreactive 4-fluorobenzoic acid.[1][2]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., dichloromethane, THF) and fresh, high-purity 4-fluorobenzoyl chloride. Consider running the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Protonation of Diethylamine: The reaction generates one equivalent of hydrochloric acid (HCl), which will readily react with the basic diethylamine to form diethylammonium chloride.[3][4] This salt is non-nucleophilic and will not react with the acyl chloride, effectively halting the reaction.
-
Solution: The addition of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is critical. This "scavenger" base neutralizes the HCl as it is formed, preserving the nucleophilicity of the diethylamine.[5] Use at least 1.1 equivalents of the scavenger base.
-
-
Suboptimal Reaction Temperature: While the reaction is generally exothermic, running it at too high a temperature can promote side reactions. Conversely, if the temperature is too low, the reaction rate may be impractically slow.
-
Solution: The reaction is best initiated at a low temperature (0 °C) by slowly adding the 4-fluorobenzoyl chloride to the solution of diethylamine and triethylamine.[5] After the addition is complete, the reaction can be allowed to warm to room temperature and stirred for several hours to ensure completion.[5]
-
Troubleshooting Workflow: Low Yield Diagnosis
Caption: A decision tree for troubleshooting low product yield.
Q2: My final product is impure. What are the likely contaminants and how can I remove them?
Impurity issues often stem from unreacted starting materials or side products formed during the reaction. A well-designed workup is essential for isolation.
Common Impurities & Purification Strategy:
| Impurity | Chemical Name | Reason for Presence | Removal Strategy |
| Acidic Impurity | 4-Fluorobenzoic Acid | Hydrolysis of the starting 4-fluorobenzoyl chloride.[1][2] | Wash the organic layer with a mild aqueous base (e.g., 5% NaHCO₃ or 1M NaOH solution). The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. |
| Basic Impurity | Diethylamine / Triethylamine | Used in excess or unreacted. | Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The acid will protonate the amines, forming water-soluble ammonium salts that are extracted into the aqueous phase.[6] |
| Neutral Impurity | Unreacted 4-Fluorobenzoyl Chloride | Incomplete reaction. | This is highly reactive and typically quenched during the aqueous workup, converting to 4-fluorobenzoic acid, which is then removed by the base wash. |
| Salt Byproduct | Triethylammonium Chloride | Formed from the neutralization of HCl by triethylamine. | This salt is highly soluble in water and is effectively removed by all aqueous washes.[5] |
A final wash with brine (saturated aqueous NaCl) is recommended to remove bulk water from the organic layer before drying with an agent like anhydrous Na₂SO₄ or MgSO₄.[6] If impurities persist, purification by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or vacuum distillation is effective.[5][7]
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader conceptual and practical questions regarding the synthesis.
Q1: What are the primary synthetic routes to this compound? There are two primary, scalable routes:
-
The Acyl Chloride (Schotten-Baumann) Method: This involves reacting 4-fluorobenzoyl chloride with diethylamine in the presence of a base.[3] It is a robust, high-yielding, and rapid reaction.
-
The Carboxylic Acid Coupling Method: This route starts with 4-fluorobenzoic acid and uses a "coupling reagent" to activate the acid, allowing it to react with diethylamine. Common coupling reagents include carbodiimides (like EDC) or uronium salts (like HATU).[8][9] This method avoids the need to handle the moisture-sensitive acyl chloride but requires an additional activating agent.
Synthetic Route Overview
Caption: The two primary synthetic pathways to the target amide.
Q2: How do I choose between the acyl chloride and coupling agent methods? The choice depends on reagent availability, scale, and the specific constraints of your project.
| Feature | Acyl Chloride Method | Coupling Agent Method |
| Starting Material | 4-Fluorobenzoyl Chloride | 4-Fluorobenzoic Acid |
| Key Advantage | High reactivity, fast reaction times, simple reagents. | Milder conditions, avoids handling acyl chlorides, wide variety of reagents available. |
| Key Disadvantage | Acyl chloride is moisture-sensitive; reaction produces corrosive HCl. | Coupling reagents can be expensive; byproducts (e.g., ureas from DCC/EDC) can complicate purification. |
| Best For | Large-scale synthesis where cost and atom economy are key. | Small-scale or discovery chemistry, especially when substrates are complex or sensitive. |
Q3: What analytical techniques should I use to monitor the reaction and confirm the product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a rapid and effective way to monitor the disappearance of the starting material (4-fluorobenzoyl chloride, which will likely appear as the hydrolyzed acid spot on a silica plate) and the appearance of the more nonpolar amide product. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more definitive tracking of reactants and products.
-
Product Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural confirmation. You should expect to see characteristic ethyl group signals, aromatic signals showing splitting patterns consistent with 4-substitution, and a fluorine signal in the ¹⁹F NMR spectrum.
-
Infrared (IR) Spectroscopy: Look for the strong carbonyl (C=O) stretch of the tertiary amide, typically around 1630-1680 cm⁻¹.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₁₁H₁₄FNO, MW: 195.23 g/mol ).[10]
-
Section 3: Optimized Experimental Protocols
These protocols provide detailed, field-proven methodologies for synthesizing this compound with high yield and purity.
Protocol 1: Synthesis via 4-Fluorobenzoyl Chloride
This protocol is an adaptation of the classic Schotten-Baumann reaction, optimized for this specific transformation.[3][5]
Materials:
-
Diethylamine (1.0 eq)
-
Triethylamine (1.2 eq)
-
4-Fluorobenzoyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq), 1M NaOH (aq), Brine
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous DCM.
-
Amine Addition: Add diethylamine (1.0 eq) and triethylamine (1.2 eq) to the DCM. Cool the flask to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Dissolve 4-fluorobenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, 1M NaOH, and finally, brine.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound, which is often an oil, can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Synthesis via 4-Fluorobenzoic Acid and HATU Coupling
This protocol utilizes a modern coupling agent for a mild and highly efficient amidation.[9][11]
Materials:
-
4-Fluorobenzoic acid (1.0 eq)
-
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Diethylamine (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate, Water, Brine
Procedure:
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DMF, 4-fluorobenzoic acid (1.0 eq), and HATU (1.1 eq).
-
Activation: Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 20 minutes. This step forms the activated HOBt ester in situ.
-
Amine Addition: Add diethylamine (1.2 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 2-6 hours. Monitor the reaction by LC-MS or TLC.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and wash the organic layer multiple times with water to remove DMF and other water-soluble components.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to obtain pure this compound.
References
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PrepChem. Synthesis of N,N-Diethylbenzamide. Available from: [Link]
-
MDPI. N,N-Diethyl-3-methylbenzamide. Available from: [Link]
-
Fakultas Farmasi UAD. Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Available from: [Link]
-
ScienceDirect. Synthesis and radiolabeling of new N-[(4-[>18>F]Fluorobenzylidene) aminooxy) alkyl]-2-nitroimidazoles as possible hypoxia imaging pharmaceuticals. Available from: [Link]
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PubMed. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Available from: [Link]
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LookChem. This compound, 97% CAS NO.10366-88-8. Available from: [Link]
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National Institutes of Health (NIH). Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. Available from: [Link]
-
SciELO. A new method for synthesis of N,N-diethyl-m-methylbenzamide. Available from: [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]
-
ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available from: [Link]
- SciSpace. Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}. Available from: https://typeset.io/papers/synthesis-and-characterization-of-the-structure-of-diethyl-29ylk1qq
- Google Patents. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
-
European Open Science. Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. Available from: [Link]
-
National Institutes of Health (PubChem). This compound. Available from: [Link]
-
ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Available from: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Available from: [Link]
-
National Institutes of Health (NIH). Analytical Methods for Characterization of Nanomaterial Surfaces. Available from: [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]
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Technical Support Center: N,N-diethyl-4-fluorobenzamide Solubility Guide
Introduction
Welcome to the Technical Support Center for N,N-diethyl-4-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the solubility characteristics of this compound. Navigating solubility is a critical step in experimental design, whether for reaction chemistry, formulation development, or pharmacological screening. This document offers a predictive solubility profile, detailed experimental protocols, and a robust troubleshooting section to address common challenges encountered in the laboratory.
Section 1: Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of a compound is the first step in predicting its solubility behavior. The structure of this compound features a polar tertiary amide functional group attached to a relatively non-polar fluorophenyl ring and two ethyl groups. This amphiphilic nature dictates its interaction with various solvents.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄FNO | PubChem[1] |
| Molecular Weight | 195.23 g/mol | PubChem[1] |
| Structure | CCN(CC)C(=O)C1=CC=C(C=C1)F | PubChem[1] |
| XLogP3 | 1.4 | PubChem[1] |
| Melting Point | 28 - 32 °C | Thermo Fisher Scientific[2] |
Note: The XLogP3 value of 1.4 indicates a moderate degree of lipophilicity, suggesting that the compound will favor organic solvents over water, but the polar amide group will still influence its solubility in polar environments.
Section 2: Predicted Solubility Profile
While exhaustive experimental data for this compound is not publicly available, we can predict its solubility based on the fundamental principle of "like dissolves like".[3] This principle states that substances with similar polarities are more likely to be soluble in one another.[4][5] The polarity of a molecule is determined by the presence of polar functional groups and the overall balance with non-polar hydrocarbon regions.[4]
Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble (Water), Moderately Soluble (Alcohols) | The polar amide group can hydrogen bond with protic solvents, but the larger, non-polar hydrocarbon structure limits solubility, especially in water.[4] Shorter-chain alcohols like methanol and ethanol are expected to be better solvents than water.[4] |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Soluble to Very Soluble | These solvents possess a significant dipole moment capable of solvating the polar amide group, while also being compatible with the non-polar regions of the molecule. DMSO and DMF are often excellent solvents for a wide range of organic compounds.[4] |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Moderately Soluble to Soluble (Toluene, Ether), Sparingly Soluble (Hexane) | The non-polar aromatic ring and ethyl groups will interact favorably with non-polar solvents via London dispersion forces.[3] Toluene may be a particularly good solvent due to potential π-π stacking with the fluorophenyl ring. Hexane, being purely aliphatic, may be a poorer solvent. |
Disclaimer: This table provides an educated prediction. Experimental verification is essential for any research application and can be performed using the protocols outlined in Section 4.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is my experimentally determined solubility different from the prediction? Several factors can cause deviations from the predicted solubility. These include the purity of your compound, the temperature of the experiment, and the specific crystalline form (polymorph) of your material.[6] Impurities, for instance, can sometimes increase or decrease the measured solubility of a substance.[6][7][8]
Q2: How does temperature affect the solubility of this compound? For most solid organic compounds, solubility increases as the temperature of the solvent increases.[6][9][10] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to break the solute-solute and solvent-solvent interactions, favoring the dissolved state.[9][10] However, this is not a universal rule, and the effect should be determined empirically.
Q3: What is polymorphism and why is it critical for solubility studies? Polymorphism is the ability of a solid compound to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice.[11][12] These different forms can have significantly different physical properties, including melting point, stability, and, most importantly, solubility.[11][12][13] Generally, a metastable polymorph will be more soluble than the most thermodynamically stable form.[14] It is crucial to know which polymorph you are working with, as a metastable form may dissolve and then precipitate out as it converts to a more stable, less soluble form over time.[14][15]
Q4: Can I use sonication or heating to dissolve my compound faster? Yes, applying energy through sonication or gentle heating can increase the rate of dissolution. However, be aware that this can easily lead to the formation of a supersaturated solution—a thermodynamically unstable state where the concentration of the solute is higher than its equilibrium solubility.[6] Such solutions are prone to precipitation over time, which can interfere with your experiment. For determining true equilibrium solubility, it is essential to allow the system to stabilize at the target temperature.[16]
Q5: The Safety Data Sheet (SDS) for a similar compound mentions "low water solubility." What does this mean quantitatively? Terms like "sparingly soluble" or "low solubility" are qualitative and not sufficient for precise experimental work. An SDS for a related compound, N,N-diethylbenzamide, indicates it is not likely to be mobile in the environment due to low water solubility but provides no numerical value.[2] To obtain quantitative data for your specific application, you must perform an experimental solubility determination as described in the protocols below.
Section 4: Experimental Protocols
Protocol 4.1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To find the saturation concentration of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation: Add an excess amount of this compound to a glass vial. The key is to have undissolved solid visibly present throughout the experiment to ensure saturation.[17]
-
Solvent Addition: Add a precisely known volume of the solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker. Agitate the slurry at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Do not disturb the solid at the bottom.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
Analysis: Dilute the filtered solution with a known volume of an appropriate solvent and determine the concentration of this compound using a pre-calibrated analytical method (e.g., HPLC).
-
Calculation: Use the measured concentration and the dilution factor to calculate the solubility in units such as mg/mL or mol/L.
Protocol 4.2: Rapid Solubility Screening
This method is useful for quickly assessing approximate solubility in multiple solvents.
Objective: To estimate the solubility of this compound across a range of solvents.
Procedure:
-
Preparation: Weigh a small, known amount of the compound (e.g., 2 mg) into a small vial.
-
Solvent Titration: Add the chosen solvent in small, measured increments (e.g., 100 µL).
-
Observation: After each addition, cap the vial and vortex/shake vigorously for 1-2 minutes.[18] Visually inspect for complete dissolution.
-
Determination: Continue adding solvent until the solid is completely dissolved. The approximate solubility can be calculated based on the total volume of solvent added. For example, if 2 mg dissolves completely after adding 0.4 mL of solvent, the solubility is approximately 5 mg/mL.
-
Classification: If the compound does not dissolve after adding a significant volume (e.g., 2 mL, resulting in a concentration of <1 mg/mL), it can be classified as poorly soluble or insoluble in that solvent.
Section 5: Troubleshooting Guide
This section addresses specific issues you may encounter during your solubility experiments.
Issue 1: Observed solubility is significantly lower than predicted.
-
Possible Cause A: Polymorphism. You may have a less soluble, more stable crystalline form of the compound.[13][14]
-
Solution: Try a temperature cycling process. Slurry the compound in a solvent, and cycle the temperature (e.g., between 5 °C and 40 °C) for a few days. This can help convert the material to its most stable polymorph, ensuring your measurement is consistent.[6]
-
-
Possible Cause B: Purity. Your starting material may be of higher purity than a reference material. Generally, higher purity materials exhibit lower solubility.[6]
-
Solution: Verify the purity of your compound using an appropriate analytical technique (e.g., HPLC, NMR). Always document the source and lot number of the material used.
-
Issue 2: Solubility results are not reproducible between experiments.
-
Possible Cause A: Insufficient Equilibration Time. The system may not have reached thermodynamic equilibrium.
-
Solution: Increase the agitation time in the shake-flask method (e.g., to 72 hours) and measure the concentration at different time points (24, 48, 72 hours). Consistent results at later time points indicate that equilibrium has been reached.
-
-
Possible Cause B: Temperature Fluctuations. Minor changes in temperature can significantly affect solubility.[9]
-
Solution: Use a high-quality, calibrated temperature-controlled shaker or water bath. Ensure the temperature remains stable throughout the equilibration and sampling process.
-
-
Possible Cause C: Formation of a Supersaturated Solution. Heating the sample to aid dissolution without allowing it to re-equilibrate at the target temperature can lead to artificially high and inconsistent results.[6]
-
Solution: If heating is used to prepare a solution, it must be followed by a proper equilibration period at the target temperature with excess solid present.
-
Issue 3: The compound dissolves initially but then precipitates over time.
-
Possible Cause A: Solvent-Mediated Polymorphic Transformation. This is a classic sign of working with a metastable polymorph. The more soluble, metastable form dissolves first, creating a solution that is supersaturated with respect to the more stable, less soluble form.[6][14] The stable form then nucleates and precipitates, lowering the solution concentration to its true equilibrium value.
-
Solution: Characterize the solid material before and after the experiment using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for changes in the crystalline form. Allow experiments to run long enough to ensure the final concentration measurement reflects the most stable polymorph.
-
-
Possible Cause B: Change in pH or Solvent Composition. Evaporation of a volatile co-solvent or absorption of atmospheric CO₂ (for basic compounds in unbuffered solutions) can alter the solution environment and cause precipitation.
-
Solution: Ensure vials are tightly sealed. For aqueous solutions, use buffers to maintain a constant pH.
-
Section 6: Visual Workflows
Diagram 1: Workflow for Equilibrium Solubility Determination
This diagram outlines the key steps in the Shake-Flask method for accurate solubility measurement.
Caption: Standard workflow for the shake-flask solubility protocol.
Diagram 2: Troubleshooting Decision Tree for Low Solubility
This diagram provides a logical path for diagnosing unexpected insolubility.
Caption: A decision-making guide for troubleshooting low solubility results.
References
-
Abbott, S. (n.d.). Solubility Effects. Practical Solubility Science. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Fiveable. (n.d.). Polymorphism Definition. Inorganic Chemistry I Key Term. Retrieved from [Link]
- Various Authors. (n.d.). Effects of polymorphism and solid-state solvation on solubility and dissolution rate. Various Sources.
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Chem 351 and 353 Main Page. Retrieved from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Babu, R. J., & Nangia, A. (2011). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH. Retrieved from [Link]
-
Faguy, P. A., et al. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Retrieved from [Link]
-
Pandey, P. K. (2025, August 11). What Is Polymorphism and How Does It Impact Pharmaceutical Development. PharmaGuru. Retrieved from [Link]
-
Osmosis. (2024, October 10). Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism. [Video]. Retrieved from [Link]
- Various Authors. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
Various Authors. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. Retrieved from [Link]
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Soderberg, T. (n.d.). 3.2 Solubility. Introductory Organic Chemistry - Open Oregon Educational Resources. Retrieved from [Link]
-
Shrestha, S., & Ganti, S. (2021). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. Retrieved from [Link]
- Various Authors. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-diethyl-4-fluoro-3-nitrobenzamide. PubChem. Retrieved from [Link]
- Signature Lab Series. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning. (Composite reference).
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Wang, R., et al. (2021). Solubility Measurement, Preferential Solvation, and Solvent Effect of 3,5-Dinitrosalicylic Acid in Several Binary Aqueous Blends. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Indiana University. (n.d.). Effect of Temperature and Solvent on Solubility. IU Pressbooks. Retrieved from [Link]
-
Keshavarz, L., et al. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Semantic Scholar. Retrieved from [Link]
-
Quora. (2018, February 7). What are the errors that can occur in determining the solubility of a substance? Retrieved from [Link]
-
Keshavarz, L., et al. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization and Compressibility of Paracetamol. ResearchGate. Retrieved from [Link]
-
Zhang, L., et al. (n.d.). Effect of Impurities on the Solubility, Metastable Zone Width, and Nucleation Kinetics of Borax Decahydrate. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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Technical Support Center: Troubleshooting N,N-diethyl-4-fluorobenzamide Crystallization
Welcome to the technical support center for the crystallization of N,N-diethyl-4-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this compound. By understanding the principles behind each step, you can optimize your process for high purity and yield.
Frequently Asked Questions (FAQs)
Q1: My this compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid. This typically happens when the solution is highly supersaturated at a temperature above the compound's melting point.[1] For this compound, this can be a common issue if the cooling rate is too rapid or the solvent choice is not optimal.
Causality and Solution:
-
High Supersaturation: A solution that is too concentrated will become supersaturated very quickly upon cooling. This rapid change doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice.
-
Melting Point Depression: Impurities can lower the melting point of the compound, increasing the likelihood of it oiling out.
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to reduce the supersaturation level.[1]
-
Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask can help achieve a gradual temperature decrease. This provides the necessary time for nucleation and crystal growth.
-
Solvent System Modification: If oiling persists, consider a mixed solvent system. A solvent in which this compound is less soluble can be added dropwise to the hot solution until slight turbidity is observed. This reduces the solubility and can promote crystallization over oiling. For benzamide derivatives, lower alcohols are often a good starting point.[2]
-
Seeding: Introduce a small seed crystal of this compound to the slightly cooled, saturated solution. This provides a template for crystal growth to occur.[3][4]
Q2: I'm not getting any crystals to form, even after the solution has cooled completely. What should I do?
A: The failure of crystals to form is usually due to either insufficient supersaturation (too much solvent was used) or the need to overcome the initial energy barrier for nucleation.[5]
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites.[6]
-
Seeding: Add a single, pure crystal of this compound to the solution. This is the most effective method to induce crystallization as it bypasses the initial nucleation step.[3][7][8]
-
-
Increase Supersaturation:
-
Evaporation: If the solution is too dilute, you can increase the concentration by gently heating it to evaporate some of the solvent. Be sure to do this in a well-ventilated fume hood.
-
Anti-solvent Addition: If using a mixed solvent system, you can slowly add an "anti-solvent" (a solvent in which the compound is insoluble) to decrease the overall solubility and induce precipitation.
-
Q3: The crystals I've obtained are very small, like a fine powder. How can I grow larger crystals?
A: The formation of small crystals is a sign of rapid nucleation, where many crystals form at once and compete for the available solute, limiting their individual growth.[9] This is often caused by cooling the solution too quickly.
Strategies for Larger Crystals:
-
Slower Cooling Rate: A slower cooling rate reduces the level of supersaturation, allowing fewer nuclei to form and providing more time for the solute to deposit onto existing crystals.[10][11]
-
Solvent Choice: The choice of solvent can significantly impact crystal size and morphology.[12] Experiment with different solvents or solvent mixtures to find conditions that favor slower growth.
-
Controlled Cooling Profile: Implementing a controlled, non-linear cooling profile can be beneficial. A slower initial cooling rate followed by a faster rate once crystal growth is established can lead to larger crystals.[10][13][14]
In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Selection for this compound Crystallization
The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[15] For benzamide derivatives, polar solvents are often a good starting point.[16]
Recommended Solvents for Screening:
-
Ethanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
Toluene
-
Acetonitrile
-
Water (as an anti-solvent)
Solvent Screening Protocol:
-
Place a small amount (e.g., 20-30 mg) of this compound into separate test tubes.
-
Add a small volume (e.g., 0.5 mL) of each solvent to be tested to the respective test tubes.
-
Observe the solubility at room temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube and observe if the compound dissolves.
-
Allow the solutions that showed good solubility at higher temperatures to cool slowly to room temperature and then in an ice bath.
-
Observe the quality and quantity of the crystals formed.
Data Interpretation Table:
| Solvent | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation on Cooling | Observations |
| Ethanol | Low | High | Good, well-formed crystals | A promising candidate. |
| Acetone | Moderate | High | Rapid formation of small crystals | May need a co-solvent to slow down crystallization. |
| Toluene | Low | Moderate | Slow formation of large crystals | Potential for high purity. |
| Water | Insoluble | Insoluble | N/A | Suitable as an anti-solvent. |
This table is illustrative. Actual results should be determined experimentally.
Guide 2: The Impact of Impurities on Crystallization
Impurities can significantly affect the crystallization process by inhibiting nucleation, altering crystal morphology, or co-crystallizing with the product, leading to lower purity.[17][18][19][20][21]
Troubleshooting Impurity-Related Issues:
-
Problem: Oiling out or formation of poor-quality crystals.
-
Cause: Impurities can depress the melting point and interfere with lattice formation.
-
Solution:
-
Pre-purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography before crystallization.
-
Activated Carbon: For colored impurities, adding a small amount of activated carbon to the hot solution before filtration can help remove them.
-
-
-
Problem: Consistently low purity despite repeated crystallization.
-
Cause: The impurity may have similar solubility properties to this compound in the chosen solvent.
-
Solution:
-
Change Solvent: A different solvent may offer better discrimination between the compound and the impurity.
-
Reslurrying: Suspending the impure crystals in a solvent where the impurity is more soluble than the desired compound can wash the impurity away.
-
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a typical workflow for troubleshooting crystallization problems.
Sources
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N,N-diethyl-4-fluorobenzamide
Welcome to the Technical Support Center for the synthesis of N,N-diethyl-4-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this synthesis. Our focus is on providing practical, in-depth solutions to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing a lower than expected yield for my this compound synthesis. What are the potential causes?
A lower than expected yield in the Schotten-Baumann synthesis of this compound can stem from several factors, primarily related to the quality of reagents and reaction conditions.
Potential Cause 1: Hydrolysis of 4-Fluorobenzoyl Chloride
4-Fluorobenzoyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of atmospheric moisture or residual water in the solvent.[1] This reaction consumes your starting material, converting it to the unreactive 4-fluorobenzoic acid.[1]
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Glassware should be oven-dried before use.
-
Reagent Quality Check: Before starting the synthesis, check the purity of your 4-fluorobenzoyl chloride. The presence of 4-fluorobenzoic acid can be detected using techniques like IR spectroscopy (a broad O-H stretch around 2500-3300 cm⁻¹) or ¹H NMR (a broad singlet above 10 ppm).[1]
-
Proper Storage: Store 4-fluorobenzoyl chloride in a tightly sealed container in a cool, dry place to minimize exposure to moisture.[1]
-
Potential Cause 2: Impurities in Diethylamine
Commercial grades of diethylamine can contain impurities that may interfere with the reaction.[2][3] These can include monoethylamine, triethylamine, or other secondary amines.
-
Troubleshooting:
-
Use High-Purity Diethylamine: Whenever possible, use a high-purity grade of diethylamine.
-
Purification: If purity is a concern, diethylamine can be distilled from potassium hydroxide (KOH) pellets to remove water and other impurities.
-
Potential Cause 3: Inefficient Reaction Conditions
The Schotten-Baumann reaction is typically carried out in a two-phase system (e.g., dichloromethane and water) with a base to neutralize the HCl byproduct.[4][5] Inefficient stirring or incorrect pH can lead to poor yields.
-
Troubleshooting:
-
Vigorous Stirring: Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases, facilitating the reaction.
-
pH Control: The aqueous phase should be maintained at a basic pH (typically around 10-12) to effectively neutralize the HCl generated.[5] This prevents the protonation of diethylamine, which would render it non-nucleophilic.[6]
-
Question 2: My final product is contaminated with a significant byproduct. How can I identify and minimize it?
The most common byproduct in this synthesis is 4-fluorobenzoic acid, but other impurities can also arise from side reactions or contaminated starting materials.
Byproduct Identification:
| Potential Byproduct | Origin | Identification Methods |
| 4-Fluorobenzoic Acid | Hydrolysis of 4-fluorobenzoyl chloride[1] | TLC: More polar than the product (lower Rf). IR: Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1680-1710 cm⁻¹).[1] ¹H NMR: Broad singlet >10 ppm.[1] |
| N,N,N',N'-tetraethyl-4-fluorobenzamidinium chloride | Reaction of the product with unreacted 4-fluorobenzoyl chloride | LC-MS: To confirm the molecular weight of the byproduct. |
| Other Amides | Impurities in diethylamine (e.g., monoethylamine) | GC-MS or LC-MS: To identify amides with different alkyl groups. |
Minimization Strategies:
-
For 4-Fluorobenzoic Acid:
-
For Over-acylation Byproducts:
-
Controlled Addition: Add the 4-fluorobenzoyl chloride dropwise to the reaction mixture containing diethylamine. This ensures that the amine is always in excess, minimizing the chance of the product reacting with the acyl chloride.
-
-
For Impurity-Derived Byproducts:
-
Purify Starting Materials: As mentioned previously, ensure the purity of your starting materials.
-
Experimental Protocol: Byproduct Removal via Aqueous Wash
-
After the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution.
-
Shake the funnel vigorously, venting frequently to release any pressure from CO₂ evolution.
-
Allow the layers to separate. The organic layer contains your desired product.
-
Drain the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer to obtain the crude product, which can then be further purified by chromatography or distillation.
Question 3: I am observing the formation of colored impurities in my product. What is the likely cause?
The appearance of color, often yellow or brown, can indicate the presence of impurities arising from the degradation of starting materials or side reactions.
Potential Cause 1: Impurities in 4-Fluorobenzoyl Chloride
Commercial 4-fluorobenzoyl chloride can be a colorless to pale yellow liquid.[7] The color can be due to trace impurities from its synthesis, which may involve chlorination of 4-fluorotoluene.[8]
-
Troubleshooting:
-
Purification: If the color is significant, consider purifying the 4-fluorobenzoyl chloride by vacuum distillation.[7]
-
Potential Cause 2: Impurities in Diethylamine
Commercial diethylamine samples can sometimes appear brown due to impurities.[9]
-
Troubleshooting:
-
Purification: Distilling the diethylamine can remove colored, non-volatile impurities.
-
Potential Cause 3: Side Reactions at Elevated Temperatures
Running the reaction at elevated temperatures can sometimes lead to the formation of colored byproducts. The Schotten-Baumann reaction is typically performed at room temperature or slightly above.[4]
-
Troubleshooting:
-
Temperature Control: Maintain the reaction temperature at or below room temperature, especially during the addition of the acyl chloride, which is an exothermic process.[]
-
Visualizing the Reaction and Byproduct Formation
Diagram 1: Synthesis of this compound
Caption: Main reaction pathway for the synthesis.
Diagram 2: Primary Byproduct Formation Pathway
Caption: Hydrolysis of the starting material.
References
- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
-
Omsynth Lifesciences. (n.d.). Diethylamine Impurities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Diethylamine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIETHYLAMINE. Retrieved from [Link]
-
chemeurope.com. (n.d.). Schotten-Baumann reaction. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
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White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
Reddit. (2025, May 14). 4-fluorobenzoyl chloride formation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N,N-Diethylbenzamide. Retrieved from [Link]
-
AOBChem USA. (n.d.). This compound. Retrieved from [Link]
-
SciELO - Infomed. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 4-Fluorobenzoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
-
MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
- Google Patents. (n.d.). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, characterization and crystal structure of cis-bis[4-fluoro-N-(diethylcarbamothioyl)benzamido-κ2O,S]platinum(II). Retrieved from [Link]
-
Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
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Technical Support Center: Purification of N,N-diethyl-4-fluorobenzamide
Welcome to the Technical Support Center for challenges in the purification of N,N-diethyl-4-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. Its purification, however, can present several challenges, from the removal of closely-related impurities to handling its specific physicochemical properties. This document provides a structured, question-and-answer-based approach to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. For the common synthesis involving the reaction of 4-fluorobenzoyl chloride with diethylamine, you can anticipate the following impurities:
-
Unreacted Starting Materials:
-
4-Fluorobenzoyl chloride
-
Diethylamine
-
-
Side-Reaction Products:
-
4-Fluorobenzoic acid: This is a very common impurity resulting from the hydrolysis of 4-fluorobenzoyl chloride.[1] Traces of water in the reaction solvent or exposure to atmospheric moisture can lead to its formation.
-
Salts: If a base like triethylamine is used to scavenge the HCl byproduct, triethylamine hydrochloride will be present.[2]
-
Expert Insight: The presence of 4-fluorobenzoic acid is often the primary challenge in purification due to its similar polarity to the desired product in some solvent systems.
Q2: My crude product is an oil, but I was expecting a solid. What should I do?
A2: While this compound is often described as a white powder or solid, the presence of impurities can lower its melting point, causing it to appear as an oil or a waxy solid.[3][4]
Troubleshooting Steps:
-
Initial Wash: Perform an aqueous workup. A wash with a dilute basic solution, such as 5% sodium bicarbonate, will help remove acidic impurities like 4-fluorobenzoic acid. Follow this with a wash with dilute acid (e.g., 1M HCl) to remove any remaining diethylamine. Finally, wash with brine to remove residual water-soluble components.
-
Solvent Removal: Ensure all solvents from the reaction and workup are thoroughly removed under reduced pressure.
-
Induce Crystallization: If the product is still an oil, you can attempt to induce crystallization. This can be done by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of pure this compound, if available.
Purification Protocols
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain in solution.
Q3: What is a good solvent system for the recrystallization of this compound?
A3: A common and effective solvent system for the recrystallization of benzamides is a mixture of a polar solvent in which the compound is soluble and a non-polar solvent in which it is less soluble.[3] For this compound, a mixture of ethyl acetate and hexanes or ethanol and water is a good starting point.[5][6]
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate (or ethanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Induce Cloudiness: Slowly add hexanes (or water) dropwise to the hot solution with swirling until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot ethyl acetate (or ethanol) back into the solution until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent mixture, and dry under vacuum.
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Rationale |
| Ethyl Acetate / Hexanes | Good for moderately polar compounds. Ethyl acetate dissolves the amide, and hexanes act as the anti-solvent. |
| Ethanol / Water | Ethanol provides good solubility at higher temperatures, while water reduces solubility upon cooling. |
| Acetonitrile | Can be a good single solvent for recrystallization of amides.[8] |
Method 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Q4: What conditions should I use for column chromatography of this compound?
A4: For silica gel column chromatography, a gradient elution with a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is generally effective.[9]
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Pack a column with silica gel (200-300 mesh) in hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution: Start with a low polarity eluent, such as 95:5 hexanes:ethyl acetate, and gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexanes:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Expert Insight: 4-Fluorobenzoic acid tends to streak on silica gel. Pre-treating your crude sample with a basic wash or adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to mitigate this issue.
Purity Assessment
Q5: How can I assess the purity of my final product?
A5: A combination of techniques is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple eluent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools to confirm the structure and assess purity.[10][11] The absence of signals corresponding to impurities like 4-fluorobenzoic acid or residual solvents is crucial.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[11] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common setup.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[12]
Advanced Troubleshooting
Q6: I've tried recrystallization and column chromatography, but I still have a persistent impurity. What are my options?
A6: If standard methods fail, consider the following:
-
Preparative HPLC: This technique offers higher resolution than standard column chromatography and can be effective for separating closely related impurities.[13]
-
Acid/Base Extraction: A careful liquid-liquid extraction can be very effective. Dissolve the crude product in an organic solvent like dichloromethane. Wash with a dilute base (e.g., 1M NaOH) to remove acidic impurities into the aqueous layer. Then, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any basic impurities. Finally, wash with water and brine, dry the organic layer, and remove the solvent.
-
Chemical Treatment: If the impurity is known, a chemical conversion might be possible. For example, if the impurity is an acid, it can be converted to its salt to facilitate removal.
Expert Insight: Always ensure your solvents are of high purity, as impurities in solvents can be a source of contamination.
References
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Yamamoto, H., & Ganem, B. (2019). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Accounts of Chemical Research, 52(5), 1365-1378. [Link]
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Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]
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University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. [Link]
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Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]
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PubChem. (n.d.). This compound. [Link]
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Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
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Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubChem. (n.d.). 4-Fluorobenzamide. [Link]
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Agilent. (n.d.). Strategy for Preparative LC Purification. [Link]
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YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
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Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
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The Royal Society of Chemistry. (n.d.). Contents. [Link]
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The Royal Society of Chemistry. (2013). Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere. Organic & Biomolecular Chemistry. [Link]
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The Royal Society of Chemistry. (n.d.). tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions - Supporting Information. [Link]
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Vedantu. (n.d.). What products would you obtain from acidic and basic hydrolysis of the N,N-diethyl benzamide?[Link]
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Caltech Authors. (n.d.). Supporting Information. [Link]
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Homework.Study.com. (n.d.). What products would you obtain from acidic and basic hydrolysis of the amide N,N-diethylbenzamide?[Link]
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ResearchGate. (1970). Acidic and Basic Amide Hydrolysis. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
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Reddit. (2019). Recrystallization with two solvents. [Link]
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Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. [Link]
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EPFL. (n.d.). TLC Visualization Reagents. [Link]
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PubMed. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
-
NIH. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. [Link]
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LookChem. (n.d.). This compound, 97% CAS NO.10366-88-8. [Link]
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AOBChem USA. (n.d.). This compound. [Link]
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PubMed. (1978). Detection and determination of N-nitrosamino acids by thin-layer chromatography using fluorescamine. [Link]
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- 5. Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
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Improving the stability of N,N-diethyl-4-fluorobenzamide in solution
Technical Support Center: N,N-diethyl-4-fluorobenzamide Stability
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and improve the stability of this compound in solution. As Senior Application Scientists, we have structured this guide to provide not only procedural steps but also the scientific rationale behind them, ensuring you can make informed decisions during your experiments.
Part 1: Frequently Asked Questions - Understanding Degradation
This section addresses the fundamental chemical principles governing the stability of this compound.
Q1: What are the most likely reasons my this compound is degrading in an aqueous solution?
A1: The primary degradation pathway for this compound, like most benzamide derivatives, is hydrolysis.[1][2][3] The amide bond is susceptible to cleavage by water, a reaction that can be significantly accelerated by acidic or basic conditions. This reaction breaks the amide bond to yield 4-fluorobenzoic acid and diethylamine as the main degradation products. The stability of the amide bond is classically attributed to resonance delocalization, but this can be overcome by catalysis.[1]
Q2: How does pH impact the stability of the compound?
A2: The rate of hydrolysis is highly pH-dependent.
-
Acidic Conditions (pH < 3): Acid-catalyzed hydrolysis occurs where the carbonyl oxygen of the amide is protonated. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[2][3][4]
-
Neutral Conditions (pH ~7): Hydrolysis is typically at its slowest rate around neutral pH, though it can still occur, especially at elevated temperatures. For many amides, this pH range represents the region of maximum stability.
-
Basic Conditions (pH > 9): Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon. This is often a faster degradation pathway than acid-catalyzed hydrolysis for simple amides.
Q3: My solution was left on the benchtop. Could light or oxygen be causing degradation?
A3: It's possible. While hydrolysis is the most common issue, photolysis and oxidation are potential stress factors that should not be overlooked, especially for compounds in early-stage development.
-
Photostability: Aromatic compounds can be susceptible to degradation upon exposure to UV or even high-intensity visible light.[5][6] International Council for Harmonisation (ICH) guidelines recommend exposing samples to a minimum of 1.2 million lux hours and 200 watt-hours per square meter to assess photostability.[5][6]
-
Oxidation: While the benzamide moiety itself is not highly prone to oxidation, trace impurities, excipients, or specific functional groups on a more complex molecule could initiate oxidative degradation, often via free-radical mechanisms. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a problem-oriented approach to resolving common experimental issues.
| Observed Problem | Potential Cause(s) | Recommended Actions & Scientific Rationale |
| Precipitation or Cloudiness in Solution | Poor Solubility / pH Shift: The compound or its degradants (e.g., 4-fluorobenzoic acid) may have low solubility at the solution's pH. | 1. Verify pH: Ensure the solution pH is within the optimal solubility range. 2. Consider Co-solvents: If aqueous solubility is inherently low, consider using a water-miscible co-solvent like DMSO, ethanol, or PEG 400. Prepare a concentrated stock in the co-solvent and dilute it into the aqueous buffer.[7] 3. Use Buffers: An unbuffered solution's pH can drift. Use a suitable buffer system (e.g., phosphate, citrate) to maintain a stable pH. |
| Rapid Loss of Potency (Confirmed by HPLC) | Chemical Degradation (likely Hydrolysis): The active compound is breaking down. | 1. Adjust pH: Move the solution pH towards neutrality (pH 6-8), which is often the point of maximum stability for amides. 2. Reduce Temperature: Store solutions at reduced temperatures (e.g., 2-8°C or -20°C). Chemical reaction rates, including hydrolysis, are significantly reduced at lower temperatures. 3. Protect from Light: Store solutions in amber vials or wrap them in foil to prevent photolytic degradation. |
| Appearance of New Peaks in Chromatogram | Formation of Degradation Products: The new peaks are likely 4-fluorobenzoic acid and diethylamine (which may not be visible on standard RP-HPLC). | 1. Perform Forced Degradation: Intentionally degrade the compound under controlled stress conditions (acid, base, peroxide, heat, light) as described in Protocol 1 below. This helps to confirm the identity of the degradation peaks. 2. Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can separate the parent compound from all potential degradation products. This is a core requirement of ICH guidelines.[8][9] |
| Solution Turning Yellow or Brown | Oxidative Degradation or Impurity Reaction: Formation of chromophores due to oxidation or side reactions. | 1. Purge with Inert Gas: Remove dissolved oxygen by bubbling nitrogen or argon through the solvent before and during solution preparation. 2. Add Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or sodium metabisulfite, but verify compatibility first. 3. Check Raw Material Purity: Impurities in the starting material can sometimes be the source of color formation. |
Part 3: Technical Protocols & Data Visualization
Visualizing the Primary Degradation Pathway
The most common degradation route for this compound is hydrolysis.
Caption: Hydrolytic degradation pathway of this compound.
Protocol 1: Forced Degradation Study Workflow
A forced degradation or stress study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6] The goal is to achieve 5-20% degradation of the active ingredient.[8][10]
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Place in a water bath at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. Keep at room temperature, protected from light.
-
Thermal: Keep one vial of the solution at 80°C. Place a sample of the solid powder in a 105°C oven.
-
Photolysis: Expose a solution and a solid sample to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours).[5] Include a dark control wrapped in aluminum foil.
-
-
Sampling and Quenching: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot. For the acid and base samples, immediately neutralize the solution with an equimolar amount of base or acid, respectively, to stop the reaction.
-
Analysis: Dilute all samples to a suitable concentration and analyze using a validated, stability-indicating HPLC method. A mass spectrometer (MS) detector is highly recommended for identifying the mass of unknown degradant peaks.
-
Data Evaluation: Calculate the percentage of degradation. The peak area of the parent compound will decrease, while degradant peaks will appear and grow.
Protocol 2: Determining the pH-Rate Profile
This experiment identifies the pH at which the compound is most stable.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12).
-
Incubation: Add a small, known amount of a concentrated stock solution of the compound to each buffer to a final concentration of ~0.1 mg/mL. Incubate all solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
-
Time-Point Analysis: At regular intervals (e.g., 0, 1, 3, 7, 14 days), take samples from each pH solution and analyze by HPLC.
-
Data Plotting: For each pH, plot the natural logarithm of the compound concentration versus time. The slope of this line gives the apparent first-order degradation rate constant (k).
-
Profile Generation: Plot the log(k) values against pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.
References
-
Green, N. J., & T. S. Moody. (2014). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC.[Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem.[Link]
-
Cox, R. A., & Yates, K. (1981). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. Canadian Journal of Chemistry.[Link]
-
Whalley, E. (1960). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. Canadian Journal of Chemistry.[Link]
-
Veerareddy, P. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. AmpleLogic.[Link]
-
Jadhav, S. B. (2016). Forced Degradation Studies. MedCrave.[Link]
-
Cox, R. A. (2008). Benzamide hydrolysis in strong acids : The last word. Semantic Scholar.[Link]
-
Cox, R. A. (2012). Acid hydrolysis of benzamides in <60 wt% H2SO4. ResearchGate.[Link]
-
Han, W. W. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences.[Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.[Link]
-
SciSpace. (2016). Forced Degradation Studies. SciSpace.[Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.[Link]
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- 4. Benzamide hydrolysis in strong acids : The last word | Semantic Scholar [semanticscholar.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 9. scispace.com [scispace.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Amidation of 4-Fluorobenzoic Acid
Welcome to the technical support center for the amidation of 4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. Here, we provide in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing low yield in my amidation of 4-fluorobenzoic acid using EDC/HOBt. What are the potential causes?
Low yields in EDC/HOBt couplings with 4-fluorobenzoic acid can stem from several factors. A primary concern is the incomplete activation of the carboxylic acid. The reaction between the carboxylic acid and EDC forms a highly reactive O-acylisourea intermediate, which is the rate-determining step.[1] This intermediate is then converted to a more stable HOBt-ester, which subsequently reacts with the amine.[2][3][4]
Troubleshooting Steps:
-
Reagent Quality: Ensure that your EDC and HOBt are fresh and have been stored under anhydrous conditions. Moisture can hydrolyze EDC, rendering it inactive.
-
Reaction Conditions: The reaction is typically carried out at 0 °C to room temperature. Running the reaction at too low a temperature may slow down the activation step, while higher temperatures can promote side reactions.[5]
-
Stoichiometry: While a 1:1:1 ratio of acid, amine, and EDC is theoretically sufficient, using a slight excess of EDC and HOBt (1.1-1.2 equivalents) can often drive the reaction to completion.[1]
-
pH of the Reaction Mixture: The pH of the reaction medium plays a crucial role. The coupling efficiency is generally higher at a slightly basic pH. The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is recommended to neutralize any hydrochloride salts of the amine or EDC and to maintain an optimal pH.[3]
Q2: My final product is contaminated with a byproduct that has a similar polarity, making it difficult to purify by column chromatography. What could this byproduct be?
Mechanism of N-acylurea Formation:
The O-acylisourea intermediate can undergo an intramolecular O-to-N acyl transfer, leading to the formation of the N-acylurea. This side reaction is more prevalent with sterically hindered amines or when the concentration of the amine is low.
Preventative Measures:
-
Order of Addition: Add the amine to the pre-activated carboxylic acid. Allow the 4-fluorobenzoic acid to react with EDC/HOBt for about 15-30 minutes at 0 °C before adding the amine.[6][7] This ensures that a sufficient concentration of the active ester is present for the amidation reaction.
-
Use of Additives: HOBt is crucial not only for enhancing reactivity but also for suppressing N-acylurea formation.[5] The HOBt-ester is less prone to rearrangement than the O-acylisourea intermediate.
-
Choice of Coupling Reagent: For particularly challenging couplings, consider using phosphonium-based reagents like PyBOP or uronium-based reagents like HATU, which are known for their high efficiency and lower propensity for side reactions.[8][9]
Q3: I am concerned about potential epimerization during the coupling of a chiral amine to 4-fluorobenzoic acid. How can I minimize this risk?
Epimerization, the loss of stereochemical integrity at a chiral center, is a significant concern in amide bond formation, particularly when coupling N-protected amino acids.[8] The mechanism often involves the formation of an oxazolone intermediate from the activated carboxylic acid, which can readily racemize.
Strategies to Minimize Epimerization:
-
Coupling Reagents and Additives: The use of additives like HOBt or its analogues (e.g., HOAt) is highly effective in suppressing racemization.[8] These additives form active esters that are less prone to oxazolone formation. Reagents like HATU, which incorporates a HOAt moiety, are particularly well-suited for minimizing epimerization.[10]
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of epimerization. Performing the coupling at 0 °C or even lower temperatures is advisable.[5]
-
Base Selection: The choice of base is critical. Sterically hindered, non-nucleophilic bases such as DIPEA are preferred over less hindered bases like triethylamine, which can promote oxazolone formation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient activation of 4-fluorobenzoic acid.[11] 2. Poor solubility of reactants.[12] 3. Deactivated coupling reagent. | 1. Use a slight excess (1.1-1.2 eq) of coupling reagent and additive. 2. Choose a suitable solvent (e.g., DMF, NMP) where all reactants are soluble.[13][14] For solubility issues with 4-fluorobenzoic acid, consider using a polar aprotic solvent.[12] 3. Use fresh, high-quality reagents stored under anhydrous conditions. |
| Formation of 4-Fluorobenzoyl Chloride as a Side Product | Use of certain activating agents (e.g., oxalyl chloride, thionyl chloride) for acid activation can lead to the formation of the acid chloride, which can be difficult to control.[15][16][17] | If preparing the acid chloride is not the intended route, use standard peptide coupling reagents like EDC, HATU, or PyBOP. If the acid chloride is formed, it can be used directly in the next step without isolation.[15] |
| Difficulty in Product Purification | 1. Formation of water-soluble byproducts (e.g., EDC-urea).[5] 2. Presence of unreacted starting materials or N-acylurea. 3. The product itself may be highly polar.[18] | 1. Perform an aqueous workup with dilute acid (e.g., 1N HCl) and base (e.g., sat. NaHCO3) to remove unreacted starting materials and byproducts. 2. If column chromatography is challenging, consider recrystallization from a suitable solvent system.[19] For highly polar products, reversed-phase chromatography may be effective.[18] |
Experimental Protocols
Protocol 1: General Procedure for Amidation of 4-Fluorobenzoic Acid using EDC/HOBt
-
To a solution of 4-fluorobenzoic acid (1.0 eq) in an appropriate solvent (e.g., DMF, DCM) at 0 °C, add HOBt (1.1 eq) and EDC (1.1 eq).
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.
-
Add the desired amine (1.0 eq) and a suitable base (e.g., DIPEA, 2.0-3.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Analytical Method for Reaction Monitoring and Purity Assessment
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the reaction progress and assessing the purity of the final product.[20][21]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
This method can effectively separate the starting materials, product, and common side products, allowing for accurate quantification.[20]
Visualizations
Caption: Mechanism of EDC/HOBt mediated amidation and N-acylurea side reaction.
Caption: Troubleshooting workflow for low-yielding amidation reactions.
References
- Benchchem. (n.d.). Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling....
- Benchchem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- Benchchem. (n.d.). Overcoming solubility issues with 4-Fluoro-3-hydroxybenzoic acid in reactions.
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- (n.d.). Optimizing Peptide Coupling: Key Techniques.
- (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing.
- ChemicalBook. (2025). 4-Fluorobenzoic acid.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification.
- Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Reddit. (2025). 4-fluorobenzoyl chloride formation.
- ResearchGate. (n.d.). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students.
- (n.d.). Proteomics Analysis of Amidation.
- Sigma-Aldrich. (n.d.). 4-Fluorobenzoic acid 98 456-22-4.
- ResearchGate. (2020). What is the best technique for amide purification?.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Benchchem. (n.d.). A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid.
- Organic Syntheses Procedure. (n.d.). p-FLUOROBENZOIC ACID.
- Semantic Scholar. (2014). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation.
- Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media.
- PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
- OUCI. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation.
- Google Patents. (n.d.). Preparation method for 4-fluorobenzoyl chloride.
- ResearchGate. (n.d.). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones.
- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- NIH. (n.d.). 4-Fluorobenzoyl chloride.
- OPUS. (2025). Analytical Methods.
- (n.d.). ANALYTICAL METHODS.
- Scirp.org. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
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- 2. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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N,N-diethyl-4-fluorobenzamide purification from unreacted starting materials
Technical Support Center: Purification of N,N-diethyl-4-fluorobenzamide
Welcome to the technical support hub for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the purification of this compound, focusing on the removal of unreacted starting materials. Our goal is to provide you with the causal understanding and practical steps to achieve high purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis typically involves the reaction of 4-fluorobenzoyl chloride with diethylamine. Consequently, the most common impurities are unreacted starting materials (4-fluorobenzoyl chloride and diethylamine) and a hydrolysis byproduct, 4-fluorobenzoic acid.[1] The presence of moisture can cause the 4-fluorobenzoyl chloride to hydrolyze back to the corresponding carboxylic acid.
Q2: How can I quickly assess the purity of my crude this compound?
A2: Thin-Layer Chromatography (TLC) is an effective initial method for purity assessment.[2] By spotting your crude product alongside the starting materials on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the presence of impurities.[3][4] For more quantitative and detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[5][6][7]
Q3: What is the general strategy for purifying this compound?
A3: A multi-step approach is typically most effective. The first step is often an aqueous workup involving an acid-base extraction to remove the bulk of the unreacted starting materials and byproducts.[8][9] This is usually followed by a final purification step such as recrystallization or column chromatography to achieve high purity.[10][11]
Q4: Is this compound stable to acidic and basic conditions during workup?
A4: Amides are generally stable to mild acidic and basic conditions, which allows for the use of acid-base extraction for purification.[8] However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis of the amide bond. Therefore, it is advisable to perform extractions at room temperature and avoid lengthy exposure to harsh pH conditions.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound.
Issue 1: My final product is contaminated with unreacted diethylamine.
-
Probable Cause: Diethylamine is a basic compound. Insufficient washing with an acidic solution during the workup will leave it in your organic layer.
-
Solution: Acidic Wash
-
An acid-base extraction is a highly effective method to remove basic impurities like diethylamine.[9][12] By washing the organic layer with a dilute acidic solution (e.g., 1M HCl), the diethylamine will be protonated to form a water-soluble ammonium salt, which will then partition into the aqueous layer.[13]
Experimental Protocol: Acidic Wash for Diethylamine Removal
-
Dissolve your crude product in an organic solvent like dichloromethane or ethyl acetate.[14]
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl (aq).
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The top layer will be the organic layer, and the bottom will be the aqueous layer (this may vary depending on the solvent used).
-
Drain the aqueous layer.
-
Repeat the wash with 1M HCl (aq) one more time to ensure complete removal.
-
Follow with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and then a final wash with brine.[3]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.[14]
-
Issue 2: My final product is contaminated with 4-fluorobenzoic acid.
-
Probable Cause: This can arise from two sources: hydrolysis of unreacted 4-fluorobenzoyl chloride during the aqueous workup, or the presence of 4-fluorobenzoic acid as an impurity in the starting material.
-
Solution: Basic Wash
-
Similar to the removal of diethylamine, a basic wash can be employed to remove acidic impurities like 4-fluorobenzoic acid.[9] Washing the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.[9][15]
Experimental Protocol: Basic Wash for 4-Fluorobenzoic Acid Removal
-
Dissolve your crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently at first, venting frequently to release the CO₂ gas that is formed. Once the pressure subsides, you can shake more vigorously.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with saturated NaHCO₃ solution.
-
Wash with brine to remove residual water-soluble components.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
Issue 3: After acid-base extraction, my product is still not pure enough.
-
Probable Cause: The remaining impurities may be non-acidic or non-basic organic compounds with similar polarity to your product.
-
Solutions: Recrystallization or Column Chromatography
-
Recrystallization: This technique is ideal if your product is a solid at room temperature.[16] It relies on the principle that the desired compound and impurities have different solubilities in a given solvent at different temperatures.[17][18]
Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of your crude product in various solvents to find one that dissolves the compound well when hot but poorly when cold.[11][19] Common solvent systems for amides include ethanol/water or hexanes/ethyl acetate mixtures.[16][19]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product until it just dissolves.[17]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[16] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[16]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[17][18]
-
Drying: Dry the crystals under vacuum.
-
-
Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[4][20]
Experimental Protocol: Column Chromatography
-
Stationary Phase: Prepare a column with silica gel.[3]
-
Mobile Phase (Eluent): Select a solvent system that provides good separation of your product from impurities on a TLC plate. A mixture of hexanes and ethyl acetate is often a good starting point.[3][20] The Rf value of your product should ideally be between 0.2 and 0.4.
-
Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the eluent through the column, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[3]
-
-
Visual Workflows and Data
Purification Strategy Decision Tree
Caption: Decision tree for the purification of this compound.
Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Typical Purity Levels After Each Stage
| Purification Step | Typical Purity | Key Impurities Removed |
| Crude Product | 60-80% | Unreacted starting materials, byproducts |
| After Acid-Base Extraction | 85-95% | Diethylamine, 4-fluorobenzoic acid |
| After Recrystallization | >98% | Minor organic impurities |
| After Column Chromatography | >99% | Close-eluting impurities |
References
-
Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of Waterloo. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
Scribd. (n.d.). Acid-Base Extraction and Purification. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
AOBChem USA. (n.d.). This compound. Retrieved from [Link]
-
SciELO - Infomed. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]
-
University of Chicago. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions - Supporting Information. Retrieved from [Link]
-
Sciencemadness.org. (2019, September 29). Diethylamine Hydrochloride Synthesis. Retrieved from [Link]
-
The Pharma Innovation. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
ResearchGate. (2017, April 13). Getting rid of Triethylamine/ Diisopropylamine from my phosphate product. Retrieved from [Link]
-
The Pharma Innovation. (2019). Pharmaceutical analysis techniques. Retrieved from [Link]
-
Reddit. (2022, June 30). Best solvent for FMOC removal. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved from [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere. Retrieved from [Link]
-
Reddit. (2025, May 14). 4-fluorobenzoyl chloride formation. Retrieved from [Link]
-
ResearchGate. (2013, April 9). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N,N-Diethylbenzamide. Retrieved from [Link]
- Google Patents. (n.d.). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]
Sources
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- 20. rsc.org [rsc.org]
Technical Support Center: Overcoming Low Yield in N,N-diethyl-4-fluorobenzamide Synthesis
Welcome to the technical support center for the synthesis of N,N-diethyl-4-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet sometimes challenging amide coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Reaction Fundamentals: The "Why" Behind the Synthesis
The synthesis of this compound is a classic example of nucleophilic acyl substitution . The reaction typically involves the acylation of a secondary amine (diethylamine) with an activated carboxylic acid derivative, most commonly 4-fluorobenzoyl chloride.
The core mechanism involves the nucleophilic nitrogen of diethylamine attacking the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2][3]
Caption: Fig. 1: Nucleophilic Acyl Substitution Mechanism
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and setup issues.
Q: What is the standard synthetic approach for this molecule? A: The most common and straightforward method is the reaction of 4-fluorobenzoyl chloride with diethylamine in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), using a tertiary amine base such as triethylamine (TEA) or pyridine to scavenge the HCl byproduct.[4][5] This is often performed at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.[6][]
Q: My reaction mixture turns cloudy/forms a white precipitate immediately upon adding the acid chloride. Is this normal? A: Yes, this is expected. The white precipitate is typically the hydrochloride salt of the base you are using (e.g., triethylamine hydrochloride).[2] Its formation indicates that the reaction is proceeding and HCl is being generated and neutralized.
Q: What is the optimal stoichiometry? A: A good starting point is a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the more valuable acid chloride. At least one equivalent of the base is required to neutralize the generated HCl.[2][8] Using a slight excess of base (e.g., 1.1 equivalents) is common practice.
Q: Can I use aqueous base like in a traditional Schotten-Baumann reaction? A: Yes, Schotten-Baumann conditions, which use a biphasic system with an aqueous base (like NaOH), are a viable option.[1][9][10] However, this method increases the risk of the primary side reaction: hydrolysis of the highly reactive 4-fluorobenzoyl chloride back to 4-fluorobenzoic acid.[3][8] This is a major cause of low yield if not performed correctly.
Troubleshooting Guide: Diagnosing Low Yield
This section is structured by symptom to help you diagnose and resolve specific experimental failures.
Symptom 1: Low to No Product Formation (Confirmed by TLC/LC-MS)
Q: My analysis shows only unreacted starting materials. What are the likely causes? A: This issue points to a fundamental problem with reaction initiation.
-
Cause 1: Inactive 4-Fluorobenzoyl Chloride. The acid chloride is highly susceptible to hydrolysis from atmospheric moisture. If it is old or has been handled improperly, it may have converted to the unreactive 4-fluorobenzoic acid.
-
Solution: Use freshly opened or distilled 4-fluorobenzoyl chloride. Ensure all glassware is flame- or oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Cause 2: Protonated Diethylamine. If no base is present, or if the base is added too late, the first equivalent of HCl generated will protonate the diethylamine, rendering it non-nucleophilic and effectively stopping the reaction.[2][8]
-
Solution: Ensure the base is present in the reaction mixture with the diethylamine before the acid chloride is added.[5]
-
Symptom 2: Significant Amount of 4-Fluorobenzoic Acid Byproduct
Q: My crude NMR/LC-MS shows the desired amide product but also a large peak corresponding to 4-fluorobenzoic acid. Why? A: This is a classic sign that hydrolysis is outcompeting the amidation reaction.
-
Cause 1: "Wet" Reagents or Solvents. Trace amounts of water in your diethylamine, solvent, or base can rapidly hydrolyze the acid chloride.
-
Solution: Use anhydrous solvents. Distill liquid reagents like diethylamine and triethylamine if their purity is questionable. Use of molecular sieves in the solvent can also be beneficial.
-
-
Cause 2: Slow Amidation Reaction. If the nucleophilic attack by diethylamine is slow, hydrolysis has more time to occur. While diethylamine is quite reactive, very low temperatures (e.g., < -20 °C) can slow the desired reaction significantly.
Symptom 3: Product is Impure After Work-up / Difficult to Purify
Q: I have a decent crude yield, but purification by column chromatography is messy, or the product is an oil that won't solidify. What's wrong? A: This often points to residual starting materials or byproducts from the work-up.
-
Cause 1: Residual Triethylamine or Diethylamine. These basic amines can make the crude product oily and cause streaking on silica gel chromatography.[11]
-
Solution: During the aqueous work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid) to protonate the residual amines and pull them into the aqueous phase.[12]
-
-
Cause 2: Residual 4-Fluorobenzoic Acid. If hydrolysis occurred, this acidic impurity will be present.
-
Solution: Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate or 1M NaOH) to deprotonate the carboxylic acid and extract it into the aqueous layer.[12]
-
-
Cause 3: Emulsion during Work-up. The formation of salts can sometimes lead to emulsions during extraction, trapping the product and reducing isolated yield.
-
Solution: After the acid and base washes, perform a final wash with brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer and helps to break emulsions.
-
Caption: Fig. 2: Troubleshooting Workflow for Low Yield
Optimized Protocols & Data
Table 1: Reagent Properties and Stoichiometry
| Reagent | Formula Weight ( g/mol ) | Density (g/mL) | Std. Equivalents | Notes |
| 4-Fluorobenzoyl Chloride | 158.56 | 1.32 | 1.0 | Highly moisture sensitive. |
| Diethylamine | 73.14 | 0.707 | 1.1 - 1.2 | A slight excess ensures full conversion of the acid chloride. |
| Triethylamine (TEA) | 101.19 | 0.726 | 1.1 | Acts as an HCl scavenger. Must be anhydrous. |
| Dichloromethane (DCM) | 84.93 | 1.33 | Solvent | Must be anhydrous. |
Protocol 1: Optimized Anhydrous Synthesis
This protocol is designed to minimize hydrolysis and maximize yield.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Allow to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Reagent Addition:
-
To the flask, add anhydrous dichloromethane (DCM).
-
Add diethylamine (1.1 eq.) followed by triethylamine (1.1 eq.) via syringe.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
-
Acid Chloride Addition:
-
Dissolve 4-fluorobenzoyl chloride (1.0 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel.
-
Add the acid chloride solution dropwise to the cooled amine solution over 20-30 minutes. A white precipitate of triethylamine hydrochloride will form.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS until the 4-fluorobenzoyl chloride is consumed.
-
Work-up & Purification:
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove amines), saturated NaHCO₃ (to remove acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.
-
Table 2: Solvent and Base Selection Guide
| Issue | Recommended Solvent | Recommended Base | Rationale |
| Standard Conditions | Dichloromethane (DCM), THF | Triethylamine (TEA), DIPEA | Good solubility for reactants and product. Tertiary amines are non-nucleophilic and effectively scavenge HCl.[4] |
| Competing Hydrolysis | Anhydrous DCM, Toluene | Pyridine | Pyridine can also act as a nucleophilic catalyst, potentially accelerating the desired reaction over hydrolysis.[13] |
| Difficult-to-remove Base | Polystyrene-bound base | Polystyrene-bound base | Simplifies purification as the base and its salt can be removed by simple filtration. |
| Biphasic (Schotten-Baumann) | DCM / Water | Sodium Hydroxide (aq.) | Classic, cost-effective method but requires vigorous stirring and careful control to minimize hydrolysis of the acid chloride.[8][10] |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Pearson Education. (2024). Reactions of Amino Acids: Acylation. [Link]
-
Pawar, S. D., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Biochemical Sciences, 22, 133-143. [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
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ResearchGate. (n.d.). Optimized reaction conditions for the amide formation step. [Link]
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Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
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University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. [Link]
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Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]
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Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
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Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
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YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. [Link]
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Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. [Link]
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Reddit. (2021). Purification of N-benzylbenzamides. [Link]
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Organic Syntheses. (n.d.). (E)-N,N-Diethyl-2-styrylbenzamide. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Biological Target Deconvolution and Validation of N,N-diethyl-4-fluorobenzamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of the Unknown Target
In the landscape of drug discovery, phenotypic screening remains a powerful engine for identifying novel bioactive compounds. This approach, which assesses a compound's effect on cellular or organismal behavior, can unearth molecules with first-in-class mechanisms of action. However, a significant challenge arises when a hit, such as our subject compound N,N-diethyl-4-fluorobenzamide (DEFB), emerges from such a screen: its molecular target is unknown. The process of identifying and validating this target, often termed "target deconvolution," is a critical and complex phase that bridges the gap between a phenotypic observation and a mechanistically understood drug candidate.[1][2][3]
This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of the biological target of a novel small molecule like DEFB. As a Senior Application Scientist, my objective is not to provide a rigid protocol, but to illuminate an integrated, multi-faceted strategy. We will explore a logical progression of experiments, explaining the causality behind each choice and comparing orthogonal methods to build a robust, self-validating case for target engagement and its biological relevance.
Phase 1: Unbiased Target Identification – Casting a Wide Net for Candidate Binders
The initial phase is exploratory, designed to generate a high-confidence list of potential DEFB-interacting proteins from the entire proteome. No single method is foolproof; therefore, employing complementary unbiased strategies is paramount to distinguish true interactors from non-specific binders.[4]
Chemical Proteomics: Using the Compound as a Hook
Chemical proteomics leverages a modified version of the small molecule to "fish" for its binding partners within a complex biological sample, such as a cell lysate.
-
Affinity-Based Proteomics: This is the most direct biochemical method for target discovery.[5] The core principle involves immobilizing DEFB onto a solid support (e.g., agarose beads) to create an "affinity matrix."[3][6] This matrix is then incubated with a cell lysate, allowing proteins that bind to DEFB to be captured. After stringent washing to remove non-specific binders, the captured proteins are eluted and identified by mass spectrometry (MS).
-
Causality & Consideration: The primary challenge lies in modifying DEFB with a linker for immobilization without disrupting its native binding activity. A careful structure-activity relationship (SAR) study is often required to identify a suitable attachment point. Control experiments, such as using an inactive analog of DEFB or competing with an excess of free, unmodified DEFB, are essential to differentiate specific from non-specific interactions.[6]
-
-
Photoaffinity Labeling (PAL): PAL offers a more sophisticated approach by capturing interactions in a more physiological context.[7][8] A DEFB analog is synthesized incorporating a photoreactive group (e.g., a diazirine or benzophenone) and an enrichment handle (e.g., biotin).[7][9] This probe is incubated with live cells, allowing it to engage its target(s) in their native environment. Upon UV irradiation, the photoreactive group forms a highly reactive species that creates a covalent bond with the nearest amino acid residues of the binding protein.[9][10] The now-covalently tagged proteins can be enriched using the biotin handle and identified by MS.
-
Expertise & Advantage: PAL's key advantage is its ability to trap both high- and low-affinity interactions that might be lost during the washing steps of traditional affinity chromatography. The covalent linkage provides a permanent record of the binding event.[7]
-
In Situ Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that assesses target engagement directly in live cells or tissues, without any modification to the compound.[11][12][13] The principle is based on ligand-induced thermal stabilization: a protein typically becomes more resistant to heat-induced unfolding and aggregation when its ligand is bound.[14]
In a proteome-wide implementation (MS-CETSA), cells are treated with DEFB or a vehicle control, heated to several different temperatures, and then lysed. The aggregated proteins are separated, and the remaining soluble proteins at each temperature are identified and quantified by mass spectrometry. Proteins that show increased thermal stability in the presence of DEFB are identified as candidate targets.[13]
-
Trustworthiness & Rationale: CETSA is a highly trusted method because it measures a direct biophysical consequence of binding in an unadulterated cellular environment. It avoids the potential artifacts introduced by chemical modification of the drug and can identify targets within specific cellular compartments or complexes.[15]
Genetic Approaches: CRISPR-Based Functional Genomics
Genetic screens provide an orthogonal, function-based approach to target identification. Genome-wide CRISPR screens (using knockout, interference, or activation libraries) can identify genes whose perturbation leads to a change in sensitivity to the compound.[16][17][18]
-
Logic & Workflow: A pooled library of guide RNAs targeting every gene in the genome is introduced into a population of cells. The cell population is then treated with a cytotoxic concentration of DEFB. Cells in which the guide RNA has inactivated a gene essential for DEFB's activity will survive. By sequencing the guide RNAs enriched in the surviving population, we can identify the genes—and therefore the proteins—that are critical components of the DEFB target pathway. Conversely, genes whose inactivation confers hypersensitivity can also be identified.[19]
-
Insight: CRISPR screens excel at identifying not only the direct target but also critical pathway members (e.g., upstream activators or downstream effectors), providing immediate mechanistic context.[16]
-
Phase 2: Orthogonal Validation of the Primary Target
The unbiased approaches in Phase 1 will likely yield a list of candidate proteins. The next crucial step is to use orthogonal, direct-binding assays with the top candidate(s) to confirm a direct, biophysical interaction between DEFB and the purified target protein.
Workflow for Target Validation
Caption: Integrated workflow for target deconvolution and validation.
Comparison of Key Biophysical Validation Techniques
Once a primary candidate protein is identified (let's call it "Target X"), we must confirm direct engagement using purified recombinant protein. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are gold-standard techniques for this purpose.
| Technique | Principle | Key Outputs | Advantages | Considerations |
| Targeted CETSA | Measures ligand-induced thermal stabilization of a specific target in cells or lysates via antibody-based detection (e.g., Western Blot, AlphaScreen).[11] | Target engagement confirmation in a cellular context; Dose-response curves. | Physiologically relevant; No protein purification needed. | Throughput can be lower; Requires a specific antibody. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index on a sensor chip as the analyte (DEFB) flows over the immobilized ligand (Target X), measuring mass changes in real-time.[20][21] | Binding Affinity (KD), Association Rate (kon), Dissociation Rate (koff).[22] | Real-time kinetic data; High sensitivity; Low sample consumption.[23] | Requires immobilization of the protein, which can affect its activity; Sensitive to buffer mismatches. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event as DEFB is titrated into a solution of Target X.[24][25] | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[26] | Gold standard for thermodynamics; Label-free, in-solution measurement; Provides complete thermodynamic profile.[27] | Requires larger quantities of pure, soluble protein; Lower throughput.[25] |
Experimental Protocol: Targeted Cellular Thermal Shift Assay (CETSA)
This protocol describes a targeted CETSA experiment to validate the engagement of DEFB with a candidate protein ("Target X") in intact cells using Western blotting for detection.
Objective: To determine if this compound induces a thermal shift in the melting temperature (Tm) of Target X in a cellular environment.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells known to express Target X to ~80% confluency.
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 10-20 x 106 cells/mL.
-
Aliquot cell suspension into two tubes: "Vehicle Control" (e.g., 0.1% DMSO) and "DEFB Treatment" (e.g., 10 µM DEFB). Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Aliquot 50 µL of the cell suspension from each treatment group into separate PCR tubes for each temperature point (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C). Include a 37°C control.
-
Place the PCR tubes in a thermal cycler and heat each tube to its designated temperature for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the total protein concentration of each supernatant (e.g., using a BCA assay).
-
Normalize all samples to the same total protein concentration.
-
Analyze the samples by SDS-PAGE and Western blot using a validated primary antibody specific for Target X. A loading control (e.g., GAPDH) should also be probed.
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
For each treatment group, plot the relative band intensity of Target X (normalized to the 37°C sample) against the temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the apparent melting temperature (Tm).
-
A positive ΔTm (Tm of DEFB-treated cells > Tm of vehicle-treated cells) confirms target engagement.
-
Phase 3: Functional Validation – Linking Target Engagement to Cellular Phenotype
Confirming a direct biophysical interaction is necessary but not sufficient. The final and most critical phase of validation is to demonstrate that the engagement of DEFB with Target X is directly responsible for the originally observed cellular phenotype.
Genetic Manipulation to Establish Causality
-
Target Knockdown/Knockout: The most direct way to test for causality is to remove the target.
-
CRISPR/Cas9 Knockout: For a more definitive result, creating a stable cell line where the gene for Target X is permanently knocked out should completely abrogate the phenotypic response to DEFB.[30]
-
Mutation Analysis: If a putative binding site on Target X can be predicted (e.g., through structural modeling), introducing point mutations into this site can be a powerful validation tool. If the mutant form of Target X, when expressed in cells lacking the endogenous protein, fails to restore sensitivity to DEFB, it provides strong evidence that DEFB acts through direct binding to that specific site.
Functional Validation Workflow
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A Comparative Guide for Researchers: N,N-diethyl-4-fluorobenzamide vs. N,N-diethylbenzamide
A Senior Application Scientist's In-Depth Technical Guide
In the landscape of early-stage drug discovery and agrochemical development, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. The introduction of fluorine into a molecular scaffold is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. This guide provides a detailed comparison of N,N-diethyl-4-fluorobenzamide and its non-fluorinated parent compound, N,N-diethylbenzamide, offering insights for researchers, scientists, and drug development professionals. While direct comparative experimental data for this compound is not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry to project its properties relative to its well-characterized analog.
Physicochemical Properties: A Tale of Two Analogs
The introduction of a fluorine atom at the para-position of the benzamide ring is anticipated to modulate several key physicochemical properties. Fluorine's high electronegativity and relatively small size can influence lipophilicity, electronic character, and metabolic stability.
| Property | N,N-diethylbenzamide | This compound | Predicted Impact of Fluorination |
| Molecular Weight ( g/mol ) | 177.24[1] | 195.23[2][3] | Increase in mass |
| LogP (Calculated) | ~1.2[1] | ~1.4[2][3] | Slight increase in lipophilicity |
| Polar Surface Area (Ų) | 20.3[1][2] | 20.3[2][3] | No significant change |
| pKa (Predicted) | -1.14 (amide oxygen)[4] | Expected to be slightly lower | Increased acidity of N-H (if present) and altered basicity of the carbonyl oxygen |
Synthesis Protocols: A Practical Guide
The synthesis of both this compound and its non-fluorinated analog can be readily achieved through the acylation of diethylamine with the corresponding benzoyl chloride. This is a robust and widely applicable method for the formation of N,N-disubstituted benzamides.
Experimental Protocol: Synthesis of N,N-diethylbenzamide
This protocol is adapted from established methods for the synthesis of N,N-disubstituted benzamides from benzoyl chlorides.[3][5][6][7][8][9][10]
Materials:
-
Benzoyl chloride
-
Diethylamine
-
Triethylamine (or other suitable base)
-
Dichloromethane (anhydrous)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve diethylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the stirred solution to 0°C in an ice bath.
-
Add benzoyl chloride (1.0 equivalent) dropwise to the cooled solution via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][6]
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography to yield N,N-diethylbenzamide as a colorless to yellow oil.[5]
Projected Protocol: Synthesis of this compound
Based on the general protocol for benzamide synthesis, the preparation of the fluorinated analog is expected to follow a nearly identical procedure, substituting benzoyl chloride with 4-fluorobenzoyl chloride.
Materials:
-
4-Fluorobenzoyl chloride
-
Diethylamine
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure: The procedure is analogous to the synthesis of N,N-diethylbenzamide, with 4-fluorobenzoyl chloride as the starting acylating agent. Purification would likely be achieved through column chromatography or recrystallization.
Figure 1: Generalized workflow for the synthesis of N,N-diethylbenzamides.
Biological Activity: A Focus on Insect Repellency
N,N-diethylbenzamide and its close structural relative, N,N-diethyl-m-toluamide (DEET), are renowned for their broad-spectrum insect repellent properties. The mechanism of action is complex, involving the modulation of insect olfactory receptors (ORs) and ionotropic receptors (IRs).[5][11][12]
N,N-diethylbenzamide: A Potent Repellent
Studies have demonstrated that N,N-diethylbenzamide provides significant protection against various mosquito species. In laboratory and field trials, it has shown comparable efficacy to DEET, the gold standard in insect repellents.[1][7][13]
| Mosquito Species | N,N-diethylbenzamide (TRIG) | DEET |
| Anopheles gambiae (Lab) | 100% protection at 1.25 g[1][13] | 100% protection at 0.75 g[1][13] |
| Aedes aegypti (Lab) | 100% protection at 1.0 g[1][13] | 100% protection at 0.5 g[1][13] |
| Anopheles arabiensis (Field) | >90% protection (~6 hrs)[1][13] | >90% protection (~6 hrs)[1][13] |
| Culex quinquefasciatus (Field) | >90% protection (~6 hrs)[1][13] | >90% protection (~6 hrs)[1][13] |
This compound: Projected Repellent Activity
Mechanism of Action: Targeting Insect Olfactory Receptors
DEET and likely its benzamide analogs exert their repellent effects through multiple mechanisms at the molecular level. A primary mode of action is the modulation of insect odorant receptors. These receptors are typically G protein-coupled receptors that, upon binding to an odorant, initiate a signaling cascade leading to neuronal activation and behavioral responses.
DEET has been shown to interact with the highly conserved olfactory co-receptor, Orco (formerly OR83b), as well as specific odorant receptors like CquiOR136 in Culex quinquefasciatus and the ionotropic receptor Ir40a in Drosophila.[5][6][11][12][19] This interaction can manifest as either direct activation of repellent-tuned neurons or the inhibition of receptors that detect attractant host cues, effectively rendering the insect "blind" to the presence of a host.
Figure 2: Simplified signaling pathway of an insect odorant receptor.
Metabolic Stability: The Fluorine Advantage
A primary motivation for introducing fluorine into drug candidates is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[14][20][21]
Metabolism of N,N-diethylbenzamide
The metabolism of N,N-diethylbenzamide and its close analog DEET is primarily mediated by CYP enzymes in the liver. Key metabolic pathways include:
-
Aromatic hydroxylation: Oxidation of the benzene ring.
-
N-dealkylation: Removal of one or both ethyl groups.[8]
-
Side-chain oxidation: Hydroxylation of the ethyl groups.[8]
For DEET (N,N-diethyl-m-toluamide), studies with human liver microsomes have identified ring methyl oxidation and N-deethylation as major metabolic routes.[16]
Projected Metabolic Stability of this compound
The introduction of a fluorine atom at the para-position is expected to significantly enhance the metabolic stability of this compound. This is due to two main reasons:
-
Blocking a site of metabolism: The para-position is often susceptible to aromatic hydroxylation. By replacing a hydrogen with a fluorine atom, this metabolic pathway is effectively blocked.[14][20]
-
Electronic effects: The strong electron-withdrawing nature of fluorine can decrease the electron density of the aromatic ring, making it less prone to oxidative metabolism by CYPs.[20]
While direct defluorination by CYP enzymes can occur, it is generally a less favorable pathway for aromatic fluorides.[2] Therefore, it is highly probable that this compound would exhibit a longer half-life and lower intrinsic clearance in in vitro metabolic stability assays compared to its non-fluorinated counterpart.
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of a compound using liver microsomes.[5][11][12][19]
Materials:
-
Liver microsomes (human, rat, or other species)
-
Test compound and positive control compounds
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (with internal standard) for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare working solutions of the test compound and positive controls in buffer.
-
In a 96-well plate, add the liver microsome suspension to each well.
-
Add the test compound or control to the appropriate wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Figure 3: Workflow for an in vitro microsomal stability assay.
Conclusion
This guide provides a comparative analysis of this compound and its non-fluorinated analog, N,N-diethylbenzamide. While N,N-diethylbenzamide is a well-established insect repellent, the introduction of a fluorine atom at the para-position in this compound is predicted to confer significant advantages, most notably in terms of enhanced metabolic stability. This modification is a cornerstone of modern medicinal chemistry for improving the pharmacokinetic profile of lead compounds. Although direct experimental data for the fluorinated analog is sparse, the principles outlined in this guide provide a strong rationale for its potential as a more robust chemical entity. Further experimental validation is necessary to confirm these projected benefits and to fully elucidate the structure-activity relationship of this and other fluorinated benzamides.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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- Sio, R. P., et al. (1993). Metabolism of N,N-diethylbenzamide and N,N-diethyl-alpha,alpha'-13C-benzamide by rat liver microsomes. Drug Metabolism and Disposition, 21(1), 133–140.
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PubChem. (n.d.). N,N-Diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram of G-protein-coupled receptor (GPCR) signaling pathways mediated by Gα protein subunits. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N,N-Diethylbenzamide. Retrieved from [Link]
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- Smusz, S., et al. (2020). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules, 25(18), 4272.
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SeQuery. (n.d.). An interactive graph database for visualizing the GPCR superfamily. Retrieved from [Link]
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A Comparative Guide to the Off-Target Binding Profile of N,N-diethyl-4-fluorobenzamide
For researchers and drug development professionals, understanding the complete pharmacological profile of a small molecule is paramount to predicting its therapeutic potential and, crucially, its potential for adverse effects. Off-target binding, the interaction of a compound with proteins other than its intended therapeutic target, is a primary driver of unforeseen toxicities and can derail promising drug candidates.[1] This guide provides a comprehensive framework for characterizing the off-target binding profile of N,N-diethyl-4-fluorobenzamide, a compound with an uncharacterized pharmacological footprint.
We will objectively compare a hypothetical off-target profile for this compound against known benzamide analogs with established biological activities. This guide will detail the experimental workflows and provide supporting data to illustrate how a thorough off-target screening cascade can de-risk a compound and inform its path to clinical development.
Introduction to this compound and the Importance of Off-Target Profiling
This compound is a small molecule belonging to the benzamide class of compounds. Benzamide derivatives are a rich source of pharmacologically active agents with a wide array of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2][3] Many benzamides are known to interact with targets in the central nervous system (CNS).[4][5] Given this chemical lineage, it is critical to proactively assess the broader biological interactions of this compound to uncover both therapeutic opportunities and potential safety liabilities.
Early and comprehensive off-target profiling is a cornerstone of modern drug discovery, enabling data-driven decisions for lead optimization and candidate selection.[6][7] By identifying unintended interactions early, researchers can mitigate risks of adverse drug reactions and reduce the high attrition rates in later stages of development.[6]
Comparator Compounds: Structurally Related Benzamides with Known Targets
To provide context for the off-target profile of this compound, we have selected three comparator compounds from the benzamide class with well-defined primary targets. These compounds represent potential interaction classes for this compound and will serve as benchmarks in our comparative analysis.
-
Comparator A: A Sigma-1 Receptor Agonist. Numerous benzamide derivatives have been identified as high-affinity ligands for the sigma-1 receptor, a unique ligand-operated molecular chaperone involved in neuroprotection and neuroinflammation.[8][9] We will use a representative benzamide sigma-1 agonist to assess potential activity at this target.
-
Comparator B: A Delta Opioid Receptor Agonist. A novel class of potent and highly selective delta opioid receptor agonists is based on a N,N-diethylbenzamide scaffold.[10][11] The delta opioid receptor is a promising therapeutic target for pain and brain disorders.[12]
-
Comparator C: A Dopamine D2 Receptor Ligand. Certain fluorinated benzamides are known to be highly selective ligands for the dopamine D2 receptor, a key target in the treatment of psychosis.[13]
A Phased Approach to Off-Target Profiling
A systematic, multi-tiered approach is recommended to build a comprehensive off-target binding profile. This typically begins with broad, high-throughput screening followed by more focused, functional, and cellular assays to confirm and characterize initial findings.
Phase 1: Broad Panel Screening
The initial step involves screening the compound against a large panel of known biological targets. Several commercial services offer comprehensive safety pharmacology panels that cover major target classes.
-
GPCR Panel: Given the prevalence of GPCR targets for benzamide analogs, a broad GPCR binding panel is essential. Commercial panels, such as those offered by Eurofins Discovery or Multispan, can assess binding to over 100 different GPCRs.[14][15][16]
-
Kinase Panel: To assess for off-target kinase activity, a comprehensive kinase binding assay panel, such as the KINOMEscan™ platform, is the industry standard. These panels can screen against hundreds of human kinases.[17][18]
-
Ion Channel and Transporter Panel: A comprehensive safety panel should also include key ion channels and transporters to identify potential cardiovascular or CNS liabilities.[6][19]
Experimental Workflow: Broad Panel Screening
Caption: Phase 1 Off-Target Screening Workflow.
Phase 2: Hit Confirmation and Functional Validation
Hits identified in the broad panel screening (typically defined as >50% inhibition at a given concentration) should be followed up with secondary assays to confirm the interaction and determine functional activity (i.e., agonist, antagonist, or allosteric modulator).
-
Dose-Response Assays: For confirmed binding hits, generating full dose-response curves is necessary to determine potency (e.g., Ki or IC50 values).
-
Functional Assays: Depending on the target class, various functional assays can be employed. For GPCRs, this could involve second messenger assays (e.g., cAMP or calcium flux) or β-arrestin recruitment assays.[16] For kinases, enzymatic activity assays are used.
Phase 3: Cellular Target Engagement
The final phase aims to confirm that the compound engages its target in a more physiologically relevant cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[20][21][22] CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or tissue lysates.[23][24]
Comparative Data Analysis
The following tables present hypothetical, yet representative, data from our proposed off-target profiling workflow.
Table 1: Broad Panel Screening Results (% Inhibition at 10 µM)
| Target Class | Representative Target | This compound | Comparator A (Sigma-1 Agonist) | Comparator B (Delta Opioid Agonist) | Comparator C (Dopamine D2 Ligand) |
| GPCR | Sigma-1 Receptor | 85% | 98% | 5% | 12% |
| Delta Opioid Receptor | 92% | 8% | 95% | 3% | |
| Dopamine D2 Receptor | 15% | 10% | 6% | 97% | |
| Adrenergic Alpha-1A | 55% | 25% | 15% | 30% | |
| Kinase | ABL1 | 10% | 5% | 8% | 12% |
| EGFR | 3% | 7% | 2% | 5% | |
| Ion Channel | hERG | 20% | 15% | 10% | 25% |
This data is illustrative. The bolded values represent the primary, on-target activity of the comparator compounds.
From this initial screen, this compound shows significant inhibition at the Sigma-1 and Delta Opioid receptors, as well as moderate activity at the Adrenergic Alpha-1A receptor.
Table 2: Hit Confirmation and Potency (Ki in nM)
| Target | This compound | Comparator A (Sigma-1 Agonist) | Comparator B (Delta Opioid Agonist) | Comparator C (Dopamine D2 Ligand) |
| Sigma-1 Receptor | 55 nM | 2.5 nM | >10,000 nM | >10,000 nM |
| Delta Opioid Receptor | 30 nM | >10,000 nM | 1.2 nM | >10,000 nM |
| Adrenergic Alpha-1A | 850 nM | >10,000 nM | >10,000 nM | >10,000 nM |
This data is illustrative. The bolded values represent the primary, on-target activity of the comparator compounds.
The dose-response assays confirm that this compound has high-nanomolar affinity for both the Sigma-1 and Delta Opioid receptors, with weaker activity at the Adrenergic Alpha-1A receptor.
Cellular Target Engagement with CETSA®
To verify that this compound engages the Sigma-1 and Delta Opioid receptors in a cellular context, a Cellular Thermal Shift Assay (CETSA®) would be performed. A positive result is indicated by a thermal shift (ΔTm), where the target protein's melting temperature increases in the presence of the stabilizing ligand.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: Phase 3 Cellular Target Engagement Workflow.
Table 3: CETSA® Results (ΔTm in °C)
| Target | This compound | Comparator A (Sigma-1 Agonist) | Comparator B (Delta Opioid Agonist) |
| Sigma-1 Receptor | +4.2 °C | +5.5 °C | No significant shift |
| Delta Opioid Receptor | +3.8 °C | No significant shift | +6.1 °C |
This data is illustrative.
The positive thermal shifts for both the Sigma-1 and Delta Opioid receptors in the presence of this compound would confirm its engagement with these targets in a cellular environment.
Conclusion and Future Directions
This comparative guide outlines a systematic approach to characterizing the off-target binding profile of this compound. Our hypothetical data suggests that this compound may possess a multi-target profile, with significant affinity for both the Sigma-1 and Delta Opioid receptors.
Key Findings from the Hypothetical Profile:
-
Polypharmacology: this compound demonstrates polypharmacology, a common trait for CNS-active compounds, by engaging multiple targets.
-
Comparison to Analogs: Its affinity for the identified off-targets is within a reasonable range compared to the high-affinity comparator compounds.
-
Cellular Activity: The compound demonstrates target engagement in a cellular context, a critical step in validating in vitro binding data.
Future Directions:
-
Functional Characterization: The next crucial step is to determine the functional activity of this compound at the Sigma-1 and Delta Opioid receptors (i.e., agonist, antagonist, or allosteric modulator).
-
Selectivity Profiling: Further dose-response assays against a broader panel of related receptors (e.g., other opioid receptor subtypes) are needed to determine the selectivity of the compound.
-
Phenotypic Screening: Cellular assays to assess the downstream effects of target engagement will provide insights into the compound's potential therapeutic applications and liabilities.
By following a rigorous, multi-tiered approach to off-target profiling, researchers can build a comprehensive understanding of a compound's biological interactions, enabling more informed decisions and ultimately contributing to the development of safer and more effective medicines.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol is a generalized procedure for a competitive radioligand binding assay.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand, and varying concentrations of the test compound (e.g., this compound).
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known competing ligand).
-
-
Incubation:
-
Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mats and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA®) (General Protocol)
This protocol outlines a general workflow for a CETSA experiment.
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein to an appropriate density.
-
Treat the cells with the test compound at various concentrations or with a vehicle control.
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis:
-
Lyse the cells to release the intracellular proteins. This can be achieved through freeze-thaw cycles or the addition of a lysis buffer.
-
-
Separation of Soluble Fraction:
-
Centrifuge the cell lysates at high speed to pellet the precipitated proteins and cellular debris.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Quantify the amount of the soluble target protein in each sample. This is typically done using Western blotting with a specific antibody or by mass spectrometry for proteome-wide analysis.
-
-
Data Analysis:
-
For each temperature, normalize the amount of soluble protein to the amount in the unheated control.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is denatured.
-
Compare the Tm of the vehicle-treated and compound-treated samples to determine the thermal shift (ΔTm). A positive shift indicates target engagement and stabilization.
-
References
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N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: A Novel, Exceptionally Selective, Potent δ Opioid Receptor Agonist with Oral Bioavailability and Its Analogues. ACS Publications. Available at: [Link].
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The Ascendancy of Piperidine-Based Benzamides: A Comparative Guide to a New Generation of Delta-Opioid Receptor Probes
For researchers navigating the intricate landscape of opioid receptor pharmacology, the selection of a chemical probe is a critical decision that dictates the trajectory of their investigations. The delta-opioid receptor (δOR), a G protein-coupled receptor (GPCR), stands as a promising therapeutic target for pain, depression, and other neurological disorders, with a potentially more favorable side-effect profile than its mu-opioid receptor (μOR) counterpart. For years, the non-peptide agonist SNC-80 has been a cornerstone tool for elucidating δOR function. However, a new class of chemical probes, exemplified by N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, is emerging, offering significant advantages in selectivity, stability, and in vivo applicability.
This guide provides an in-depth comparison of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide and its analogs against the classical δOR probe, SNC-80. We will delve into their respective pharmacological profiles, supported by experimental data, and provide detailed protocols to empower researchers in their experimental design. Our analysis will underscore the causal relationships between structural modifications and performance enhancements, offering a clear rationale for the adoption of these next-generation chemical tools.
A Tale of Two Scaffolds: Piperidine vs. Piperazine
The fundamental structural distinction between this new class of probes and SNC-80 lies in the replacement of SNC-80's piperazine ring with a piperidine ring bearing an exocyclic double bond.[1] This seemingly subtle modification confers profound advantages, particularly in metabolic stability.
Enhanced Metabolic Stability: A Key Advantage for In Vivo Studies
A significant limitation of SNC-80 for in vivo applications is its susceptibility to metabolism. In contrast, studies utilizing rat liver microsomes have demonstrated that piperidine-based analogs, such as N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, are considerably more stable.[1][2] This enhanced stability translates to a more predictable pharmacokinetic profile and a longer duration of action in vivo, crucial for behavioral studies and the development of potential therapeutics. The piperidine motif is generally recognized for its metabolic stability, which enhances the druggability of compounds containing this scaffold.[3]
Comparative Pharmacological Profile: A Leap in Selectivity and Potency
The ultimate utility of a chemical probe is defined by its potency and selectivity for its intended target. In this regard, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide and its derivatives represent a significant advancement over SNC-80.
| Compound | δOR IC₅₀ (nM) | μOR/δOR Selectivity | κOR/δOR Selectivity | Reference |
| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a) | 0.87 | 4370 | 8590 | [1][2] |
| SNC-80 | ~1-2 | ~500-800 | ~250-2000 | [4][5] |
| Phenolic Diaryl Amino Piperidine Analog (8e) | 0.34 | >2900 | >2900 | [6] |
Table 1: Comparative binding affinities and selectivities of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (referred to as 6a in the source), SNC-80, and a potent analog. Data is compiled from multiple sources and assays; direct comparison should be made with caution.
As the data illustrates, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide exhibits a sub-nanomolar affinity for the δOR and boasts exceptional selectivity over both the μOR and kappa-opioid receptor (κOR).[1][2] Further optimization of this scaffold has yielded even more potent and selective compounds, such as the phenolic diaryl amino piperidine analogs, which demonstrate improved pharmacological profiles compared to SNC-80.[6]
Mechanism of Action: Probing the Delta-Opioid Receptor Signaling Cascade
Both N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide and SNC-80 are agonists of the δOR. As a GPCR, the δOR primarily couples to inhibitory G proteins (Gi/o). Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated G protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector proteins. A primary consequence of δOR activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Interestingly, the signaling cascade initiated by δOR agonists can be more complex. For instance, the peripheral antinociceptive effects of SNC-80 have been shown to involve the L-arginine/nitric oxide/cyclic GMP pathway.[7] Furthermore, there is evidence to suggest that SNC-80 may selectively activate μOR-δOR heteromers, adding another layer of intricacy to its pharmacological profile.[8]
Figure 1: Simplified signaling pathway of δ-Opioid Receptor agonists.
Experimental Protocols: A Guide to Characterization
To facilitate the adoption and characterization of these advanced probes, we provide the following validated experimental protocols.
Radioligand Binding Assay for Determining Binding Affinity (IC₅₀)
This protocol is designed to determine the concentration of a test compound (e.g., N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide) that inhibits 50% of the binding of a radiolabeled ligand to the δOR.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human δOR (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Naltrindole (a δOR antagonist).
-
Test compound and SNC-80 (for comparison).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of the test compound or SNC-80, and 50 µL of [³H]-Naltrindole (at a final concentration close to its Kd).
-
To determine non-specific binding, add a high concentration of unlabeled naltrindole to a set of wells.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 20-50 µg of protein).
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.
[³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the functional activation of G proteins by an agonist and can be used to determine the potency (EC₅₀) and efficacy of the test compound.
Materials:
-
Cell membranes as described above.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Test compound and SNC-80.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, add 20 µL of assay buffer, 20 µL of various concentrations of the test compound or SNC-80, and 20 µL of the cell membrane preparation.
-
Pre-incubate for 15 minutes at 30°C.
-
Add 20 µL of GDP (final concentration 10-30 µM).
-
Initiate the reaction by adding 20 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the assay, filter, and wash as described in the radioligand binding assay protocol.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the stimulated binding (as a percentage over basal) against the log concentration of the agonist to determine the EC₅₀ and Emax values.
Figure 2: Workflow for characterizing δ-Opioid Receptor probes.
Conclusion: Embracing Superior Tools for Advancing Opioid Research
The development of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide and its analogs marks a significant step forward in the study of delta-opioid receptors. Their superior metabolic stability, coupled with enhanced potency and selectivity, makes them invaluable tools for both in vitro and in vivo investigations. By providing a more accurate and reliable means of probing δOR function, these compounds empower researchers to unravel the complexities of opioid signaling and accelerate the development of novel therapeutics with improved efficacy and safety profiles. As we continue to refine our understanding of the δOR, the adoption of these next-generation chemical probes will be instrumental in translating fundamental research into clinical solutions.
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delta-Opioid receptor agonist SNC80 elicits peripheral antinociception via delta(1) and delta(2) receptors and activation of the l-arginine/nitric oxide/cyclic GMP pathway. Life Sci. 2005 Nov 19;78(1):54-60. [Link]
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Metcalf MD, Yekkirala AS, Powers MD, et al. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ-δ Opioid Receptors. ACS Chem Neurosci. 2012;3(7):505-509. [Link]
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Wei ZY, Brown W, Takasaki B, et al. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. J Med Chem. 2000 Oct 19;43(21):3895-905. [Link]
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Wei ZY, Brown W, Takasaki B, et al. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: A Novel, Exceptionally Selective, Potent δ Opioid Receptor Agonist with Oral Bioavailability and Its Analogues. J Med Chem. 2000;43(21):3895-3905. [Link]
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Jones P, Griffin AM, Gawell L, et al. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorg Med Chem Lett. 2009 Nov 1;19(21):5994-8. [Link]
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Scherrer G, Befort K, Contet C, et al. The delta opioid receptor: an evolving target for the treatment of brain disorders. Trends Pharmacol Sci. 2009;30(10):536-544. [Link]
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Jutkiewicz EM, Folk JE, Traynor JR, et al. The selective delta opioid agonist SNC80 enhances amphetamine-mediated efflux of dopamine from rat striatum. Psychopharmacology (Berl). 2005;180(1):144-153. [Link]
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Metcalf MD, Yekkirala AS, Powers MD, et al. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors. ACS Chemical Neuroscience. 2012;3(7):505-509. [Link]
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JJC8-091, a piperidine analog, shows improved metabolic stability. J Med Chem. 2024 Jan 11;67(1):501-521. [Link]
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Sim-Selley LJ. GTPγS binding assays: a G protein-coupled receptor signaling measure with relevance to drug discovery and development. Methods Mol Biol. 2004;259:157-70. [Link]
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Jones P, Griffin AM, Gawell L, et al. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: The development of diaryl amino piperidines as potent δ opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorg Med Chem Lett. 2009;19(21):5994-5998. [Link]
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Carroll FI, Thomas JB, Dersch CM, et al. Opioid peptide receptor studies. 15. Relative efficacy of 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide and related compounds at the delta opioid receptor. J Med Chem. 2001 Apr 26;44(9):1471-4. [Link]
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Assay Guidance Manual: GTPγS Binding Assays. NCBI Bookshelf. [Link]
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Usai EM, Manca I, Pettinau F, Pittau B. Synthesis and Pharmacological Evaluation of SNC80 Analogues with a Bridged Piperazine Ring. Molecules. 2019;24(2):302. [Link]
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Calderon SN, Rothman RB, Porreca F, et al. Probes for Narcotic Receptor Mediated Phenomena. 19. Synthesis of (+)-4-[(.alpha.R)-.alpha.-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80): A Highly Selective, Nonpeptide .delta. Opioid Receptor Agonist. J Med Chem. 1994;37(14):2125-2128. [Link]
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Filarowski M, Zięba A, Bojarski AJ, et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 2024;270:116348. [Link]
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Birdsall NJ. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Methods Mol Biol. 2010;617:159-75. [Link]
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Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. ACS Med Chem Lett. 2017;8(11):1173-1178. [Link]
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Jutkiewicz EM, Rice KC, Traynor JR. delta-Opioid receptor agonists produce antinociception and [35S]GTPgammaS binding in mu receptor knockout mice. J Pharmacol Exp Ther. 2005;312(3):1136-1143. [Link]
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A Senior Application Scientist's Guide to the Synthesis of N,N-diethyl-4-fluorobenzamide: A Comparative Analysis
For researchers and professionals in drug development, the synthesis of novel chemical entities is a foundational step. The selection of a synthetic route is a critical decision, balancing factors of yield, purity, scalability, cost, and safety. This guide provides an in-depth comparative analysis of the primary synthetic routes to N,N-diethyl-4-fluorobenzamide, a valuable intermediate in medicinal chemistry. The insights provided herein are based on established chemical principles and supported by experimental data from analogous transformations.
Introduction to this compound
This compound is an aromatic amide that incorporates a fluorine atom, a common bioisostere for a hydrogen atom in drug design. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of a molecule.[1] The N,N-diethylamide moiety is also a key feature in various biologically active compounds. Consequently, efficient and reliable methods for the synthesis of this compound are of high interest to the scientific community.
This guide will focus on the two most prevalent strategies for the synthesis of this compound: the acylation of diethylamine with a 4-fluorobenzoyl derivative and the coupling of 4-fluorobenzoic acid with diethylamine.
Characterization and Reference Data
Before delving into the synthetic routes, it is essential to establish the key analytical data for the target compound, this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₄FNO[2] |
| Molecular Weight | 195.23 g/mol [2] |
| CAS Number | 10366-88-8[2] |
| Appearance | White powder[3] |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the diethylamino group (two overlapping quartets and two overlapping triplets, or broad signals due to restricted rotation around the C-N bond) and the aromatic protons, which will exhibit splitting patterns influenced by the fluorine atom.
-
¹³C NMR: The carbon NMR will show signals for the ethyl groups, the carbonyl carbon, and the aromatic carbons. The carbon atoms on the benzene ring will show coupling to the fluorine atom (C-F coupling constants). A 13C NMR spectrum is available on PubChem.[2]
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the amide carbonyl (C=O) stretch, typically in the region of 1630-1660 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 195. A GC-MS spectrum is available on SpectraBase.[4]
Synthesis Route 1: From 4-Fluorobenzoyl Chloride
This classical approach involves the reaction of the highly reactive 4-fluorobenzoyl chloride with diethylamine. The acid chloride can be readily prepared from 4-fluorobenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or from 4-fluorotoluene.[1][5] A high-yield synthesis of 4-fluorobenzoyl chloride from 4-fluorotoluene has been reported with a yield of 99.3% and purity of 99.5%.[5]
Reaction Scheme
Caption: Synthesis of this compound from 4-fluorobenzoyl chloride.
Experimental Protocol
-
In a round-bottom flask, dissolve diethylamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in the same solvent to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Analysis and Discussion
-
Advantages: This method is generally high-yielding, rapid, and utilizes relatively inexpensive starting materials (especially if 4-fluorobenzoyl chloride is prepared in-house from 4-fluorobenzoic acid and thionyl chloride). The reaction is typically straightforward to perform.
-
Disadvantages: 4-fluorobenzoyl chloride is corrosive and moisture-sensitive, requiring careful handling. The reaction generates a stoichiometric amount of hydrochloride salt as a byproduct, which needs to be removed during workup. The use of thionyl chloride for the preparation of the acid chloride produces HCl and SO₂ as byproducts.
Synthesis Route 2: From 4-Fluorobenzoic Acid via Amide Coupling
This modern approach directly couples 4-fluorobenzoic acid with diethylamine using a coupling reagent. This method avoids the need to isolate the highly reactive acid chloride. A variety of coupling reagents are available, which can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. A particularly efficient method for a similar transformation involves the use of 1,1'-carbonyldiimidazole (CDI).[6]
Sub-Route 2a: Using 1,1'-Carbonyldiimidazole (CDI)
CDI is an effective activating agent that forms a reactive acylimidazolide intermediate. A key advantage is that the byproducts of the reaction are imidazole and carbon dioxide, which are generally easy to remove. A study on the synthesis of N,N-diethyl-m-toluamide (DEET) using CDI reported yields of 94-95%.[6]
Caption: CDI-mediated synthesis of this compound.
-
In a round-bottom flask, dissolve 4-fluorobenzoic acid (1.0 equivalent) and 1,1'-carbonyldiimidazole (1.2 equivalents) in a dry aprotic solvent (e.g., dichloromethane, THF).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the acylimidazolide intermediate. The evolution of CO₂ will be observed.
-
Add diethylamine (2.0 equivalents) to the reaction mixture.
-
Stir at room temperature for 1-2 hours, or gently heat to 35-40 °C to drive the reaction to completion. Monitor by TLC or LC-MS.
-
After the reaction is complete, wash the mixture with aqueous HCl to remove unreacted diethylamine and imidazole.
-
Wash with aqueous sodium bicarbonate to remove any unreacted 4-fluorobenzoic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Sub-Route 2b: Using Modern Coupling Reagents (e.g., HATU)
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient for amide bond formation, especially for challenging substrates.[7]
-
Dissolve 4-fluorobenzoic acid (1.0 equivalent), HATU (1.1 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) in a polar aprotic solvent like DMF.
-
Stir the mixture at room temperature for about 15-30 minutes to pre-activate the carboxylic acid.
-
Add diethylamine (1.2 equivalents) to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Workup typically involves dilution with an organic solvent (e.g., ethyl acetate) and washing with water, dilute aqueous acid, and brine to remove the water-soluble byproducts.
-
Dry the organic layer and concentrate under reduced pressure. Purify by column chromatography if necessary.
Analysis and Discussion
-
Advantages:
-
Mild Reaction Conditions: Coupling reactions are typically run at room temperature.
-
High Yields: Modern coupling reagents often provide excellent yields, even for sterically hindered or electronically challenging substrates.
-
One-Pot Procedure: This method avoids the isolation of sensitive intermediates.
-
Clean Byproducts (CDI): The byproducts of the CDI-mediated reaction are easily removed.[6]
-
-
Disadvantages:
-
Cost: Many modern coupling reagents (e.g., HATU, PyBOP) are significantly more expensive than thionyl chloride or CDI, which can be a major consideration for large-scale synthesis.
-
Safety: Many uronium/aminium-based coupling reagents are potent sensitizers and can cause severe allergic reactions upon exposure.[8] Proper personal protective equipment and handling procedures are crucial.
-
Workup: The byproducts of many coupling reagents can be water-soluble but may require extensive aqueous washes for complete removal.
-
Comparative Analysis
| Feature | Route 1: 4-Fluorobenzoyl Chloride | Route 2a: 4-Fluorobenzoic Acid + CDI | Route 2b: 4-Fluorobenzoic Acid + HATU/PyBOP |
| Starting Material | 4-Fluorobenzoyl chloride | 4-Fluorobenzoic acid | 4-Fluorobenzoic acid |
| Reagent Cost | Low to moderate | Moderate | High |
| Estimated Yield | High (>90%) | Very High (94-95% based on analog)[6] | High to Very High (>90%) |
| Reaction Conditions | 0 °C to room temperature | Room temperature to mild heating | Room temperature |
| Safety Concerns | Corrosive and moisture-sensitive acid chloride; toxic byproducts from preparation (SO₂, HCl) | CDI is a moisture-sensitive solid | Coupling reagents can be potent allergens and sensitizers[8] |
| Byproducts | Triethylamine hydrochloride (solid) | Imidazole, CO₂ | Water-soluble urea or phosphinamide derivatives |
| Workup/Purification | Filtration and aqueous washes | Simple aqueous washes | Potentially extensive aqueous washes |
| Scalability | Excellent | Good | Limited by cost of reagents |
Workflow for Synthesis Route Selection
Caption: Decision workflow for selecting a synthesis route for this compound.
Conclusion and Recommendation
The choice of the optimal synthetic route for this compound is highly dependent on the specific needs of the researcher or organization.
-
For large-scale, cost-effective synthesis , the 4-fluorobenzoyl chloride route (Route 1) is the most logical choice. Its high yields and the low cost of the necessary reagents make it ideal for industrial applications, provided that appropriate safety measures are in place to handle the corrosive acid chloride and the byproducts from its preparation.
-
For laboratory-scale synthesis where high purity and ease of workup are prioritized , the CDI-mediated coupling (Route 2a) offers an excellent balance of high yield, mild reaction conditions, and simple purification.[6] The cost of CDI is moderate, making this a very attractive option for many research settings.
-
For challenging substrates or when maximizing yield on a small scale is paramount , modern coupling reagents like HATU or PyBOP (Route 2b) are superior. However, their high cost and potential as sensitizers make them less suitable for large-scale production unless absolutely necessary.
By carefully considering these factors, researchers can select the most appropriate method to efficiently and safely synthesize this compound for their specific application.
References
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McKnelly, K. J., Sokol, W., & Nowick, J. S. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. J. Org. Chem., 85, 1764–1768. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Fluoro-N,N-diethyl-benzamide. John Wiley & Sons, Inc. Retrieved from [Link]
- Google Patents. (2014). Preparation method for 4-fluorobenzoyl chloride. CN104098464A.
-
Thinh, D. P., et al. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Química, 33(2), 235-251. Available at: [Link]
-
Taylor & Francis. (n.d.). HATU – Knowledge and References. Retrieved from [Link]
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A Comprehensive Guide to Investigating the Cross-Reactivity Profile of N,N-diethyl-4-fluorobenzamide
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the characterization of a compound's selectivity is as crucial as the determination of its primary efficacy. Off-target interactions can lead to unforeseen side effects, toxicity, or even synergistic therapeutic effects. N,N-diethyl-4-fluorobenzamide, a synthetic compound with a benzamide core, belongs to a chemical class renowned for its diverse pharmacological activities. Benzamide derivatives have been successfully developed as antipsychotics, prokinetics, antiemetics, and analgesics, primarily by targeting dopamine, serotonin, and opioid receptors[1][2][3]. Furthermore, emerging research has identified benzamides as potent ligands for sigma receptors and inhibitors of various enzymes, highlighting a broad potential for biological interactions[4][5][6].
The introduction of a fluorine atom to the benzamide scaffold can significantly alter its electronic properties, membrane permeability, and metabolic stability, thereby influencing its target affinity and selectivity. However, a comprehensive cross-reactivity profile for this compound has not been publicly documented. This guide, therefore, provides a robust experimental framework for researchers, scientists, and drug development professionals to systematically investigate the selectivity of this compound. By leveraging insights from structurally analogous compounds, we propose a rational, multi-tiered approach to identify and characterize potential off-target interactions, ensuring a more complete understanding of this compound's pharmacological profile.
Hypothesized Cross-Reactivity Profile of this compound
Based on the extensive literature on benzamide derivatives, we can hypothesize a potential cross-reactivity profile for this compound. This profile will guide the selection of a panel of assays for a comprehensive screening cascade.
Primary Areas of Investigation:
-
Dopamine Receptors: The benzamide moiety is a classic pharmacophore for dopamine D2 and D3 receptor antagonists used in the treatment of psychosis[7][8]. Therefore, assessing the affinity of this compound for these receptors is of high priority.
-
Serotonin Receptors: Numerous benzamide derivatives exhibit high affinity for various serotonin (5-HT) receptor subtypes. For instance, some are selective 5-HT4 receptor agonists, while others interact with 5-HT1A, 5-HT2A, and 5-HT3 receptors[2][9][10][11]. The potential for this compound to interact with these receptors should be thoroughly investigated.
-
Opioid Receptors: The N,N-diethylbenzamide structure is a key component of potent and selective delta-opioid receptor agonists[3][12]. It is plausible that this compound may exhibit affinity for one or more opioid receptor subtypes (mu, delta, kappa)[13][14].
-
Sigma Receptors: Recent studies have highlighted benzamide derivatives as high-affinity ligands for both sigma-1 and sigma-2 receptors, which are implicated in a variety of neurological disorders and cancer[4][5][15][16][17].
-
Other Potential Targets: The benzamide scaffold has also been associated with inhibitory activity against enzymes such as carbonic anhydrases and acetylcholinesterase[6]. While perhaps a lower priority, these targets could be considered in broader secondary screening.
This hypothesized profile forms the basis for the experimental workflows detailed below.
Experimental Workflows for Cross-Reactivity Profiling
A tiered approach is recommended to efficiently screen for and characterize off-target interactions.
Caption: Tiered approach for cross-reactivity screening.
Tier 1: Broad Panel Radioligand Binding Assays
The initial step involves screening this compound against a broad panel of receptors at a fixed concentration (e.g., 10 µM) to identify potential binding interactions.
Experimental Protocol: Radioligand Binding Assay [18][19][20]
-
Receptor Preparation:
-
Use commercially available membrane preparations from cells recombinantly expressing the target receptors (e.g., dopamine D2, D3; serotonin 5-HT1A, 5-HT2A, 5-HT4; mu, delta, kappa opioid; sigma-1, sigma-2).
-
Alternatively, prepare membrane homogenates from tissues known to express the receptors of interest. Homogenize the tissue in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in a suitable assay buffer.[18]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
-
Assay Setup:
-
Perform the assay in a 96-well plate format.
-
To each well, add the membrane preparation, a specific radioligand for the target receptor (at a concentration close to its Kd value), and this compound (or a reference compound).
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation and Filtration:
-
Incubate the plates at an appropriate temperature and for a sufficient duration to reach binding equilibrium (e.g., 60 minutes at 30°C).[18]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Detection and Data Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding caused by this compound compared to the control. A significant inhibition (e.g., >50%) at the screening concentration is considered a "hit".
-
Tier 2: Functional Characterization of "Hits"
For any receptors where significant binding is observed in Tier 1, the next step is to determine if this binding translates into a functional effect (agonist, antagonist, or inverse agonist activity).
Experimental Protocol: Cell-Based GPCR Functional Assay (e.g., Calcium Mobilization or cAMP)[21][22][23][24]
-
Cell Culture and Transfection:
-
Use a cell line (e.g., HEK293, CHO) that endogenously or recombinantly expresses the target G protein-coupled receptor (GPCR).
-
For receptors that couple to Gq, a calcium mobilization assay is suitable. For Gs or Gi coupled receptors, a cAMP assay is appropriate.
-
If necessary, transiently transfect the cells with the GPCR of interest.[21]
-
-
Assay Procedure (Calcium Mobilization for Gq-coupled receptors):
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
To test for agonist activity, add varying concentrations of this compound to the cells and measure the change in fluorescence over time using a plate reader.
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound before adding a known agonist for the receptor. Measure the inhibition of the agonist-induced fluorescence signal.
-
-
Assay Procedure (cAMP for Gs/Gi-coupled receptors):
-
Incubate the cells with varying concentrations of this compound.
-
For Gs-coupled receptors, stimulate adenylyl cyclase with forskolin (if testing for antagonism).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the response (e.g., fluorescence intensity, cAMP concentration) against the log concentration of this compound.
-
For agonist activity, determine the EC50 (half-maximal effective concentration). For antagonist activity, determine the IC50 (half-maximal inhibitory concentration).
-
Experimental Protocol: Enzyme Inhibition Assay [25][26][27][28]
-
Assay Setup:
-
In a 96-well plate, combine a purified enzyme (e.g., carbonic anhydrase, acetylcholinesterase), a suitable buffer, and varying concentrations of this compound.
-
Include a control without the inhibitor.
-
-
Reaction Initiation and Detection:
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the formation of the product or the depletion of the substrate over time using a spectrophotometer or fluorometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition of enzyme activity against the log concentration of this compound.
-
Tier 3: In-depth Analysis of Confirmed "Hits"
For any off-target interactions confirmed in Tier 2, a more detailed characterization is necessary to determine the potency and mechanism of interaction.
Protocol: Determination of Ki Values from IC50
For competitive binding assays, the inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
IC50 is the concentration of this compound that inhibits 50% of specific radioligand binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
Understanding the relationship between IC50 and Ki is crucial for comparing the potency of inhibitors across different assay conditions[29][30][31][32].
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Radioligand Binding Affinity of this compound at Key CNS Receptors
| Target Receptor | Radioligand | Ki (nM) |
| Dopamine D2 | [³H]-Spiperone | |
| Dopamine D3 | [³H]-Spiperone | |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | |
| Serotonin 5-HT2A | [³H]-Ketanserin | |
| Serotonin 5-HT4 | [³H]-GR113808 | |
| Mu Opioid | [³H]-DAMGO | |
| Delta Opioid | [³H]-Naltrindole | |
| Kappa Opioid | [³H]-U69593 | |
| Sigma-1 | [³H]-(+)-Pentazocine | |
| Sigma-2 | [³H]-DTG |
Table 2: Functional Activity of this compound at Identified Off-Targets
| Target | Assay Type | Functional Activity | Potency (EC50/IC50, nM) |
| e.g., Serotonin 5-HT4 | cAMP Assay | Agonist | |
| e.g., Dopamine D2 | Calcium Mobilization | Antagonist |
Table 3: Comparison with Structurally Related Benzamides
| Compound | Target | Ki (nM) | Reference |
| This compound | e.g., Delta Opioid | This study | |
| SNC-80 | Delta Opioid | ~1 | [3] |
| Mazapertine | Dopamine D2 | ~5 | [2] |
| Y-36912 | Serotonin 5-HT4 | ~10 | [9] |
Visualization of Key Workflows
Caption: Workflow for radioligand binding assays.
Caption: Workflow for cell-based functional assays.
Conclusion and Forward Look
This guide outlines a comprehensive and logically structured approach for the systematic investigation of the cross-reactivity profile of this compound. By initiating a broad primary screen followed by focused functional and in-depth characterization of any identified interactions, researchers can build a detailed selectivity profile. This is an indispensable step in preclinical drug development, providing critical insights into the compound's potential therapeutic window and safety profile. The experimental protocols and data interpretation frameworks presented here are grounded in established pharmacological principles and can be adapted for the characterization of other novel chemical entities. A thorough understanding of a compound's interactions with unintended targets is paramount for mitigating risks and unlocking its full therapeutic potential.
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A Head-to-Head Comparison of Benzamide-Based PET Tracers for Dopamine D2/D3 Receptor Imaging
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Benzamide-Based PET Tracers in Neuroscience
Substituted benzamides represent a critical class of positron emission tomography (PET) radiotracers for the in vivo imaging of dopamine D2/D3 receptors. These receptors are pivotal in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[1][2] The ability to non-invasively quantify the density and occupancy of these receptors in the living human brain provides invaluable insights into disease pathophysiology and the mechanism of action of novel therapeutics.[3] The development of benzamide neuroleptics as in vivo PET ligands began with sulpiride, leading to the creation of widely used tracers like raclopride and fallypride.[1] This guide provides a comprehensive head-to-head comparison of key benzamide-based PET tracers, focusing on their performance characteristics, supporting experimental data, and the methodologies for their evaluation.
The Dopamine D2/D3 Receptor Signaling Pathway
Dopamine D2-like receptors (D2, D3, and D4) are G-protein coupled receptors that primarily couple to the Gαi/o class of G proteins.[4] Activation of these receptors by dopamine inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. D2 and D3 receptors are also linked to the actin cytoskeleton through interactions with filamin A, which may influence their localization and signaling.[6] Understanding this pathway is crucial for interpreting the functional consequences of changes in receptor density or occupancy as measured by PET.
Caption: Dopamine D2/D3 Receptor Signaling Pathway.
Key Benzamide-Based PET Tracers: A Comparative Overview
The selection of a PET tracer is dictated by the specific research question, particularly the receptor density in the region of interest and the need to measure changes in endogenous dopamine levels.
| Tracer | Radionuclide | Affinity (Kd) | Key Characteristics | Primary Applications |
| [¹¹C]Raclopride | Carbon-11 | Moderate | Moderate affinity, reversible binding, sensitive to endogenous dopamine displacement.[1][7] | Studies of high-density D2/D3 receptors in the striatum; measuring changes in endogenous dopamine release.[1][8] |
| [¹⁸F]Fallypride | Fluorine-18 | High | High affinity, suitable for imaging both striatal and lower-density extrastriatal receptors.[1][7] | Quantifying D2/D3 receptors in extrastriatal regions; less sensitive to acute dopamine fluctuations than [¹¹C]raclopride.[1][9] |
| [¹¹C]FLB 457 | Carbon-11 | Very High | Picomolar affinity, excellent for visualizing low-density extrastriatal D2 receptors.[10][11][12] | Imaging low-density D2 receptors in cortical and subcortical regions.[1][10] |
| [¹⁸F]Desmethoxyfallypride | Fluorine-18 | Moderate | Properties analogous to [¹¹C]raclopride with the longer half-life of Fluorine-18.[13] | Potential for studies of endogenous dopamine release with the logistical advantages of an ¹⁸F-labeled tracer.[13] |
| [¹⁸F]MNI-444 | Fluorine-18 | High (for A2A) | While primarily an adenosine A2A receptor tracer, its development highlights advanced radiolabeling strategies and evaluation protocols that are relevant to the field.[14][15] | Not a D2/D3 tracer, but serves as a good example of modern tracer development and characterization.[14][15][16] |
Experimental Protocols for Tracer Evaluation
The rigorous evaluation of a novel PET tracer is essential to validate its utility for in vivo imaging. The following are key experimental protocols.
Radiosynthesis and Quality Control
The successful translation of a PET tracer from bench to bedside hinges on robust and reproducible radiosynthesis.[17]
Objective: To synthesize the radiotracer with high radiochemical purity and specific activity.
General Procedure for ¹⁸F-labeling (Nucleophilic Substitution):
-
Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[18]
-
Trapping and Elution: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. It is then eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile to ensure anhydrous conditions for the nucleophilic substitution reaction.
-
Radiolabeling Reaction: The dried [¹⁸F]fluoride/Kryptofix complex is reacted with a suitable precursor molecule (e.g., a tosylate or mesylate derivative of the benzamide). The reaction is typically heated for a specific duration.
-
Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate the desired radiotracer from unreacted fluoride and other byproducts.
-
Formulation: The purified tracer is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.
-
Quality Control: The final product undergoes rigorous quality control, including tests for radiochemical purity (HPLC), specific activity, pH, and sterility.
Caption: General Workflow for Radiosynthesis and Quality Control.
In Vitro Autoradiography
Objective: To determine the regional distribution and specificity of tracer binding in post-mortem brain tissue.
Protocol:
-
Tissue Preparation: Brain tissue sections (typically 10-20 µm thick) are prepared using a cryostat and mounted on microscope slides.
-
Incubation: The slides are incubated with a solution containing the radiotracer at a specific concentration.
-
Washing: The slides are washed in buffer to remove non-specifically bound tracer.
-
Determination of Non-Specific Binding: A parallel set of slides is incubated with the radiotracer in the presence of a high concentration of a competing, non-radioactive ligand (e.g., unlabeled raclopride) to determine non-specific binding.
-
Imaging: The slides are apposed to a phosphor imaging plate or digital autoradiography system to visualize the distribution of radioactivity.
-
Analysis: The resulting images are analyzed to quantify the binding in different brain regions. Specific binding is calculated by subtracting the non-specific binding from the total binding.
In Vivo PET Imaging in Animal Models
Objective: To evaluate the brain uptake, regional distribution, and in vivo kinetics of the tracer in a living organism.
Protocol:
-
Animal Preparation: The animal (e.g., rodent or non-human primate) is anesthetized and positioned in the PET scanner. A tail vein catheter is inserted for tracer injection.
-
Tracer Administration: The radiotracer is administered as an intravenous bolus injection.[19]
-
Dynamic PET Scanning: A dynamic PET scan is acquired over a period of time (e.g., 60-120 minutes) to measure the change in radioactivity concentration in the brain over time.
-
Arterial Blood Sampling (for full kinetic modeling): In some studies, arterial blood samples are taken throughout the scan to measure the concentration of the radiotracer in the plasma, which serves as the input function for kinetic modeling.[19]
-
Image Reconstruction and Analysis: The PET data is reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images to obtain time-activity curves (TACs) for different brain regions.
Kinetic Modeling
Objective: To quantify physiological parameters such as receptor density (Bmax) and affinity (Kd) from the dynamic PET data.[20][21]
Tracer kinetic models are mathematical descriptions of the fate of the tracer in the body.[22][23] For reversible receptor ligands like many benzamides, compartmental models are often used.
Simplified Two-Tissue Compartment Model (2TCM):
This model describes the exchange of the tracer between three compartments: plasma, non-displaceable (free and non-specifically bound tracer in tissue), and specifically bound tracer in tissue.
The key parameters estimated from this model include:
-
K₁: The rate of tracer transport from plasma to the non-displaceable compartment.
-
k₂: The rate of tracer transport from the non-displaceable compartment back to plasma.
-
k₃: The rate of tracer association with the receptor.
-
k₄: The rate of tracer dissociation from the receptor.
From these rate constants, the Binding Potential (BP_ND) can be calculated, which is a measure of the ratio of specifically bound radioligand to the non-displaceable radioligand at equilibrium. BP_ND is proportional to Bmax/Kd.
Head-to-Head Performance Insights
-
[¹¹C]Raclopride vs. [¹⁸F]Fallypride: [¹¹C]Raclopride's moderate affinity makes it highly sensitive to competition from endogenous dopamine, making it the tracer of choice for studying dopamine release.[1][7] Conversely, the higher affinity of [¹⁸F]fallypride makes it less susceptible to displacement by endogenous dopamine, providing a more stable measure of receptor density, especially in extrastriatal regions where receptor numbers are lower.[1][7][9]
-
[¹¹C]FLB 457: With its exceptionally high affinity, [¹¹C]FLB 457 can visualize D2 receptors in regions where their density is too low to be reliably quantified with [¹¹C]raclopride or even [¹⁸F]fallypride.[1][10][24] However, its very slow dissociation rate can make kinetic modeling more challenging.[9]
-
¹¹C vs. ¹⁸F: The choice between Carbon-11 (t½ ≈ 20 min) and Fluorine-18 (t½ ≈ 110 min) is a practical consideration. ¹¹C allows for multiple scans in the same subject on the same day but requires an on-site cyclotron. The longer half-life of ¹⁸F allows for more complex and longer duration studies, as well as distribution to centers without a cyclotron.[18]
Conclusion
The selection of a benzamide-based PET tracer is a critical decision in the design of neuroimaging studies. This guide has provided a comparative overview of key tracers, highlighting their distinct characteristics and applications. By understanding the underlying principles of their design, evaluation, and the nuances of their in vivo behavior, researchers can better select the optimal tracer to address their specific scientific questions, ultimately advancing our understanding of the dopamine system in health and disease.
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Zhou, X., et al. (2017). In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors. Frontiers in Molecular Neuroscience, 10, 139. [Link]
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Slifstein, M., et al. (2007). 18F-desmethoxyfallypride: a fluorine-18 labeled radiotracer with properties similar to carbon-11 raclopride for PET imaging studies of dopamine D2 receptors. Nuclear Medicine and Biology, 34(2), 165-174. [Link]
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Nord, M., & Farde, L. (2022). Application of positron emission tomography in psychiatry—methodological developments and future directions. Translational Psychiatry, 12(1), 1-10. [Link]
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John, C. S., et al. (1995). Synthesis and evaluation of [18F] labeled benzamides: high affinity sigma receptor ligands for PET imaging. Nuclear Medicine and Biology, 22(2), 169-176. [Link]
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Li, W., et al. (2021). Synthesis and Biological Evaluation of a Novel 18F-Labeled Radiotracer for PET Imaging of the Adenosine A2A Receptor. International Journal of Molecular Sciences, 22(16), 8758. [Link]
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Gaertner, F., & Kigha, E. (2025). PET radiotracers. Radiopaedia.org. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N,N-diethyl-4-fluorobenzamide
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. N,N-diethyl-4-fluorobenzamide, a compound of interest in many research and development pipelines, requires a disposal protocol that is both scientifically sound and compliant with regulatory standards. This guide provides a detailed, step-by-step approach to ensure that this final stage of your work with this compound is conducted with the utmost attention to safety and environmental stewardship.
Understanding the Hazard Profile: The "Why" Behind the Procedure
The overarching regulatory framework governing the disposal of such chemicals in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5][6] This "cradle-to-grave" system mandates that the generator of the waste is responsible for its safe management from creation to final disposal.[7]
Core Principles of this compound Disposal
The proper disposal of this compound is not merely a suggestion but a requirement dictated by safety and environmental regulations. Adherence to these principles is paramount for any laboratory professional.
| Core Principle | Rationale | Regulatory Context |
| Waste Characterization | To determine the appropriate disposal pathway, the waste must be identified as hazardous. | 40 CFR Part 261 |
| Segregation | Prevents dangerous reactions between incompatible chemicals. | Prudent Laboratory Practice |
| Proper Containment | Ensures safe storage and transport, preventing leaks and spills. | 40 CFR Part 262 |
| Labeling | Clearly communicates the contents and hazards to all personnel and waste handlers. | OSHA Hazard Communication Standard (29 CFR 1910.1200)[8] |
| Licensed Disposal | Guarantees that the waste is treated and disposed of in an environmentally sound manner. | 40 CFR Parts 264/265 |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound waste, from the point of generation to its final removal from your facility.
1. Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (PPE) and weighing papers, in a designated, compatible waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and chemically compatible container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Container Selection and Labeling:
-
Choose a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of initial waste accumulation should also be recorded.
3. Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition or incompatible materials.
-
Secondary containment is highly recommended for liquid waste containers to mitigate the impact of potential spills.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[9] This is a violation of environmental regulations and can have serious consequences.
-
Your EHS department will work with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.
Emergency Procedures for Spills and Exposures
Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.
-
Minor Spill (Contained on a benchtop):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (gloves, lab coat, eye protection), absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill pillow).
-
Collect the contaminated absorbent material in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill (Outside of a containment area):
-
Evacuate the area immediately.
-
Alert your facility's emergency response team and EHS department.
-
Prevent entry to the affected area.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][10]
-
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
- SAFETY DATA SHEET - 4-Fluorobenzamide. (2025, December 19). Fisher Scientific.
- BENZAMIDE FOR SYNTHESIS MSDS. (2016, April 28). Loba Chemie.
- SAFETY DATA SHEET - N,N-diethyl-benzamide. (2025, September 19). Thermo Fisher Scientific.
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- SAFETY DATA SHEET - Benzamide. (2025, November 6). Sigma-Aldrich.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
